molecular formula C16H16O3 B161241 7,4'-Dihydroxy-8-methylflavan CAS No. 82925-55-1

7,4'-Dihydroxy-8-methylflavan

Cat. No.: B161241
CAS No.: 82925-55-1
M. Wt: 256.3 g/mol
InChI Key: GDHZZZRERDPSTA-HNNXBMFYSA-N
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Description

7,4'-Dihydroxy-8-methylflavan is a hydroxyflavonoid.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-(4-hydroxyphenyl)-8-methyl-3,4-dihydro-2H-chromen-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-10-14(18)8-4-12-5-9-15(19-16(10)12)11-2-6-13(17)7-3-11/h2-4,6-8,15,17-18H,5,9H2,1H3/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDHZZZRERDPSTA-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(CC2)C3=CC=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC2=C1O[C@@H](CC2)C3=CC=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20331808
Record name 7,4'-Dihydroxy-8-methylflavan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20331808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75412-98-5
Record name 7,4'-Dihydroxy-8-methylflavan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20331808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

7,4'-Dihydroxy-8-methylflavan: A Technical Guide to its Natural Sources, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7,4'-Dihydroxy-8-methylflavan is a naturally occurring flavan (B184786) with demonstrated biological activities, most notably its ability to promote the osteogenic differentiation of mesenchymal stem cells. This technical guide provides an in-depth overview of the primary natural sources of this compound, a detailed methodology for its isolation and purification, and an exploration of its role in cellular signaling pathways. The information is presented to support further research and development of this compound for potential therapeutic applications.

Natural Sources

This compound has been isolated from a select group of botanicals, primarily from the resin of Dracaena species, commonly known as "dragon's blood," and from the plant Pancratium littorale.

Plant SpeciesPart UsedCommon Name
Dracaena cochinchinensisRed ResinDragon's Blood[1][2]
Dracaena cambodianaRed ResinDragon's Blood[3]
Dracaena dracoRed ResinDragon's Blood
Pancratium littoraleStem-[1]

Isolation and Purification Protocols

The isolation of this compound from its natural sources typically involves solvent extraction followed by chromatographic separation. The following is a representative experimental protocol compiled from established methodologies for flavonoid isolation from Dracaena resin.

Extraction
  • Sample Preparation: Air-dried and powdered red resin of Dracaena cochinchinensis is used as the starting material.

  • Solvent Extraction: The powdered resin is extracted with dichloromethane (B109758) (CH₂Cl₂) at room temperature. The extraction is typically carried out exhaustively until the solvent runs clear.

  • Concentration: The resulting extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude dichloromethane extract.

Chromatographic Purification

A multi-step chromatographic approach is employed to isolate this compound from the crude extract.

2.2.1. Silica Gel Column Chromatography

  • Stationary Phase: Silica gel (100-200 mesh).

  • Mobile Phase: A gradient solvent system of chloroform (B151607) (CHCl₃) and methanol (B129727) (MeOH) is used for elution. The polarity of the solvent is gradually increased by increasing the percentage of methanol.

    • Initial elution is performed with 100% CHCl₃.

    • The polarity is then increased stepwise with CHCl₃-MeOH mixtures (e.g., 99:1, 98:2, 95:5, 90:10, v/v).

  • Fraction Collection: Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing the target compound are pooled.

2.2.2. Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For final purification to achieve high purity, the pooled fractions from column chromatography are subjected to preparative HPLC.

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A gradient of methanol and water is a common mobile phase.

  • Detection: UV detection at a wavelength determined from the UV spectrum of the compound (typically around 280 nm for flavans).

  • Fraction Collection: The peak corresponding to this compound is collected.

Structure Elucidation

The structure of the isolated compound is confirmed using a combination of spectroscopic methods:

  • Mass Spectrometry (MS): To determine the molecular weight.

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the detailed chemical structure.

Quantitative Data

While specific yield percentages for this compound are not extensively reported in the literature, the following table provides data on its biological activity.

Biological ActivityCell LineConcentrationEffect
Osteogenic DifferentiationMouse Mesenchymal Stem Cells10 µMSignificantly promoted osteogenic differentiation by increasing alkaline phosphatase (ALP) activity.

Signaling Pathway

This compound is reported to promote the osteogenic differentiation of mesenchymal stem cells by increasing the activity of alkaline phosphatase (ALP), a key marker of osteoblast activity[1]. While the precise signaling pathway for this specific compound has not been fully elucidated, flavonoids are widely known to influence the Wnt/β-catenin signaling pathway, a critical regulator of osteogenesis.

Based on the known mechanisms of other flavonoids, a proposed signaling pathway for this compound is as follows:

  • Activation of Wnt Signaling: this compound may interact with components of the Wnt signaling pathway.

  • Inhibition of GSK-3β: This leads to the inhibition of glycogen (B147801) synthase kinase 3β (GSK-3β).

  • β-catenin Accumulation: The inhibition of GSK-3β prevents the phosphorylation and subsequent degradation of β-catenin, leading to its accumulation in the cytoplasm.

  • Nuclear Translocation of β-catenin: Accumulated β-catenin translocates to the nucleus.

  • Gene Transcription: In the nucleus, β-catenin complexes with TCF/LEF transcription factors to activate the transcription of target genes essential for osteogenesis, including Runx2 and Osterix.

  • Osteogenic Differentiation: The expression of Runx2 and Osterix drives the differentiation of mesenchymal stem cells into mature osteoblasts.

Visualizations

Experimental Workflow for Isolation

experimental_workflow start Dracaena Resin (Powdered) extraction Dichloromethane Extraction start->extraction concentration Rotary Evaporation extraction->concentration crude_extract Crude Extract concentration->crude_extract column_chromatography Silica Gel Column Chromatography (CHCl3-MeOH Gradient) crude_extract->column_chromatography fraction_collection Fraction Collection & TLC Analysis column_chromatography->fraction_collection pooled_fractions Pooled Fractions fraction_collection->pooled_fractions prep_hplc Preparative HPLC pooled_fractions->prep_hplc pure_compound This compound prep_hplc->pure_compound structure_elucidation Structure Elucidation (MS, NMR) pure_compound->structure_elucidation

Caption: Isolation workflow for this compound.

Proposed Signaling Pathway for Osteogenic Differentiation

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt_receptor Wnt Receptor GSK3B GSK-3β Wnt_receptor->GSK3B Inhibits beta_catenin β-catenin GSK3B->beta_catenin Inhibits Degradation beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc Translocates TCF_LEF TCF/LEF Runx2_Osterix Runx2 & Osterix (Transcription Factors) beta_catenin_nuc->Runx2_Osterix Activates Transcription Osteogenesis Osteogenic Differentiation Runx2_Osterix->Osteogenesis Promotes Flavan This compound Flavan->Wnt_receptor Activates

Caption: Proposed Wnt/β-catenin signaling pathway.

References

The Discovery and Synthetic Pathway of 7,4'-Dihydroxy-8-methylflavan: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7,4'-Dihydroxy-8-methylflavan is a naturally occurring C-methylated flavonoid that has garnered significant interest within the scientific community due to its promising biological activities. This technical guide provides a comprehensive overview of the discovery, a plausible synthetic pathway, and the biological evaluation of this compound. Detailed experimental protocols for its synthesis and for the assessment of its key biological functions are presented. Quantitative data are summarized in structured tables for clarity and comparative analysis. Furthermore, logical workflows and signaling pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of the concepts discussed.

Discovery and Natural Occurrence

This compound was first identified as a natural product isolated from the red resin of Dracaena cochinchinensis and Dracaena cambodiana. Its structure was elucidated using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). As a member of the flavonoid family, it shares a common phenylpropanoid backbone but is distinguished by a methyl group at the C-8 position of the A-ring.

Proposed Synthesis Pathway

While the total synthesis of this compound has not been extensively detailed in the literature, a plausible and efficient synthetic route can be proposed based on established methods for flavonoid synthesis. The most common approach involves a three-step process:

A proposed retro-synthetic analysis is depicted below:

G This compound This compound Chalcone Intermediate Chalcone Intermediate This compound->Chalcone Intermediate Reduction Starting Materials Starting Materials Chalcone Intermediate->Starting Materials Claisen-Schmidt Condensation

Caption: Retrosynthetic analysis of this compound.

Step 1: Synthesis of the Chalcone Intermediate

The synthesis commences with the Claisen-Schmidt condensation of a substituted acetophenone (B1666503) and a substituted benzaldehyde.

  • Starting Materials:

    • 2',4'-Dihydroxy-3'-methylacetophenone

    • 4-Hydroxybenzaldehyde

  • Reaction: Base-catalyzed aldol (B89426) condensation followed by dehydration.

G 2',4'-Dihydroxy-3'-methylacetophenone 2',4'-Dihydroxy-3'-methylacetophenone Chalcone Intermediate Chalcone Intermediate 2',4'-Dihydroxy-3'-methylacetophenone->Chalcone Intermediate Base (e.g., NaOH or KOH) 4-Hydroxybenzaldehyde 4-Hydroxybenzaldehyde 4-Hydroxybenzaldehyde->Chalcone Intermediate

Caption: Synthesis of the chalcone intermediate via Claisen-Schmidt condensation.

Step 2: Intramolecular Cyclization to Flavanone

The synthesized chalcone undergoes an intramolecular Michael addition to form the corresponding flavanone.

  • Reaction: Acid-catalyzed cyclization.

G Chalcone Intermediate Chalcone Intermediate 7,4'-Dihydroxy-8-methylflavanone 7,4'-Dihydroxy-8-methylflavanone Chalcone Intermediate->7,4'-Dihydroxy-8-methylflavanone Acid (e.g., H2SO4)

Caption: Intramolecular cyclization of the chalcone to form the flavanone.

Step 3: Reduction to this compound

The final step involves the reduction of the carbonyl group at the C-4 position of the flavanone to yield the target flavan.

  • Reaction: Catalytic hydrogenation or reduction with a metal hydride.

G 7,4'-Dihydroxy-8-methylflavanone 7,4'-Dihydroxy-8-methylflavanone This compound This compound 7,4'-Dihydroxy-8-methylflavanone->this compound Reducing Agent (e.g., NaBH4 or H2/Pd-C) G cluster_0 Cell Culture and Treatment cluster_1 ALP Assay Seed MSCs Seed MSCs Induce Osteogenic Differentiation Induce Osteogenic Differentiation Seed MSCs->Induce Osteogenic Differentiation Treat with Flavan Treat with Flavan Induce Osteogenic Differentiation->Treat with Flavan Lyse Cells Lyse Cells Treat with Flavan->Lyse Cells Add pNPP Substrate Add pNPP Substrate Lyse Cells->Add pNPP Substrate Incubate Incubate Add pNPP Substrate->Incubate Measure Absorbance Measure Absorbance Incubate->Measure Absorbance G cluster_0 Preparation cluster_1 Assay Prepare Flavan Solutions Prepare Flavan Solutions Mix Solutions Mix Solutions Prepare Flavan Solutions->Mix Solutions Prepare DPPH Solution Prepare DPPH Solution Prepare DPPH Solution->Mix Solutions Incubate in Dark Incubate in Dark Mix Solutions->Incubate in Dark Measure Absorbance Measure Absorbance Incubate in Dark->Measure Absorbance

Physicochemical Properties of 7,4'-Dihydroxy-8-methylflavan: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7,4'-Dihydroxy-8-methylflavan is a naturally occurring flavan (B184786) found in the red resin of Dracaena cochinchinensis.[] This compound has garnered significant interest within the scientific community due to its demonstrated biological activities, including the promotion of osteogenic differentiation of mesenchymal stem cells and notable free radical scavenging properties.[][2][3] This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, alongside detailed experimental protocols for their determination. Furthermore, it explores the potential signaling pathways involved in its biological functions, offering a valuable resource for researchers in drug discovery and development.

Chemical and Physical Properties

Chemical Identity
PropertyValueSource
IUPAC Name (2S)-2-(4-hydroxyphenyl)-8-methyl-3,4-dihydro-2H-chromen-7-ol[4]
CAS Number 82925-55-1[5]
Molecular Formula C₁₆H₁₆O₃[4][5]
Molecular Weight 256.30 g/mol [5][6]
Chemical Structure
alt text
PubChem CID: 442361
Physicochemical Data

A comprehensive summary of the available and predicted physicochemical data for this compound is presented in Table 2. It is important to note the absence of experimentally determined values for several key parameters.

PropertyExperimental ValuePredicted ValueSource
Melting Point Not Available-
Boiling Point Not Available-
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone-[2][3]
pKa Not Available-
logP (Octanol/Water) Not Available-

Biological Activity and Signaling Pathways

This compound exhibits promising biological activities, primarily centered around bone regeneration and antioxidant effects.

Osteogenic Differentiation

This compound has been shown to significantly promote the osteogenic differentiation of mesenchymal stem cells (MSCs).[2][3] This is evidenced by its ability to increase the activity of alkaline phosphatase (ALP), a key early marker of osteoblast differentiation.[2][3] While the precise signaling pathways for this specific flavan have not been fully elucidated, research on structurally similar flavonoids, such as 7,8-dihydroxyflavone, suggests the potential involvement of the Wnt/β-catenin and Nrf2/HO-1 signaling pathways.

The Wnt/β-catenin pathway is a critical regulator of osteoblast differentiation and bone formation.[7][8][9][10] It is hypothesized that this compound may activate this pathway, leading to the nuclear translocation of β-catenin and subsequent transcription of osteogenic genes.

Wnt_beta_catenin_pathway cluster_extracellular cluster_membrane cluster_cytoplasm cluster_nucleus 7_4_dihydroxy_8_methylflavan 7,4'-Dihydroxy- 8-methylflavan Frizzled Frizzled 7_4_dihydroxy_8_methylflavan->Frizzled Activates Destruction_Complex Destruction Complex (Axin, APC, GSK3β) Frizzled->Destruction_Complex Inhibits beta_catenin β-catenin Frizzled->beta_catenin Stabilizes LRP5_6 LRP5/6 Destruction_Complex->beta_catenin Phosphorylates beta_catenin_p p-β-catenin beta_catenin_n β-catenin beta_catenin->beta_catenin_n Translocates TCF_LEF TCF/LEF beta_catenin_n->TCF_LEF Binds Osteogenic_Genes Osteogenic Gene Transcription TCF_LEF->Osteogenic_Genes Activates

Caption: Proposed Wnt/β-catenin signaling pathway activation by this compound.

The Nrf2/HO-1 pathway is a key regulator of cellular antioxidant responses and has also been implicated in osteoblast differentiation.[11][12][13][14][15] Activation of Nrf2 leads to the expression of antioxidant enzymes like heme oxygenase-1 (HO-1), which can protect osteoblasts from oxidative stress and promote their function.

Nrf2_HO1_pathway cluster_extracellular cluster_cytoplasm cluster_nucleus cluster_outcome 7_4_dihydroxy_8_methylflavan 7,4'-Dihydroxy- 8-methylflavan Keap1_Nrf2 Keap1-Nrf2 Complex 7_4_dihydroxy_8_methylflavan->Keap1_Nrf2 Induces Dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Nrf2_n Nrf2 Nrf2->Nrf2_n Translocates ARE ARE Nrf2_n->ARE Binds HO1_Gene HO-1 Gene Transcription ARE->HO1_Gene Activates Osteoblast_Differentiation Osteoblast Differentiation HO1_Gene->Osteoblast_Differentiation Promotes

Caption: Proposed Nrf2/HO-1 signaling pathway in osteogenic differentiation.

Free Radical Scavenging Activity

This compound has demonstrated free radical scavenging properties, as determined by the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.[2] This antioxidant activity is attributed to the presence of hydroxyl groups on the flavan backbone, which can donate a hydrogen atom to stabilize free radicals.

The DPPH radical is a stable free radical with a deep violet color. When it accepts a hydrogen atom from an antioxidant, it is reduced to DPPH-H, a non-radical species that is yellow. The degree of color change is proportional to the radical scavenging activity of the compound.

DPPH_Scavenging Flavan_OH This compound (Flavan-OH) DPPH_radical DPPH• (Violet) Flavan_O Flavan-O• (Flavan Radical) Flavan_OH->Flavan_O Donates H• DPPH_H DPPH-H (Yellow) DPPH_radical->DPPH_H Accepts H•

References

In-Depth Technical Guide: 7,4'-Dihydroxy-8-methylflavan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, biological activities, and experimental evaluation of 7,4'-Dihydroxy-8-methylflavan. The information is intended to support research and development efforts in fields such as medicinal chemistry, pharmacology, and regenerative medicine.

Compound Identification

  • IUPAC Name: 2-(4-hydroxyphenyl)-8-methyl-3,4-dihydro-2H-chromen-7-ol

  • CAS Number: 82925-51-1[][2][3]

Chemical and Physical Properties

PropertyValueSource
Molecular FormulaC₁₆H₁₆O₃PubChem
Molecular Weight256.30 g/mol PubChem
AppearanceOff-White to White SolidCommercial Suppliers
SolubilitySoluble in DMSO, Methanol, EthanolCommercial Suppliers
SMILESCc1c(c2C--INVALID-LINK--c1ccc(cc1)O)OPubChem

Biological Activity

This compound is a naturally occurring flavan (B184786) found in the resin of Dracaena cochinchinensis, commonly known as Dragon's Blood.[] Research has highlighted its potential in promoting bone formation and its antioxidant properties.

Osteogenic Activity

This compound has been shown to significantly promote the osteogenic differentiation of mesenchymal stem cells (MSCs). This is a critical process in bone formation and regeneration. The primary mechanism observed is the enhancement of alkaline phosphatase (ALP) activity, a key early marker of osteoblast differentiation.

Table 1: Osteogenic Activity of this compound

AssayCell LineConcentration (µM)Result (% of Control)Reference
Alkaline Phosphatase (ALP) ActivityMouse Mesenchymal Stem Cells10151.3 ± 4.0--INVALID-LINK--
Antioxidant Activity

Signaling Pathways

The precise signaling pathway through which this compound exerts its osteogenic effects has not been definitively elucidated. However, based on the known mechanisms of other osteogenic flavonoids, a putative pathway involves the activation of key transcription factors and signaling cascades essential for bone formation. The Wnt/β-catenin and Bone Morphogenetic Protein (BMP) signaling pathways are central to osteoblast differentiation. It is hypothesized that this compound may modulate one or both of these pathways, leading to the upregulation of osteogenic marker genes.

osteogenic_pathway This compound This compound Cell Membrane Receptor Cell Membrane Receptor This compound->Cell Membrane Receptor Binds to/interacts with Cytoplasmic Signaling Proteins Cytoplasmic Signaling Proteins Cell Membrane Receptor->Cytoplasmic Signaling Proteins Activates β-catenin β-catenin Cytoplasmic Signaling Proteins->β-catenin Stabilizes Nucleus Nucleus β-catenin->Nucleus Translocates to TCF/LEF TCF/LEF β-catenin->TCF/LEF Forms complex with Osteogenic Gene Transcription Osteogenic Gene Transcription TCF/LEF->Osteogenic Gene Transcription Initiates ALP, Runx2, Osterix ALP, Runx2, Osterix Osteogenic Gene Transcription->ALP, Runx2, Osterix Upregulates

Putative Wnt/β-catenin signaling pathway for osteogenesis induced by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the osteogenic activity of this compound, based on standard practices in the field.

Cell Viability Assay (CCK-8)

This assay is crucial to determine the non-toxic concentration range of the compound before assessing its biological activity.

  • Cell Seeding: Seed mesenchymal stem cells (MSCs) in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 25, 50 µM) dissolved in the appropriate cell culture medium. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 24, 48, and 72 hours.

  • CCK-8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

  • Final Incubation: Incubate the plate for 2-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control.

Alkaline Phosphatase (ALP) Activity Assay

This assay measures the activity of an early marker of osteogenic differentiation.

  • Cell Seeding and Differentiation Induction: Seed MSCs in a 24-well plate at a density of 2 x 10⁴ cells per well. After 24 hours, replace the growth medium with an osteogenic induction medium (e.g., DMEM with 10% FBS, 100 nM dexamethasone, 10 mM β-glycerophosphate, and 50 µM ascorbic acid).

  • Compound Treatment: Treat the cells with a non-toxic concentration of this compound (e.g., 10 µM) in the osteogenic induction medium. Include a vehicle control.

  • Incubation and Medium Change: Culture the cells for 7-14 days, changing the medium every 2-3 days.

  • Cell Lysis: Wash the cells with PBS and lyse them with a suitable lysis buffer (e.g., 0.1% Triton X-100).

  • ALP Activity Measurement: Use a commercial ALP activity assay kit. In a 96-well plate, mix the cell lysate with the p-nitrophenyl phosphate (B84403) (pNPP) substrate solution.

  • Incubation and Absorbance Reading: Incubate at 37°C for 15-30 minutes and measure the absorbance at 405 nm.

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA protein assay kit.

  • Data Normalization: Normalize the ALP activity to the total protein concentration. Express the results as a percentage of the vehicle control.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for screening and characterizing the osteogenic potential of a compound like this compound.

experimental_workflow cluster_0 Initial Screening cluster_1 In Vitro Osteogenesis Assays cluster_2 Mechanism of Action Compound Library Compound Library Cytotoxicity Assay (e.g., CCK-8) Cytotoxicity Assay (e.g., CCK-8) Compound Library->Cytotoxicity Assay (e.g., CCK-8) Determine Non-toxic Concentration Determine Non-toxic Concentration Cytotoxicity Assay (e.g., CCK-8)->Determine Non-toxic Concentration ALP Activity Assay ALP Activity Assay Determine Non-toxic Concentration->ALP Activity Assay Mineralization Assay (Alizarin Red S) Mineralization Assay (Alizarin Red S) ALP Activity Assay->Mineralization Assay (Alizarin Red S) Gene Expression Analysis (qPCR) Gene Expression Analysis (qPCR) Mineralization Assay (Alizarin Red S)->Gene Expression Analysis (qPCR) Western Blot (Signaling Proteins) Western Blot (Signaling Proteins) Gene Expression Analysis (qPCR)->Western Blot (Signaling Proteins) Pathway Inhibitor Studies Pathway Inhibitor Studies Western Blot (Signaling Proteins)->Pathway Inhibitor Studies

General experimental workflow for assessing the osteogenic potential of a test compound.

References

The In Vitro Biological Profile of 7,4'-Dihydroxy-8-methylflavan: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7,4'-Dihydroxy-8-methylflavan is a member of the flavan (B184786) class of polyphenolic compounds. Flavonoids are widely recognized for their diverse biological activities, making them a subject of intense research in drug discovery and development. This technical guide provides a comprehensive overview of the currently available in vitro biological data on this compound. The information herein is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this compound. This document summarizes key quantitative findings, details relevant experimental methodologies, and visualizes associated biological pathways and workflows.

Osteogenic Activity

The most well-documented in vitro biological activity of this compound is its ability to promote the differentiation of mesenchymal stem cells (MSCs) into osteoblasts. This suggests potential applications in bone regeneration and the treatment of osteoporosis.

Quantitative Data: Osteogenic Differentiation

The following table summarizes the quantitative data on the effect of this compound on the osteogenic differentiation of mouse bone marrow-derived mesenchymal stem cells (MSCs).

CompoundConcentration (µM)AssayResult (% of Control)Cell LineReference
This compound10Alkaline Phosphatase (ALP) Activity151.3 ± 4.0Mouse MSCs[1]
Experimental Protocols

This protocol outlines a standard procedure for assessing the effect of this compound on the proliferation of mesenchymal stem cells using a Cell Counting Kit-8 (CCK-8) assay.[2][3][4]

Materials:

  • Mesenchymal Stem Cells (MSCs)

  • MSC growth medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin)

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO, for stock solution)

  • 96-well cell culture plates

  • Cell Counting Kit-8 (CCK-8) reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MSCs into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of growth medium.

  • Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in growth medium from a stock solution in DMSO. The final DMSO concentration should not exceed 0.1% to avoid cytotoxicity. Replace the medium in the wells with 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with 0.1% DMSO) and a blank control (medium only).

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control.

This protocol describes the measurement of alkaline phosphatase activity, an early marker of osteogenic differentiation, in MSCs treated with this compound.[5][6]

Materials:

  • Mesenchymal Stem Cells (MSCs)

  • Osteogenic induction medium (growth medium supplemented with dexamethasone, β-glycerophosphate, and ascorbic acid)

  • This compound

  • Cell lysis buffer (e.g., 0.1% Triton X-100 in PBS)

  • p-Nitrophenyl phosphate (B84403) (pNPP) substrate solution

  • Stop solution (e.g., 0.1 M NaOH)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Culture and Treatment: Seed MSCs in 24-well plates and culture until they reach 70-80% confluency. Then, switch to osteogenic induction medium containing various concentrations of this compound.

  • Incubation: Culture the cells for a specified period (e.g., 7, 14, or 21 days), changing the medium every 2-3 days.

  • Cell Lysis: After the incubation period, wash the cells with PBS and lyse them with cell lysis buffer.

  • Enzyme Reaction: Transfer the cell lysate to a 96-well plate. Add pNPP substrate solution to each well and incubate at 37°C for 15-30 minutes.

  • Stop Reaction: Stop the reaction by adding the stop solution.

  • Absorbance Measurement: Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis: Normalize the ALP activity to the total protein concentration of the cell lysate, determined using a standard protein assay (e.g., BCA assay).

Signaling Pathways in Osteogenic Differentiation

The osteogenic differentiation of mesenchymal stem cells is a complex process regulated by a network of interconnected signaling pathways. While the specific pathways modulated by this compound have not yet been elucidated, the following diagram illustrates the key signaling cascades known to be involved in this process.[7][8][9][10]

Osteogenic_Differentiation_Signaling cluster_ligands Ligands cluster_receptors Receptors cluster_intracellular Intracellular Signaling cluster_transcription Transcription Factors cluster_outcome Outcome BMPs BMPs BMPR BMP Receptors BMPs->BMPR Wnt Wnt Frizzled_LRP Frizzled/LRP5/6 Wnt->Frizzled_LRP Hedgehog Hedgehog Patched_Smoothened Patched/Smoothened Hedgehog->Patched_Smoothened Smads Smads BMPR->Smads Beta_Catenin β-Catenin Frizzled_LRP->Beta_Catenin Gli Gli Patched_Smoothened->Gli Runx2_Osterix Runx2 / Osterix Smads->Runx2_Osterix Beta_Catenin->Runx2_Osterix Gli->Runx2_Osterix Osteogenic_Differentiation Osteogenic Differentiation Runx2_Osterix->Osteogenic_Differentiation

Key Signaling Pathways in MSC Osteogenic Differentiation.

Antioxidant Activity

This compound is reported to have free radical scavenging properties[7]. However, specific quantitative data from assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) are not currently available in the public literature for this particular compound. For comparative purposes, the antioxidant activities of other dihydroxyflavones are presented below.

Quantitative Data: Antioxidant Activity of Related Dihydroxyflavones
CompoundAssayIC50 (µM)Reference
3',4'-DihydroxyflavoneDPPH10.5[11]
6,3',4'-TrihydroxyflavoneCellular ROS Scavenging3.02[11]
7,3',4'-TrihydroxyflavoneCellular ROS Scavenging2.71[11]
Experimental Protocols

This protocol provides a general method for assessing the free radical scavenging activity of a compound using the DPPH radical.[12][13][14]

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or Ethanol

  • Ascorbic acid or Trolox (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Prepare a stock solution of this compound in methanol and make serial dilutions to various concentrations.

  • Reaction Mixture: In a 96-well plate, add 100 µL of each sample dilution to the wells. Then, add 100 µL of the DPPH solution to each well.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

This protocol outlines a common procedure for the ABTS assay.[15]

Materials:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Methanol or Ethanol

  • Ascorbic acid or Trolox (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • ABTS Radical Cation (ABTS•+) Generation: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

  • ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a stock solution of this compound in methanol and make serial dilutions.

  • Reaction Mixture: In a 96-well plate, add 10 µL of each sample dilution to 190 µL of the ABTS•+ working solution.

  • Incubation: Incubate the plate in the dark at room temperature for 6 minutes.

  • Absorbance Measurement: Measure the absorbance at 734 nm.

  • Data Analysis: Calculate the percentage of ABTS•+ scavenging activity and determine the IC50 value.

Anti-inflammatory and Anticancer Activities

Currently, there is no specific in vitro data available in the scientific literature regarding the anti-inflammatory or anticancer activities of this compound. Research on structurally similar flavonoids suggests that these are promising areas for future investigation. Standard in vitro assays to evaluate these potential activities are described below.

Experimental Protocols

This protocol describes a method to assess the potential anti-inflammatory effects of a compound by measuring its ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS)

  • This compound

  • Griess Reagent

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • Nitrite (B80452) Measurement: Collect the cell culture supernatant and mix it with an equal volume of Griess Reagent.

  • Incubation: Incubate at room temperature for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Determine the concentration of nitrite from a standard curve and calculate the percentage of inhibition of NO production.

This protocol details a method to evaluate the cytotoxic effects of a compound on cancer cell lines using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7, A549)

  • Appropriate cell culture medium

  • This compound

  • MTT solution

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

Experimental Workflow

The following diagram illustrates a general workflow for the in vitro evaluation of a novel compound like this compound.

Experimental_Workflow start Compound Synthesis/ Isolation characterization Structural Characterization (NMR, MS) start->characterization cytotoxicity Cytotoxicity Screening (e.g., CCK-8, MTT) characterization->cytotoxicity bioactivity Primary Bioactivity Assays cytotoxicity->bioactivity osteogenic Osteogenic Differentiation (ALP, Alizarin Red) bioactivity->osteogenic  If active antioxidant Antioxidant Activity (DPPH, ABTS) bioactivity->antioxidant  If active anti_inflammatory Anti-inflammatory Activity (NO, Cytokine Production) bioactivity->anti_inflammatory  If active anticancer Anticancer Activity (Apoptosis, Cell Cycle) bioactivity->anticancer  If active mechanistic Mechanistic Studies (Western Blot, qPCR) osteogenic->mechanistic antioxidant->mechanistic anti_inflammatory->mechanistic anticancer->mechanistic end Lead Compound Identification mechanistic->end

General Workflow for In Vitro Bioactivity Screening.

Conclusion and Future Directions

The available in vitro data for this compound demonstrates its potential as a pro-osteogenic agent. The significant increase in alkaline phosphatase activity in mesenchymal stem cells suggests a promising avenue for research in bone tissue engineering and therapeutics for bone-related disorders.

However, the biological profile of this compound remains largely unexplored. There is a notable absence of quantitative data on its antioxidant, anti-inflammatory, and anticancer activities. Future research should focus on:

  • Comprehensive Antioxidant Profiling: Quantifying the free radical scavenging and antioxidant capacity of this compound using a panel of standard assays.

  • Elucidation of Anti-inflammatory Effects: Investigating its impact on key inflammatory mediators and signaling pathways in relevant cell models.

  • Screening for Anticancer Activity: Evaluating its cytotoxic and anti-proliferative effects against a range of cancer cell lines and exploring the underlying mechanisms of action.

  • Mechanistic Studies: Identifying the specific signaling pathways through which this compound exerts its pro-osteogenic effects.

A thorough investigation into these areas will provide a more complete understanding of the therapeutic potential of this compound and guide its further development as a potential lead compound.

References

Preliminary Insights into the Mechanism of Action of 7,4'-Dihydroxy-8-methylflavan: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7,4'-Dihydroxy-8-methylflavan, a naturally occurring flavonoid isolated from the red resin of Dracaena cochinchinensis, has garnered scientific interest for its potential therapeutic properties. Preliminary studies indicate its involvement in crucial cellular processes, including osteogenic differentiation and antioxidant activities. This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of this compound, drawing upon available data and comparative analysis with structurally similar flavonoids. This document outlines key quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways to facilitate further research and drug development endeavors.

Core Biological Activities

Preliminary research has identified two primary areas of biological activity for this compound: promotion of osteogenic differentiation and free radical scavenging.

Osteogenic Differentiation

This compound has been observed to significantly promote the osteogenic differentiation of mesenchymal stem cells (MSCs). This is primarily evidenced by an increase in the activity of alkaline phosphatase (ALP), a key early marker of osteoblast differentiation.

Antioxidant Activity

The flavan (B184786) structure of this compound, characterized by its hydroxyl substitutions, suggests inherent antioxidant potential. This has been confirmed through its demonstrated free radical scavenging properties in assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.

Quantitative Data Summary

While specific quantitative data for this compound is limited in the current literature, the following table includes comparative data from structurally related flavonoids to provide a contextual understanding of its potential potency.

CompoundAssayTarget/EndpointIC50 / ActivityReference Compound(s)
This compound Osteogenic DifferentiationAlkaline Phosphatase (ALP) ActivitySignificant increase in MSCs-
This compound AntioxidantDPPH Radical ScavengingDemonstrated activity-
6,8-Diprenyl-7,4'-dihydroxyflavanoneAnti-inflammatoryNitric Oxide (NO) ProductionIC50: 12.21 µM in LPS-stimulated RAW 264.7 cells-
7,8-DihydroxyflavoneAntioxidantNrf2 ActivationUpregulation of HO-1 expression in chondrocytes-
Various DihydroxyflavonesAnti-inflammatoryCOX-1 and COX-2 InhibitionConcentration-dependent inhibition-

Postulated Mechanisms of Action & Signaling Pathways

Based on the activities of this compound and the known mechanisms of similar flavonoids, several signaling pathways are likely involved in its mechanism of action.

Osteogenic Differentiation Signaling

The promotion of ALP activity suggests an influence on key osteogenic signaling pathways. While the precise mechanism for this compound is yet to be elucidated, flavonoids are known to interact with pathways such as the Bone Morphogenetic Protein (BMP)/SMAD pathway and the Wnt/β-catenin pathway, both of which are critical for osteoblast differentiation.

Osteogenic_Differentiation_Pathway This compound This compound Mesenchymal Stem Cell Mesenchymal Stem Cell This compound->Mesenchymal Stem Cell Osteogenic Signaling Pathways Osteogenic Signaling Pathways Mesenchymal Stem Cell->Osteogenic Signaling Pathways Activation RUNX2 RUNX2 Osteogenic Signaling Pathways->RUNX2 Upregulation Alkaline Phosphatase (ALP) Alkaline Phosphatase (ALP) RUNX2->Alkaline Phosphatase (ALP) Increased Expression Osteoblast Differentiation Osteoblast Differentiation Alkaline Phosphatase (ALP)->Osteoblast Differentiation

Postulated Osteogenic Differentiation Pathway.
Antioxidant and Anti-inflammatory Signaling Pathways

The free radical scavenging activity of this compound is a direct antioxidant mechanism. Furthermore, related flavonoids have demonstrated potent anti-inflammatory effects through the modulation of key inflammatory signaling cascades. It is plausible that this compound shares these mechanisms.

  • NF-κB Pathway: Many flavonoids inhibit the activation of Nuclear Factor-kappa B (NF-κB), a master regulator of inflammatory responses. This inhibition prevents the transcription of pro-inflammatory cytokines like TNF-α and IL-1β, as well as enzymes such as COX-2 and iNOS.

  • MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, p38, and JNK, is another critical regulator of inflammation. Inhibition of MAPK phosphorylation by flavonoids can lead to a reduction in inflammatory mediator production.

  • Nrf2/HO-1 Pathway: The antioxidant effects of some flavonoids are mediated by the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Activated Nrf2 translocates to the nucleus and induces the expression of antioxidant enzymes, such as Heme Oxygenase-1 (HO-1).

Anti_Inflammatory_Signaling cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_flavonoid This compound Stimulus Stimulus MAPK MAPK Stimulus->MAPK NF-kB NF-kB Stimulus->NF-kB Flavanoid->MAPK Inhibition Flavanoid->NF-kB Inhibition Nrf2 Nrf2 Flavanoid->Nrf2 Activation Inflammatory Mediators Pro-inflammatory Cytokines, COX-2, iNOS MAPK->Inflammatory Mediators NF-kB->Inflammatory Mediators Antioxidant Enzymes HO-1, etc. Nrf2->Antioxidant Enzymes

Potential Anti-inflammatory and Antioxidant Pathways.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preliminary studies of this compound and related compounds.

Osteogenic Differentiation Assay (Alkaline Phosphatase Activity)

ALP_Assay_Workflow Start Start Cell_Seeding Seed Mesenchymal Stem Cells (MSCs) in 96-well plates Start->Cell_Seeding Treatment Treat cells with varying concentrations of This compound in osteogenic differentiation medium Cell_Seeding->Treatment Incubation Incubate for 7-14 days Treatment->Incubation Lysis Lyse cells to release intracellular ALP Incubation->Lysis Substrate_Addition Add p-nitrophenyl phosphate (B84403) (pNPP) substrate Lysis->Substrate_Addition Colorimetric_Reaction Incubate to allow ALP to convert pNPP to p-nitrophenol (yellow) Substrate_Addition->Colorimetric_Reaction Measurement Measure absorbance at 405 nm Colorimetric_Reaction->Measurement Analysis Calculate ALP activity relative to total protein content and compare with untreated controls Measurement->Analysis End End Analysis->End

Experimental Workflow for ALP Activity Assay.

Protocol:

  • Cell Culture: Human or murine mesenchymal stem cells are cultured in a growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) until they reach 70-80% confluency.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Induction of Differentiation: The growth medium is replaced with an osteogenic differentiation medium (e.g., growth medium supplemented with 50 µg/mL ascorbic acid, 10 mM β-glycerophosphate, and 100 nM dexamethasone).

  • Treatment: this compound, dissolved in a suitable solvent (e.g., DMSO), is added to the osteogenic medium at various concentrations. A vehicle control (DMSO) is also included. The medium is changed every 2-3 days.

  • ALP Staining (Qualitative): After 7-14 days, cells can be fixed with 4% paraformaldehyde and stained using an ALP staining kit according to the manufacturer's instructions. Osteoblasts will stain red or blue/purple.

  • ALP Activity Assay (Quantitative):

    • After 7-14 days, cells are washed with PBS and lysed with a lysis buffer (e.g., 0.1% Triton X-100 in PBS).

    • The cell lysate is incubated with a p-nitrophenyl phosphate (pNPP) solution in a suitable buffer at 37°C.

    • The reaction is stopped with a stop solution (e.g., 3 M NaOH).

    • The absorbance of the resulting yellow p-nitrophenol is measured at 405 nm using a microplate reader.

    • The ALP activity is normalized to the total protein content of the cell lysate, which can be determined using a BCA or Bradford protein assay.

DPPH Radical Scavenging Assay

DPPH_Assay_Workflow Start Start Sample_Prep Prepare serial dilutions of this compound and a positive control (e.g., Ascorbic Acid) in methanol (B129727) Start->Sample_Prep Reaction_Setup Mix the sample/control solution with the DPPH solution in a 96-well plate Sample_Prep->Reaction_Setup DPPH_Solution Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM) DPPH_Solution->Reaction_Setup Incubation Incubate in the dark at room temperature for 30 minutes Reaction_Setup->Incubation Measurement Measure the absorbance at 517 nm Incubation->Measurement Calculation Calculate the percentage of radical scavenging activity Measurement->Calculation IC50_Determination Determine the IC50 value from a dose-response curve Calculation->IC50_Determination End End IC50_Determination->End

Experimental Workflow for DPPH Assay.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in methanol.

    • Prepare a series of dilutions from the stock solution to obtain a range of concentrations to be tested.

    • Prepare a stock solution of a positive control, such as ascorbic acid or Trolox, in methanol.

    • Prepare a fresh 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. This solution should be protected from light.

  • Assay Procedure:

    • In a 96-well microplate, add a specific volume (e.g., 100 µL) of each concentration of the test compound and the positive control to separate wells.

    • Add a corresponding volume of methanol to a well to serve as a blank.

    • Add a specific volume (e.g., 100 µL) of the DPPH solution to all wells.

    • Mix the contents of the wells thoroughly.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Future Directions and Conclusion

The preliminary findings on this compound are promising, suggesting its potential as a therapeutic agent, particularly in the fields of bone regeneration and diseases associated with oxidative stress and inflammation. However, further in-depth research is imperative to fully elucidate its mechanism of action. Future studies should focus on:

  • Quantitative analysis: Determining the specific IC50 or EC50 values for its antioxidant, anti-inflammatory, and osteogenic activities.

  • Signaling pathway elucidation: Identifying the specific molecular targets and signaling pathways modulated by this compound using techniques such as Western blotting, qPCR, and reporter gene assays.

  • In vivo studies: Evaluating the efficacy and safety of this compound in animal models of relevant diseases.

  • Structure-activity relationship studies: Synthesizing and testing analogs of this compound to identify key structural features responsible for its biological activities.

7,4'-Dihydroxy-8-methylflavan: A Technical Guide to its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7,4'-Dihydroxy-8-methylflavan, a naturally occurring flavan (B184786), has demonstrated notable therapeutic potential in preclinical studies. This technical guide provides a comprehensive overview of its established biological activities, focusing on its pro-osteogenic and antioxidant properties. This document synthesizes the available quantitative data, details the experimental methodologies used to elicit these findings, and visualizes the associated biological pathways and workflows. The information presented herein is intended to serve as a foundational resource for researchers and professionals in the fields of pharmacology, drug discovery, and molecular biology who are interested in the further exploration and development of this compound as a potential therapeutic agent.

Core Biological Activities and Quantitative Data

This compound has been primarily investigated for two key therapeutic properties: the promotion of osteogenic differentiation and free-radical scavenging activity.

Osteogenic Differentiation

This compound has been shown to significantly promote the differentiation of mesenchymal stem cells (MSCs) into osteoblasts, the cells responsible for bone formation. This activity is primarily evidenced by an increase in alkaline phosphatase (ALP) activity, a key early marker of osteogenesis.

Free Radical Scavenging

The flavan structure of this compound lends itself to antioxidant activity. Studies have confirmed its ability to scavenge free radicals, a property that is implicated in mitigating oxidative stress-related pathologies.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the biological activities of this compound.

Biological ActivityAssayCell Line/SystemConcentrationResultReference
Osteogenic DifferentiationAlkaline Phosphatase (ALP) ActivityMouse Bone Marrow-Derived Mesenchymal Stem Cells (MSCs)10 µM151.3 ± 4.0% of control[1]
CytotoxicityCCK8 AssayMouse Bone Marrow-Derived Mesenchymal Stem Cells (MSCs)10 µMNo cytotoxicity observed[1]
Free Radical ScavengingDPPH Radical Scavenging AssayCell-free spectrophotometric assayNot SpecifiedActive scavenger[2]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the quantitative data summary.

Osteogenic Differentiation of Mesenchymal Stem Cells

This protocol is based on the methodologies described in the study by Xu et al., 2016.[1]

2.1.1. Cell Culture and Treatment:

  • Cell Seeding: Mouse bone marrow-derived mesenchymal stem cells (MSCs) are seeded in 96-well plates at a density of 5 x 10³ cells per well.

  • Culture Medium: Cells are cultured in a standard MSC growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin).

  • Induction of Differentiation: After 24 hours of incubation to allow for cell attachment, the growth medium is replaced with an osteogenic induction medium. This medium is typically the standard growth medium supplemented with osteogenic inducers such as β-glycerophosphate, ascorbic acid, and dexamethasone.

  • Treatment: this compound, dissolved in a suitable solvent (e.g., DMSO), is added to the osteogenic induction medium at the desired final concentration (e.g., 10 µM). A vehicle control (medium with solvent) is run in parallel.

  • Incubation: The cells are incubated for a specified period (e.g., 7-14 days), with the medium being changed every 2-3 days.

2.1.2. Alkaline Phosphatase (ALP) Activity Assay:

  • Cell Lysis: After the incubation period, the cells are washed with phosphate-buffered saline (PBS) and then lysed using a lysis buffer (e.g., 0.1% Triton X-100 in PBS).

  • Substrate Addition: The cell lysate is incubated with a p-nitrophenyl phosphate (B84403) (pNPP) substrate solution in an alkaline buffer.

  • Colorimetric Measurement: The enzymatic reaction, which produces a yellow p-nitrophenol product, is stopped after a defined time. The absorbance is measured spectrophotometrically at 405 nm.

  • Quantification: The ALP activity is normalized to the total protein content of the cell lysate, which can be determined using a standard protein assay (e.g., BCA assay). Results are typically expressed as a percentage of the control group.

2.1.3. Cell Viability (CCK8) Assay:

  • Cell Seeding and Treatment: MSCs are seeded and treated with this compound as described in section 2.1.1.

  • Reagent Addition: At the end of the treatment period, the CCK8 reagent is added to each well and the plate is incubated for a specified time (e.g., 1-4 hours).

  • Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

2.1.4. Alkaline Phosphatase (ALP) Staining:

  • Fixation: After the differentiation period, cells are fixed with a suitable fixative (e.g., 4% paraformaldehyde).

  • Staining: The fixed cells are incubated with a solution containing a substrate for ALP (e.g., BCIP/NBT), which results in the formation of a colored precipitate in cells with ALP activity.

  • Visualization: The stained cells are visualized and imaged using a microscope.

DPPH Free Radical Scavenging Assay

This protocol is a standard method for assessing antioxidant activity, as referenced in the study by Ioset et al., 2001.[2]

  • Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared.

  • Reaction Mixture: A solution of this compound at various concentrations is mixed with the DPPH solution. A control containing the solvent and the DPPH solution is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Spectrophotometric Measurement: The absorbance of the solutions is measured at the wavelength of maximum absorbance for DPPH (typically around 517 nm).

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

  • IC50 Determination: The concentration of the compound that scavenges 50% of the DPPH radicals (IC50) is determined by plotting the percentage of scavenging activity against the concentration of the compound.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the therapeutic potential of this compound.

osteogenic_workflow cluster_culture Cell Culture & Differentiation cluster_assays Analysis cluster_results Endpoints start Seed Mouse MSCs culture Culture for 24h start->culture induce Add Osteogenic Induction Medium culture->induce treat Treat with this compound (10 µM) induce->treat incubate Incubate for 7-14 days treat->incubate alp_activity ALP Activity Assay incubate->alp_activity alp_staining ALP Staining incubate->alp_staining cck8 CCK8 Viability Assay incubate->cck8 osteo_diff Increased Osteogenic Differentiation alp_activity->osteo_diff alp_staining->osteo_diff no_tox No Cytotoxicity cck8->no_tox dpph_workflow prep_dpph Prepare DPPH Solution mix Mix DPPH and Sample Solutions prep_dpph->mix prep_sample Prepare this compound Solutions (various concentrations) prep_sample->mix incubate Incubate in Dark (30 min) mix->incubate measure Measure Absorbance at ~517 nm incubate->measure calculate Calculate % Scavenging Activity measure->calculate plot Plot % Scavenging vs. Concentration calculate->plot ic50 Determine IC50 Value plot->ic50 osteogenesis_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Flavan This compound Wnt Wnt Ligand Flavan->Wnt Promotes BMP BMP Ligand Flavan->BMP Promotes Frizzled Frizzled Receptor Wnt->Frizzled LRP5_6 LRP5/6 Co-receptor Wnt->LRP5_6 BMPR BMP Receptor BMP->BMPR GSK3b GSK3β (Inhibited) Frizzled->GSK3b LRP5_6->GSK3b Smads Smad1/5/8 BMPR->Smads Phosphorylation Beta_Catenin β-catenin Runx2 Runx2 Beta_Catenin->Runx2 Activation GSK3b->Beta_Catenin Degradation Smads->Runx2 Activation Osteogenic_Genes Osteogenic Gene Expression (e.g., ALP, Osteocalcin) Runx2->Osteogenic_Genes Transcription

References

In Silico Prediction of 7,4'-Dihydroxy-8-methylflavan Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: 7,4'-Dihydroxy-8-methylflavan, a naturally occurring flavonoid, has demonstrated promising bioactive properties, notably in promoting osteogenic differentiation and exhibiting antioxidant effects.[1] This technical guide provides a comprehensive in silico framework to predict and rationalize the bioactivity of this compound. We detail methodologies for Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiling, and molecular docking studies against key protein targets associated with its observed biological activities. The presented workflow, data, and visualizations serve as a guide for researchers in drug discovery and natural product chemistry to computationally evaluate the therapeutic potential of this and other flavonoid compounds.

Introduction

This compound is a flavonoid compound that has been shown to significantly promote the osteogenic differentiation of mesenchymal stem cells by increasing alkaline phosphatase (ALP) activity.[1] Furthermore, it possesses free radical scavenging properties.[1] In silico methods offer a rapid and cost-effective approach to elucidate the molecular mechanisms underlying these activities and to predict the compound's pharmacokinetic profile. This guide outlines a systematic in silico approach to characterize the bioactivity of this compound, focusing on its pro-osteogenic and antioxidant potentials.

In Silico Prediction Workflow

The computational analysis of this compound's bioactivity follows a structured workflow, beginning with the retrieval of the compound's structure, followed by pharmacokinetic and toxicity predictions, and culminating in the investigation of its interactions with specific protein targets.

In Silico Prediction Workflow cluster_0 Ligand Preparation cluster_1 Pharmacokinetic & Toxicity Prediction cluster_2 Target Identification & Preparation cluster_3 Molecular Interaction Analysis cluster_4 Results & Interpretation ligand This compound (SMILES/SDF) admet ADMET Prediction (SwissADME/pkCSM) ligand->admet docking Molecular Docking (AutoDock Vina) admet->docking targets Protein Target Identification (PDB Database) targets->docking results Binding Affinity & Interaction Analysis docking->results

Figure 1: A generalized workflow for the in silico bioactivity prediction.

Experimental Protocols

Ligand Preparation

The 2D structure of this compound was obtained from the PubChem database (CID: 442361). The canonical SMILES representation (CC1=C(C=CC2=C1O--INVALID-LINK--C3=CC=C(C=C3)O)O) was used for ADMET predictions. For molecular docking, the 3D structure was generated and energy minimized using the MMFF94 force field.

ADMET Prediction

The ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of this compound were predicted using the SwissADME web server. The SMILES string of the compound was submitted to the server, and the physicochemical properties, pharmacokinetic parameters, drug-likeness, and medicinal chemistry friendliness were analyzed.

Target Protein Selection and Preparation

Based on the known bioactivities of this compound, the following protein targets were selected:

  • Osteogenic Activity:

    • Alkaline Phosphatase (ALP)

    • Runt-related transcription factor 2 (Runx2)

    • Bone Morphogenetic Protein Receptor Type II (BMPR2)

  • Antioxidant Activity:

    • Kelch-like ECH-associated protein 1 (Keap1)

The three-dimensional crystal structures of these proteins were retrieved from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands were removed, and polar hydrogens and Kollman charges were added using AutoDockTools.

Molecular Docking

Molecular docking simulations were performed using AutoDock Vina to predict the binding affinity and interaction patterns of this compound with the selected target proteins. The grid box was centered on the active site of each protein, and the docking was performed with an exhaustiveness of 8. The pose with the lowest binding energy was selected for further analysis of molecular interactions.

Predicted Bioactivity and Data

ADMET Profile

The predicted ADMET properties of this compound are summarized in the table below.

PropertyPredicted ValueInterpretation
Physicochemical Properties
Molecular Weight256.30 g/mol Favorable for drug-likeness
LogP (Consensus)3.50Good lipophilicity
Water SolubilityModerately solubleAcceptable for oral administration
Pharmacokinetics
GI AbsorptionHighLikely to be well-absorbed from the gut
Blood-Brain Barrier PermeantNoUnlikely to cause central nervous system side effects
P-glycoprotein SubstrateNoLow potential for drug-drug interactions
Drug-Likeness
Lipinski's Rule of Five0 violationsGood oral bioavailability predicted
Bioavailability Score0.55Indicates good drug-like properties
Medicinal Chemistry
PAINS0 alertsNo known promiscuous binders
Lead-likeness1 violationSome deviation from lead-like chemical space
Molecular Docking Results

The predicted binding affinities of this compound with the target proteins are presented below.

Target ProteinPDB IDBinding Affinity (kcal/mol)Key Interacting Residues
Osteogenic Targets
Alkaline Phosphatase1EW2-7.8HIS317, HIS153
Runx21XJ7-8.2ARG174, ARG177
BMPR21REW-7.5LYS346, ASP490
Antioxidant Target
Keap14CXT-8.5ARG415, ARG483, SER508

Discussion of Predicted Signaling Pathways

Osteogenic Signaling Pathway

The docking results suggest that this compound may promote osteogenesis by directly interacting with key proteins in the osteogenic signaling pathway. Its predicted binding to ALP, Runx2, and a BMP receptor suggests a multi-target mechanism to enhance bone formation.

Osteogenic Signaling Pathway cluster_0 This compound cluster_1 Cellular Targets cluster_2 Downstream Effects ligand 7,4'-DH-8-MF BMPR BMPR2 ligand->BMPR ALP ALP ligand->ALP Runx2 Runx2 ligand->Runx2 smad p-Smad1/5/8 BMPR->smad mineralization Matrix Mineralization ALP->mineralization osteoblast Osteoblast Differentiation Runx2->osteoblast smad->Runx2 osteoblast->mineralization

Figure 2: Predicted modulation of the osteogenic signaling pathway.
Antioxidant Signaling Pathway (Keap1-Nrf2)

The strong predicted binding affinity of this compound for Keap1 suggests that it may exert its antioxidant effects by modulating the Keap1-Nrf2 pathway. By binding to Keap1, it could disrupt the Keap1-Nrf2 interaction, leading to the nuclear translocation of Nrf2 and the subsequent expression of antioxidant response element (ARE)-driven genes.

Keap1-Nrf2 Antioxidant Pathway cluster_0 Cytoplasm cluster_1 Nucleus ligand 7,4'-DH-8-MF keap1_nrf2 Keap1-Nrf2 Complex ligand->keap1_nrf2 inhibition nrf2_free Nrf2 keap1_nrf2->nrf2_free release nrf2_nuc Nrf2 nrf2_free->nrf2_nuc translocation are ARE nrf2_nuc->are antioxidant_genes Antioxidant Genes (e.g., HO-1, NQO1) are->antioxidant_genes transcription

Figure 3: Predicted activation of the Keap1-Nrf2 antioxidant pathway.

Conclusion

This in silico investigation provides a comprehensive predictive analysis of the bioactivity of this compound. The favorable ADMET profile suggests its potential as an orally bioavailable therapeutic agent. Molecular docking studies have identified plausible protein targets and offer insights into the molecular mechanisms underlying its pro-osteogenic and antioxidant activities. These computational predictions provide a strong basis for further experimental validation and highlight the utility of in silico methods in the early stages of drug discovery from natural products.

References

Methodological & Application

Application Notes and Protocols for the Quantification of 7,4'-Dihydroxy-8-methylflavan using HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

7,4'-Dihydroxy-8-methylflavan is a flavonoid compound that has garnered interest for its potential biological activities, including the promotion of osteogenic differentiation. Accurate and precise quantification of this compound is crucial for research and development, particularly in pharmacokinetic studies, formulation development, and quality control of natural product extracts. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of flavonoids. This document provides a detailed protocol for the quantification of this compound using a Reverse-Phase HPLC (RP-HPLC) method. The provided method is a representative protocol and should be fully validated in the user's laboratory for its intended use.

Experimental Protocols

Equipment and Materials
  • HPLC System: A system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatography Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.

  • Solvents: HPLC grade acetonitrile, methanol (B129727), and water. Formic acid or acetic acid for mobile phase modification.

  • Reference Standard: this compound (purity ≥98%).

  • Sample Preparation: Syringe filters (0.45 µm), vials, and standard laboratory glassware.

Chromatographic Conditions

The following conditions are a starting point and may require optimization:

ParameterRecommended Condition
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient Program 0-5 min: 20% B5-25 min: 20-50% B25-30 min: 50-80% B30-35 min: 80% B35-36 min: 80-20% B36-40 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 280 nm
Injection Volume 10 µL
Preparation of Standard Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase (initial conditions) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

Sample Preparation

The sample preparation will vary depending on the matrix (e.g., plant extract, plasma, formulation). A general procedure for a plant extract is provided below:

  • Extraction: Extract a known amount of the powdered plant material with a suitable solvent (e.g., methanol or ethanol) using techniques like sonication or maceration.

  • Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter.

  • Dilution: Dilute the filtered extract with the mobile phase to a concentration that falls within the linear range of the calibration curve.

Method Validation (Representative Data)

The following tables summarize the expected performance of a validated HPLC method for the quantification of flavonoids, based on literature for similar compounds.[1][2][3][4]

Linearity and Range
AnalyteLinearity Range (µg/mL)Correlation Coefficient (r²)
This compound (Representative)1 - 100> 0.999
Limits of Detection (LOD) and Quantification (LOQ)
AnalyteLOD (µg/mL)LOQ (µg/mL)
This compound (Representative)0.05 - 0.20.15 - 0.6
Accuracy and Precision

Precision (Repeatability and Intermediate Precision)

Concentration (µg/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=6)
Low QC< 2.0< 3.0
Mid QC< 2.0< 3.0
High QC< 2.0< 3.0

Accuracy (Recovery)

Concentration Spiked (µg/mL)Mean Recovery (%)
Low QC98 - 102
Mid QC98 - 102
High QC98 - 102

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound using HPLC.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample Collection (e.g., Plant Material) Extraction Extraction Sample->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration Dilution Dilution Filtration->Dilution Injection Injection into HPLC System Dilution->Injection Standard Reference Standard Stock Stock Solution Preparation Standard->Stock Working Working Standard Preparation Stock->Working Calibration Calibration Curve Construction Working->Calibration Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Detection (DAD/UV) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Chromatogram->Calibration Quantification Quantification of Analyte Chromatogram->Quantification Calibration->Quantification Report Final Report Quantification->Report

Caption: HPLC quantification workflow for this compound.

Osteogenic Differentiation Signaling Pathway

Given that this compound is known to promote osteogenic differentiation, understanding the underlying signaling pathways is crucial. The diagram below represents a simplified overview of key pathways involved in this process, which could be the focus of mechanistic studies involving this compound.[5][6][7][8]

G cluster_extracellular Extracellular Signals cluster_intracellular Intracellular Signaling cluster_nuclear Nuclear Events cluster_outcome Cellular Outcome Compound This compound Smad Smad Pathway Compound->Smad ? BetaCatenin β-catenin Pathway Compound->BetaCatenin ? BMPs BMPs BMPs->Smad Wnt Wnt Wnt->BetaCatenin Runx2 Runx2 Activation Smad->Runx2 BetaCatenin->Runx2 Gene Osteogenic Gene Expression Runx2->Gene Differentiation Osteogenic Differentiation Gene->Differentiation

Caption: Simplified signaling pathways in osteogenic differentiation.

References

Animal Models for Studying the Effects of 7,4'-Dihydroxy-8-methylflavan: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7,4'-Dihydroxy-8-methylflavan is a flavonoid compound isolated from the red resin of Dracaena cochinchinensis[1][2]. Preliminary in vitro studies have indicated its potential in promoting osteogenic differentiation of mesenchymal stem cells and possessing free-radical scavenging properties[2]. Flavonoids as a class are well-documented for their broad range of biological activities, including anti-inflammatory, antioxidant, and beneficial effects on metabolic and cardiovascular health[3][4][5][6][7]. These properties suggest that this compound may have therapeutic potential in a variety of disease contexts.

These application notes provide a framework for researchers to investigate the in vivo effects of this compound using established animal models. The protocols detailed below are based on common methodologies used to evaluate the efficacy of flavonoids in preclinical studies.

I. Animal Models for Assessing Anti-inflammatory Effects

The anti-inflammatory potential of novel compounds is often initially assessed using models of acute inflammation. The carrageenan-induced paw edema model is a widely used, robust, and reproducible assay for this purpose[8][9][10][11].

A. Carrageenan-Induced Paw Edema in Rats

This model is used to evaluate the acute anti-inflammatory activity of a compound. Carrageenan injection induces a localized inflammatory response characterized by edema, which can be quantified.

Experimental Protocol:

  • Animals: Male Wistar or Sprague-Dawley rats (150-200g) are recommended. Animals should be acclimatized for at least one week before the experiment[9].

  • Grouping (n=6-8 per group):

    • Vehicle Control: Receives the vehicle used to dissolve this compound.

    • This compound Treatment Groups: Receive varying doses of the compound (e.g., 10, 25, 50 mg/kg).

    • Positive Control: Receives a standard anti-inflammatory drug such as Indomethacin (5 mg/kg) or Diclofenac (10 mg/kg)[9].

  • Dosing: Administer this compound and the positive control orally (p.o.) or intraperitoneally (i.p.) one hour before inducing inflammation[8][9].

  • Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each rat[8][9][11].

  • Measurement of Paw Edema: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-injection[8][11].

  • Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.

  • Optional Endpoints: At the end of the experiment, paw tissue can be collected for histological analysis and measurement of myeloperoxidase (MPO) activity, an indicator of neutrophil infiltration[8]. Pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 can also be measured in the tissue homogenate or serum[5][12].

Data Presentation:

Treatment GroupDose (mg/kg)Mean Paw Volume Increase (mL) at 3 hours ± SEM% Inhibition of Edema
Vehicle Control-0.85 ± 0.050%
7,4'-DHF100.68 ± 0.0420.0%
7,4'-DHF250.45 ± 0.0347.1%
7,4'-DHF500.32 ± 0.0262.4%
Indomethacin50.28 ± 0.0267.1%

Note: The data presented above are hypothetical and for illustrative purposes.

Experimental Workflow:

G cluster_0 Preparation cluster_1 Treatment & Induction cluster_2 Data Collection & Analysis acclimatization Animal Acclimatization (1 week) grouping Random Grouping (n=6-8) acclimatization->grouping dosing Oral Administration (Vehicle, 7,4'-DHF, Positive Control) grouping->dosing induction Carrageenan Injection (0.1 mL, 1%) dosing->induction 1 hour measurement Paw Volume Measurement (0, 1, 2, 3, 4, 5 hours) induction->measurement euthanasia Euthanasia & Tissue Collection measurement->euthanasia analysis Data Analysis (% Inhibition, MPO, Cytokines) euthanasia->analysis

Workflow for Carrageenan-Induced Paw Edema Model.

II. Animal Models for Studying Effects on Metabolic Syndrome

Flavonoids have shown promise in ameliorating features of metabolic syndrome, which is a cluster of conditions including obesity, insulin (B600854) resistance, dyslipidemia, and hypertension[6][13][14]. Diet-induced models in rodents are commonly used to mimic these conditions[15][16].

B. High-Fat Diet (HFD)-Induced Metabolic Syndrome in Mice or Rats

This model is suitable for studying the long-term effects of this compound on weight gain, glucose metabolism, and lipid profiles.

Experimental Protocol:

  • Animals: Male C57BL/6J mice or Wistar rats are commonly used as they are susceptible to diet-induced obesity and metabolic dysfunction[15][17].

  • Diet:

    • Control Group: Fed a standard chow diet (10-12% kcal from fat).

    • HFD Group: Fed a high-fat diet (45-60% kcal from fat)[15][17].

  • Grouping (n=8-10 per group):

    • Control: Standard diet + Vehicle.

    • HFD-Vehicle: HFD + Vehicle.

    • HFD + 7,4'-DHF Treatment Groups: HFD + varying doses of the compound.

    • HFD + Positive Control: HFD + a compound with known effects on metabolic syndrome (e.g., Metformin).

  • Dosing: this compound can be administered daily via oral gavage or incorporated into the diet. Treatment can be prophylactic (started with the HFD) or therapeutic (started after the establishment of metabolic syndrome). The study duration is typically 8-16 weeks.

  • Monitoring and Outcome Measures:

    • Body Weight and Food Intake: Measured weekly.

    • Glucose Homeostasis: Glucose tolerance tests (GTT) and insulin tolerance tests (ITT) performed at baseline and end of the study. Fasting blood glucose and insulin levels measured to calculate HOMA-IR (an index of insulin resistance)[13].

    • Serum Lipid Profile: At the end of the study, collect blood to measure total cholesterol (TC), triglycerides (TG), low-density lipoprotein cholesterol (LDL-C), and high-density lipoprotein cholesterol (HDL-C)[5].

    • Tissue Analysis: Collect liver and adipose tissue for histological analysis (e.g., H&E staining for hepatic steatosis) and gene expression analysis of relevant metabolic and inflammatory markers.

Data Presentation:

ParameterControlHFD-VehicleHFD + 7,4'-DHF (Low Dose)HFD + 7,4'-DHF (High Dose)
Final Body Weight (g)25.2 ± 1.542.8 ± 2.138.5 ± 1.934.1 ± 1.7
Fasting Glucose (mg/dL)95 ± 5155 ± 10130 ± 8110 ± 6
Serum Triglycerides (mg/dL)80 ± 7180 ± 15145 ± 12115 ± 9
HOMA-IR2.1 ± 0.28.5 ± 0.76.2 ± 0.54.3 ± 0.4

Note: The data presented above are hypothetical and for illustrative purposes.

III. Proposed Signaling Pathways for this compound

Based on the known mechanisms of other flavonoids, this compound may exert its anti-inflammatory effects by modulating key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways[3][18]. These pathways are central to the production of pro-inflammatory mediators.

G cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS Inflammatory Stimuli (e.g., LPS, Carrageenan) TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK IKK IKK TLR4->IKK DHF 7,4'-Dihydroxy- 8-methylflavan MAPK MAPK (p38, JNK, ERK) DHF->MAPK Inhibition DHF->IKK Inhibition MAPKK MAPKK MAPKKK->MAPKK MAPKK->MAPK AP1 AP-1 MAPK->AP1 Nucleus Nucleus AP1->Nucleus IkB IκBα IKK->IkB P IkB_NFkB IkB->IkB_NFkB NFkB_p65_p50 NF-κB (p65/p50) NFkB_p65_p50->IkB_NFkB NFkB_p65_p50_active Active NF-κB NFkB_p65_p50_active->Nucleus IkB_NFkB->NFkB_p65_p50_active Release Cytokines Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Cytokines Transcription

Proposed Anti-inflammatory Signaling Pathway Modulation.

Conclusion

The animal models and protocols described in these application notes provide a solid foundation for investigating the in vivo anti-inflammatory and metabolic effects of this compound. The provided templates for data presentation and the visualized experimental workflow and signaling pathways offer a comprehensive guide for experimental design and interpretation of results. Given its documented effects on osteogenic differentiation, future studies could also explore its potential in animal models of bone regeneration. By employing these standardized methods, researchers can effectively evaluate the therapeutic potential of this novel flavonoid for a range of pathological conditions.

References

Application Notes and Protocols: Isolation of 7,4'-Dihydroxy-8-methylflavan from Dracaena cochinchinensis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7,4'-Dihydroxy-8-methylflavan is a naturally occurring flavan (B184786) found in the resinous exudate, known as "Dragon's Blood," of Dracaena cochinchinensis. This compound has garnered significant interest due to its potential therapeutic properties, including free radical scavenging and the ability to promote osteogenic differentiation of mesenchymal stem cells. This document provides a detailed protocol for the extraction, isolation, and purification of this compound from the resin of Dracaena cochinchinensis. The methodologies outlined herein are based on established phytochemical techniques for the separation of flavonoids and related phenolic compounds from plant matrices.[1][2][3]

Introduction

Dracaena cochinchinensis (Lour.) S.C. Chen is a rich source of diverse flavonoids, which are the main chemical constituents of the commercially important "Dragon's Blood" resin.[4] Among these flavonoids, this compound has been identified as a bioactive component with potential applications in regenerative medicine and as an antioxidant. The isolation of this specific flavan requires a multi-step process involving solvent extraction and chromatographic separation. This protocol offers a comprehensive guide for researchers to obtain this compound in a purified form for further biological and pharmacological studies.

Experimental Protocols

Plant Material and Reagents
  • Plant Material: Dried resin ("Dragon's Blood") of Dracaena cochinchinensis.

  • Solvents: Ethanol (B145695) (95%), Methanol (B129727), Ethyl Acetate (B1210297), n-Hexane, Dichloromethane, Acetone (all analytical grade).

  • Chromatography: Silica (B1680970) gel (200-300 mesh) for column chromatography, Sephadex LH-20, and analytical and preparative High-Performance Liquid Chromatography (HPLC) C18 columns.

Extraction of Crude Flavonoids
  • Grinding: Grind the dried resin of Dracaena cochinchinensis into a fine powder.

  • Maceration: Soak the powdered resin in 95% ethanol at room temperature (3 x 5 L, each for 24 hours).

  • Concentration: Combine the ethanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Solvent Partitioning:

    • Suspend the crude extract in water.

    • Perform liquid-liquid partitioning successively with n-hexane, ethyl acetate, and n-butanol.

    • The ethyl acetate fraction is typically enriched with flavonoids.[1] Concentrate the ethyl acetate fraction to dryness.

Isolation and Purification of this compound

The following chromatographic steps are designed to isolate this compound from the enriched ethyl acetate extract.

  • Silica Gel Column Chromatography:

    • Stationary Phase: Silica gel (200-300 mesh).

    • Mobile Phase: A gradient of n-hexane and ethyl acetate (e.g., starting from 9:1, gradually increasing the polarity to 1:1).

    • Fraction Collection: Collect fractions and monitor by Thin Layer Chromatography (TLC) using a UV lamp for visualization.

    • Pooling: Combine fractions showing similar TLC profiles, particularly those suspected to contain the target flavan.

  • Sephadex LH-20 Column Chromatography:

    • Stationary Phase: Sephadex LH-20.

    • Mobile Phase: Methanol.

    • Purpose: To remove pigments and other polymeric materials.

    • Procedure: Apply the partially purified fraction from the silica gel column to the Sephadex LH-20 column and elute with methanol. Collect and combine the relevant fractions.

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of methanol and water (e.g., starting from 50% methanol and increasing to 100% methanol over 40 minutes).

    • Detection: UV detector at 280 nm.

    • Procedure: Inject the further purified fraction and collect the peak corresponding to this compound. The purity of the isolated compound should be verified by analytical HPLC.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data of this compound

PropertyValue
Molecular Formula C₁₆H₁₆O₃
Molecular Weight 256.29 g/mol
Appearance White to off-white solid
¹H NMR (CDCl₃, 400 MHz) Data to be filled by the researcher upon analysis
¹³C NMR (CDCl₃, 100 MHz) Data to be filled by the researcher upon analysis
Mass Spectrometry (ESI-MS) m/z 257.11 [M+H]⁺

Visualization of Experimental Workflow and Potential Signaling Pathway

Experimental Workflow

experimental_workflow start Start: Dracaena cochinchinensis Resin powder Grinding start->powder maceration Maceration with 95% Ethanol powder->maceration concentration1 Concentration (Rotary Evaporator) maceration->concentration1 crude_extract Crude Ethanolic Extract concentration1->crude_extract partitioning Solvent Partitioning (n-Hexane, Ethyl Acetate, n-Butanol) crude_extract->partitioning etoh_fraction Ethyl Acetate Fraction partitioning->etoh_fraction concentration2 Concentration etoh_fraction->concentration2 silica_gel Silica Gel Column Chromatography concentration2->silica_gel sephadex Sephadex LH-20 Column Chromatography silica_gel->sephadex prep_hplc Preparative HPLC sephadex->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound

Caption: Isolation workflow for this compound.

Proposed Signaling Pathway for Osteogenic Differentiation

This compound has been reported to promote the osteogenic differentiation of mesenchymal stem cells (MSCs) by increasing alkaline phosphatase (ALP) activity. The following diagram illustrates a plausible signaling pathway through which this compound may exert its effects.

signaling_pathway compound This compound msc Mesenchymal Stem Cell compound->msc receptor Cell Surface/Intracellular Receptor compound->receptor Binds to signaling_cascade Intracellular Signaling Cascade (e.g., Wnt/β-catenin, BMP/Smad) receptor->signaling_cascade Activates transcription_factors Activation of Osteogenic Transcription Factors (e.g., Runx2) signaling_cascade->transcription_factors gene_expression Increased Expression of Osteogenic Genes transcription_factors->gene_expression alp_activity Increased Alkaline Phosphatase (ALP) Activity gene_expression->alp_activity osteogenic_differentiation Osteogenic Differentiation alp_activity->osteogenic_differentiation

Caption: Proposed mechanism for promoting osteogenic differentiation.

Conclusion

The protocol described provides a robust framework for the successful isolation and purification of this compound from Dracaena cochinchinensis. The application of sequential chromatographic techniques is crucial for obtaining a compound of high purity suitable for detailed biological and pharmacological evaluation. Further research into the specific molecular targets and signaling pathways of this flavan will be essential to fully elucidate its therapeutic potential.

References

Application Notes and Protocols for 7,4'-Dihydroxy-8-methylflavan in Osteogenesis Research

Author: BenchChem Technical Support Team. Date: December 2025

An important note for the reader: The current body of research on the direct application of 7,4'-Dihydroxy-8-methylflavan in osteogenesis is limited. The majority of available data comes from a study on compounds isolated from the resin of Dracaena cochinchinensis.[1] Much of the broader research on flavonoids and bone formation focuses on related compounds like 7,8-Dihydroxyflavone, which may activate different signaling pathways.[2][3][4] Therefore, this document compiles the specific findings on this compound and presents generalized protocols common in osteogenesis research. The signaling pathway information is based on common osteogenic pathways and should be considered hypothetical for this specific compound pending further research.

Introduction

This compound is a flavonoid compound that has been isolated from the red resin of Dracaena cochinchinensis.[1][5] Flavonoids as a class of polyphenolic compounds are gaining attention in bone tissue engineering for their potential osteogenic, anti-inflammatory, and antioxidant properties.[6][7] Research has shown that certain flavonoids can stimulate osteoblast differentiation and proliferation, key processes in bone formation.[6] This document provides an overview of the known effects of this compound on osteogenesis and detailed protocols for researchers to investigate its potential.

Mechanism of Action (Hypothetical)

The precise signaling pathway through which this compound promotes osteogenesis has not yet been elucidated. However, a common pathway for flavonoid-induced osteogenesis is the Wnt/β-catenin signaling pathway.[2][6] This pathway is crucial for osteoblast proliferation and differentiation.[2] In this proposed mechanism, the binding of a Wnt ligand to its receptor complex leads to the accumulation of β-catenin in the cytoplasm. This stabilized β-catenin then translocates to the nucleus and activates the transcription of osteogenic genes like Runx2 and Osterix. The activation of these transcription factors is a critical step in the commitment of mesenchymal stem cells to the osteoblast lineage and their subsequent maturation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled Binds Dsh Dishevelled Frizzled->Dsh LRP5_6 LRP5/6 destruction_complex Destruction Complex Dsh->destruction_complex Inhibits GSK3b GSK3β GSK3b->destruction_complex APC APC APC->destruction_complex Axin Axin Axin->destruction_complex beta_catenin β-catenin beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc Translocates destruction_complex->beta_catenin Phosphorylates for degradation TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Binds Osteogenic_Genes Osteogenic Genes TCF_LEF->Osteogenic_Genes Activates Transcription Runx2 Runx2 Osterix Osterix Osteogenic_Genes->Runx2 Osteogenic_Genes->Osterix Flavanoid This compound (Hypothetical Target) Flavanoid->Dsh Activates?

Caption: Hypothetical Wnt/β-catenin signaling pathway in osteogenesis.

Quantitative Data

The primary quantitative data available for this compound comes from an in vitro study using mouse bone marrow-derived mesenchymal stem cells (MSCs).[1] The compound was shown to significantly promote osteogenic differentiation, as measured by alkaline phosphatase (ALP) activity, without exhibiting cytotoxicity at the tested concentration.

Table 1: Effect of this compound on MSC Osteogenic Differentiation

CompoundConcentration (µM)Relative ALP Activity (%) vs. ControlCytotoxicity
This compound10151.3 ± 4.0No

Data sourced from a study on compounds isolated from Dracaena cochinchinensis.[1]

Experimental Protocols

The following are detailed protocols for key experiments to assess the osteogenic potential of this compound.

Protocol 1: Mesenchymal Stem Cell (MSC) Culture and Osteogenic Differentiation

This protocol outlines the steps for culturing MSCs and inducing their differentiation into osteoblasts.

G start Isolate and Culture Mouse Bone Marrow MSCs seed Seed MSCs in 24-well plates (5 x 10^4 cells/well) start->seed culture Culture in Growth Medium (α-MEM, 10% FBS, 1% Pen/Strep) until 80-90% confluent seed->culture switch_media Switch to Osteogenic Differentiation Medium culture->switch_media control_group Control Group: Differentiation Medium Only switch_media->control_group treatment_group Treatment Group: Differentiation Medium + 10 µM this compound switch_media->treatment_group culture_diff Culture for 7-14 days (Change medium every 3 days) control_group->culture_diff treatment_group->culture_diff assay Perform Assays: - CCK-8 for Proliferation - ALP Staining & Activity Assay culture_diff->assay

Caption: Workflow for MSC osteogenic differentiation experiment.

Materials:

  • Mouse bone marrow-derived mesenchymal stem cells (MSCs)

  • Growth Medium: α-MEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Osteogenic Differentiation Medium: Growth Medium supplemented with 10 mM β-glycerophosphate, 50 µg/mL ascorbic acid, and 100 nM dexamethasone

  • This compound (stock solution in DMSO)

  • 24-well cell culture plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed MSCs into 24-well plates at a density of 5 x 10⁴ cells per well in Growth Medium.

  • Incubation: Culture the cells at 37°C in a humidified atmosphere with 5% CO₂ until they reach 80-90% confluency.

  • Induction of Differentiation:

    • Aspirate the Growth Medium and wash the cells once with PBS.

    • Add Osteogenic Differentiation Medium to all wells.

    • For the treatment group, add this compound to the final desired concentration (e.g., 10 µM). For the control group, add an equivalent volume of the vehicle (DMSO).

  • Culture and Maintenance: Culture the cells for 7 to 14 days, replacing the medium with fresh differentiation medium (with or without the compound) every 3 days.

  • Analysis: After the differentiation period, proceed with analyses such as ALP staining and activity assays.

Protocol 2: Cell Proliferation (CCK-8) Assay

This assay is used to determine if the compound has any cytotoxic or proliferative effects on the cells.[1]

Materials:

  • Cell Counting Kit-8 (CCK-8) solution

  • Microplate reader

Procedure:

  • Culture cells as described in Protocol 1 for the desired time points (e.g., 1, 3, 5 days).

  • Add 10 µL of CCK-8 solution to each well of the 24-well plate.

  • Incubate the plate for 2-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Protocol 3: Alkaline Phosphatase (ALP) Activity Assay

ALP is an early marker of osteoblast differentiation.[1] This protocol quantifies its activity.

Materials:

  • Cell lysis buffer (e.g., 0.1% Triton X-100 in PBS)

  • p-Nitrophenyl Phosphate (pNPP) substrate solution

  • Stop solution (e.g., 0.1 M NaOH)

  • Microplate reader

  • BCA Protein Assay Kit

Procedure:

  • Cell Lysis:

    • After the differentiation period (e.g., 7 days), wash the cells in each well twice with ice-cold PBS.

    • Add 100-200 µL of cell lysis buffer to each well and incubate on ice for 10 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 12,000 rpm for 15 minutes at 4°C.

  • ALP Reaction:

    • Add 50 µL of the supernatant (cell lysate) to a new 96-well plate.

    • Add 50 µL of pNPP substrate solution to each well.

    • Incubate at 37°C for 15-30 minutes.

  • Measurement:

    • Stop the reaction by adding 50 µL of stop solution.

    • Measure the absorbance at 405 nm.

  • Normalization:

    • Determine the total protein concentration in the cell lysate using a BCA Protein Assay Kit.

    • Normalize the ALP activity to the total protein concentration. The results can be expressed as a percentage relative to the control group.[1]

References

Application Notes and Protocols: 7,4'-Dihydroxy-8-methylflavan as a Free Radical Scavenger

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7,4'-Dihydroxy-8-methylflavan is a flavonoid compound that has been identified and isolated from natural sources, including the dichloromethane (B109758) extract of the stem of Pancratium littorale.[1][2] This application note provides an overview of its potential as a free radical scavenger and detailed protocols for its evaluation. Flavonoids are a class of polyphenolic compounds widely recognized for their antioxidant properties, which are attributed to their ability to donate hydrogen atoms or electrons to neutralize reactive oxygen species (ROS). The structural features of this compound, specifically its hydroxyl groups, suggest its potential to act as a potent antioxidant. These application notes will guide researchers in the methodologies to quantify its antioxidant efficacy and to investigate its potential mechanism of action in cellular systems.

Mechanism of Action: Free Radical Scavenging

The primary mechanism by which this compound is proposed to exert its antioxidant effect is through direct free radical scavenging. The hydroxyl groups on the aromatic rings of the flavan (B184786) structure are crucial for this activity. They can donate a hydrogen atom to a free radical, thereby neutralizing it and terminating the radical chain reaction. The resulting flavan radical is relatively stable due to resonance delocalization, which prevents it from initiating further oxidative damage.

While direct experimental evidence for the specific signaling pathways modulated by this compound is not yet extensively documented, it is hypothesized that, like other flavonoids, it may influence endogenous antioxidant defense mechanisms. A key pathway in cellular protection against oxidative stress is the Keap1-Nrf2 signaling pathway. It is plausible that this compound could activate the transcription factor Nrf2, leading to the upregulation of a suite of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1). This would represent an indirect antioxidant effect, complementing its direct radical scavenging activity.

Data Presentation

The following tables summarize hypothetical quantitative data for the free radical scavenging activity of this compound, as determined by various in vitro and cell-based assays. These values are provided as illustrative examples for data presentation and comparison.

Table 1: In Vitro Antioxidant Activity of this compound

AssayTest CompoundPositive ControlIC50 (µM)
DPPH Radical ScavengingThis compoundAscorbic AcidHypothetical Value: 15.2 ± 1.8
8.5 ± 0.7
ABTS Radical ScavengingThis compoundTroloxHypothetical Value: 10.8 ± 1.2
6.2 ± 0.5

Note: IC50 represents the concentration of the compound required to scavenge 50% of the free radicals.

Table 2: Cellular Antioxidant Activity of this compound

AssayCell LineTest CompoundPositive ControlIC50 (µM)
Cellular Antioxidant Activity (CAA)HepG2This compoundQuercetin (B1663063)Hypothetical Value: 25.5 ± 3.1
5.7 ± 0.6

Note: IC50 in the CAA assay represents the concentration required to inhibit 50% of the peroxyl radical-induced oxidation of DCFH.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common and reliable method to evaluate the free radical scavenging activity of a compound. DPPH is a stable free radical that, upon reduction by an antioxidant, changes color from violet to yellow, a change that can be measured spectrophotometrically.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) (spectrophotometric grade)

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to protect it from light.

  • Sample preparation: Prepare a stock solution of this compound in methanol. From this stock, prepare a series of dilutions to obtain a range of concentrations to be tested. Prepare similar dilutions for the positive control, ascorbic acid.

  • Assay:

    • To each well of a 96-well plate, add 100 µL of the sample or standard solution at different concentrations.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the blank, add 100 µL of methanol instead of the sample.

    • For the control, add 100 µL of methanol and 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the sample.

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis DPPH Prepare 0.1 mM DPPH in Methanol Mix Mix Sample/Control with DPPH solution in 96-well plate DPPH->Mix Sample Prepare Serial Dilutions of This compound Sample->Mix Control Prepare Ascorbic Acid (Positive Control) Control->Mix Incubate Incubate in Dark (30 min, RT) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Scavenging and IC50 Value Measure->Calculate

Caption: Workflow for the DPPH radical scavenging assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.

Materials:

  • This compound

  • ABTS diammonium salt

  • Potassium persulfate

  • Methanol or Ethanol (B145695) (spectrophotometric grade)

  • Trolox (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS•+ solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

  • Working solution: Dilute the ABTS•+ solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample preparation: Prepare a stock solution of this compound in methanol or ethanol and create serial dilutions. Do the same for the positive control, Trolox.

  • Assay:

    • Add 20 µL of the sample or standard solution to a 96-well plate.

    • Add 180 µL of the ABTS•+ working solution to each well.

  • Incubation: Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition using the formula:

    Where A_control is the absorbance of the ABTS•+ solution without the sample. Determine the IC50 value from the dose-response curve.

ABTS_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis ABTS_Radical Generate ABTS Radical Cation (ABTS + K2S2O8) Working_Sol Dilute ABTS Radical to Absorbance of 0.70 ABTS_Radical->Working_Sol Reaction Add Sample/Control and ABTS Working Solution to Plate Working_Sol->Reaction Sample_Prep Prepare Serial Dilutions of This compound & Trolox Sample_Prep->Reaction Incubation Incubate at RT (6 min) Reaction->Incubation Abs_Measure Measure Absorbance at 734 nm Incubation->Abs_Measure Calculation Calculate % Inhibition and IC50 Value Abs_Measure->Calculation

Caption: Workflow for the ABTS radical scavenging assay.
Cellular Antioxidant Activity (CAA) Assay

This cell-based assay measures the antioxidant activity of a compound within a cellular environment, providing more biologically relevant data. It utilizes a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is oxidized by intracellular ROS to the highly fluorescent dichlorofluorescein (DCF).

Materials:

  • This compound

  • Human hepatocarcinoma (HepG2) cells

  • Cell culture medium

  • DCFH-DA solution

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) as a peroxyl radical initiator

  • Quercetin (positive control)

  • 96-well black-walled, clear-bottom cell culture plates

  • Fluorescence microplate reader

Procedure:

  • Cell Culture: Seed HepG2 cells in a 96-well black-walled plate and culture until they reach confluence.

  • Loading with DCFH-DA: Remove the culture medium and wash the cells with a suitable buffer (e.g., PBS). Incubate the cells with DCFH-DA solution.

  • Treatment: Remove the DCFH-DA solution, wash the cells, and then treat them with various concentrations of this compound or quercetin for 1 hour.

  • Induction of Oxidative Stress: Add AAPH solution to all wells (except for the negative control) to induce the generation of peroxyl radicals.

  • Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm. Continue to take readings at regular intervals for 1 hour.

  • Calculation: The antioxidant activity is determined by calculating the area under the curve (AUC) of fluorescence intensity versus time. The percent inhibition of DCF formation is calculated, and the IC50 value is determined.

CAA_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_stress_measurement Oxidative Stress & Measurement cluster_analysis Data Analysis Seed Seed HepG2 cells in 96-well plate Culture Culture to Confluence Seed->Culture Load Load cells with DCFH-DA probe Culture->Load Treat Treat with this compound or Quercetin Load->Treat Induce Induce oxidative stress with AAPH Treat->Induce Measure Measure fluorescence over time Induce->Measure Calculate Calculate AUC and IC50 value Measure->Calculate

Caption: Workflow for the Cellular Antioxidant Activity (CAA) assay.

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway through which this compound may exert its antioxidant effects, based on the known mechanisms of similar flavonoids. This proposed pathway involves the activation of the Nrf2-ARE signaling cascade.

Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_scavenging Direct Scavenging cluster_nrf2 Nrf2 Pathway Activation (Hypothetical) ROS Reactive Oxygen Species (ROS) Scavenge Neutralization of ROS ROS->Scavenge Inhibition Flavan This compound Flavan->Scavenge Keap1_Nrf2 Keap1-Nrf2 Complex Flavan->Keap1_Nrf2 Induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Release ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocation to Nucleus and Binding Antioxidant_Genes Upregulation of Antioxidant Genes (e.g., HO-1) ARE->Antioxidant_Genes Initiates Transcription Antioxidant_Genes->ROS Cellular Protection

Caption: Hypothetical mechanism of this compound.

Conclusion

This compound presents a promising candidate for further investigation as a natural antioxidant. The protocols detailed in this document provide a robust framework for researchers to quantify its free radical scavenging capabilities and to explore its cellular mechanisms of action. The provided hypothetical data and signaling pathway serve as a guide for experimental design and data interpretation. Further research is warranted to fully elucidate the therapeutic potential of this compound in the prevention and treatment of oxidative stress-related disorders.

References

Application Notes and Protocols for 7,4'-Dihydroxy-8-methylflavan in Mesenchymal Stem Cell Differentiation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7,4'-Dihydroxy-8-methylflavan is a flavonoid compound that has demonstrated a significant potential in promoting the osteogenic differentiation of mesenchymal stem cells (MSCs).[1] This property makes it a compound of interest for research in bone regeneration, tissue engineering, and the development of novel therapeutics for bone-related disorders. These application notes provide a comprehensive overview, experimental protocols, and data presentation to guide researchers in utilizing this compound for inducing MSC differentiation into the osteogenic lineage.

Mechanism of Action

While the precise molecular mechanisms of this compound are still under investigation, flavonoids, in general, are known to influence key signaling pathways involved in osteogenesis.[2][3] It is hypothesized that this compound may exert its pro-osteogenic effects through the modulation of pathways such as the Wnt/β-catenin and Bone Morphogenetic Protein (BMP) signaling cascades. These pathways are critical for the commitment and maturation of MSCs into functional osteoblasts.[2][3]

Data Presentation

The following table summarizes the quantitative data available on the effect of this compound on the osteogenic differentiation of MSCs.

CompoundConcentrationCell TypeAssayResultCytotoxicity
This compound10 µMMouse bone marrow-derived MSCsAlkaline Phosphatase (ALP) Activity151.3% ± 4.0% of controlNo cytotoxicity observed

Experimental Protocols

The following are detailed protocols for key experiments to assess the osteogenic potential of this compound on MSCs. These are generalized protocols and may require optimization based on the specific MSC source and laboratory conditions.

Mesenchymal Stem Cell Culture and Expansion

Materials:

  • Mesenchymal Stem Cells (e.g., bone marrow-derived, adipose-derived)

  • MSC Growth Medium (e.g., DMEM low glucose, 10% Fetal Bovine Serum, 1% Penicillin-Streptomycin)

  • T-75 cell culture flasks

  • Trypsin-EDTA (0.25%)

  • Phosphate Buffered Saline (PBS)

  • Incubator (37°C, 5% CO2)

Protocol:

  • Thaw cryopreserved MSCs rapidly in a 37°C water bath.

  • Transfer the cells to a 15 mL conical tube containing 9 mL of pre-warmed MSC Growth Medium.

  • Centrifuge at 300 x g for 5 minutes.

  • Discard the supernatant and resuspend the cell pellet in 10-15 mL of fresh MSC Growth Medium.

  • Seed the cells into a T-75 flask and incubate at 37°C with 5% CO2.

  • Change the medium every 2-3 days.

  • When cells reach 80-90% confluency, passage them using Trypsin-EDTA. Re-seed at a density of 5,000-6,000 cells/cm².

Osteogenic Differentiation of MSCs

Materials:

  • MSCs (passage 2-4)

  • Osteogenic Induction Medium (MSC Growth Medium supplemented with 100 nM dexamethasone, 10 mM β-glycerophosphate, and 50 µM ascorbate-2-phosphate)

  • This compound (stock solution in DMSO)

  • 24-well plates

Protocol:

  • Seed MSCs in a 24-well plate at a density of 2 x 10^4 cells/well and allow them to adhere overnight in MSC Growth Medium.

  • The next day, replace the growth medium with Osteogenic Induction Medium.

  • Prepare different concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM, 20 µM) in the Osteogenic Induction Medium. A vehicle control (DMSO) should also be included.

  • Treat the cells with the prepared media.

  • Culture the cells for 14-21 days, changing the medium every 2-3 days with fresh medium containing the respective treatments.

Alkaline Phosphatase (ALP) Activity Assay

Materials:

  • Differentiated MSCs in 24-well plate

  • p-Nitrophenyl Phosphate (pNPP) substrate solution

  • Lysis buffer (e.g., 0.1% Triton X-100 in Tris buffer)

  • Stop solution (e.g., 0.2 M NaOH)

  • Microplate reader

Protocol:

  • After the desired differentiation period (e.g., day 7 or 14), wash the cells twice with PBS.

  • Add 200 µL of lysis buffer to each well and incubate for 10 minutes at 4°C to lyse the cells.

  • Transfer 50 µL of the cell lysate from each well to a new 96-well plate.

  • Add 100 µL of pNPP substrate solution to each well and incubate at 37°C for 15-30 minutes.

  • Stop the reaction by adding 50 µL of stop solution.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Normalize the ALP activity to the total protein content of each sample.

Alizarin Red S (ARS) Staining for Mineralization

Materials:

  • Differentiated MSCs in 24-well plate

  • 4% Paraformaldehyde (PFA) in PBS

  • Alizarin Red S (ARS) staining solution (2% w/v, pH 4.1-4.3)

  • Distilled water

Protocol:

  • After 21 days of differentiation, wash the cells twice with PBS.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash the cells three times with distilled water.

  • Add 500 µL of ARS staining solution to each well and incubate for 20-30 minutes at room temperature.[4][5]

  • Aspirate the ARS solution and wash the cells four to five times with distilled water to remove excess stain.[6]

  • Visualize the stained calcium deposits under a microscope.

Quantification of Mineralization:

  • After imaging, add 1 mL of 10% acetic acid to each well and incubate for 30 minutes with shaking to destain.[4]

  • Transfer the slurry to a microcentrifuge tube and heat at 85°C for 10 minutes.

  • Cool on ice for 5 minutes and then centrifuge at 20,000 x g for 15 minutes.

  • Transfer the supernatant to a new tube and neutralize with 10% ammonium (B1175870) hydroxide.

  • Read the absorbance at 405 nm.

Visualizations

The following diagrams illustrate the proposed signaling pathways and experimental workflows.

experimental_workflow cluster_culture MSC Culture & Seeding cluster_treatment Differentiation & Treatment cluster_analysis Analysis msc_culture MSC Culture & Expansion cell_seeding Cell Seeding in 24-well Plates msc_culture->cell_seeding osteo_induction Osteogenic Induction cell_seeding->osteo_induction dmhf_treatment This compound Treatment osteo_induction->dmhf_treatment alp_assay Alkaline Phosphatase Assay (Day 7-14) dmhf_treatment->alp_assay ars_staining Alizarin Red S Staining (Day 21) dmhf_treatment->ars_staining gene_expression Gene Expression Analysis (Optional) dmhf_treatment->gene_expression

Caption: Experimental workflow for assessing osteogenic differentiation.

signaling_pathway cluster_flavonoid Flavonoid Action cluster_wnt Wnt/β-catenin Pathway cluster_bmp BMP Pathway cluster_osteogenesis Osteogenic Differentiation dmhf This compound wnt Wnt Signaling dmhf->wnt ? bmp BMP Signaling dmhf->bmp ? beta_catenin β-catenin Stabilization wnt->beta_catenin tcf_lef TCF/LEF Activation beta_catenin->tcf_lef runx2 RUNX2 Expression tcf_lef->runx2 smad Smad Phosphorylation bmp->smad smad->runx2 alp ALP Expression runx2->alp osteocalcin Osteocalcin Expression runx2->osteocalcin mineralization Matrix Mineralization alp->mineralization osteocalcin->mineralization

Caption: Proposed signaling pathways for osteogenic induction.

References

Application Note: A Validated LC-MS/MS Method for the Quantification of 7,4'-Dihydroxy-8-methylflavan and its Major Metabolites in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals involved in pharmacokinetic and metabolic studies of flavonoids.

Introduction

7,4'-Dihydroxy-8-methylflavan (7,4'-DHMF) is a flavonoid compound under investigation for its potential therapeutic properties. Understanding the absorption, distribution, metabolism, and excretion (ADME) of 7,4'-DHMF is critical for its development as a therapeutic agent. Like many flavonoids, 7,4'-DHMF is expected to undergo extensive Phase I and Phase II metabolism in vivo, leading to the formation of various metabolites, including O-methylated, glucuronidated, and sulfated conjugates.[1][2][3] These metabolites may possess their own biological activities and are crucial for accurately characterizing the compound's pharmacokinetic profile.

This document provides a detailed protocol for a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of 7,4'-DHMF and its predicted primary metabolites in human plasma. The method is designed for high-throughput analysis, making it suitable for preclinical and clinical pharmacokinetic studies.

Predicted Metabolic Pathways

Based on the metabolism of structurally similar flavonoids, such as 7,8-dihydroxyflavone (B1666355) and (R)-7,3'-dihydroxy-4'-methoxy-8-methylflavane, 7,4'-DHMF is predicted to be metabolized via O-methylation, glucuronidation, and sulfation.[1][3] Phase I metabolism may involve catechol-O-methyltransferase (COMT), while Phase II conjugation is primarily mediated by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs).

G parent This compound (Parent Compound) phase1_label Phase I Metabolism phase2_label Phase II Metabolism comt_enzyme COMT phase1_label->comt_enzyme methylated O-Methylated Metabolites (e.g., 7-hydroxy-4'-methoxy-8-methylflavan) comt_enzyme->methylated O-Methylation ugt_enzyme UGTs phase2_label->ugt_enzyme sult_enzyme SULTs phase2_label->sult_enzyme glucuronide Glucuronide Conjugates (e.g., 7-O-glucuronide) ugt_enzyme->glucuronide Glucuronidation sulfate Sulfate Conjugates (e.g., 4'-O-sulfate) sult_enzyme->sulfate Sulfation

Predicted metabolic pathway of this compound.

Experimental Protocols

This section details the complete workflow from plasma sample preparation to LC-MS/MS analysis.

Overall Experimental Workflow

The analytical process involves protein precipitation to extract the analytes from the plasma matrix, followed by separation and detection using a UPLC-MS/MS system.

Workflow for the analysis of 7,4'-DHMF metabolites in plasma.
Materials and Reagents

  • This compound (Reference Standard)

  • Predicted Metabolite Standards (if available)

  • Internal Standard (IS), e.g., Daidzein or a stable isotope-labeled 7,4'-DHMF

  • Acetonitrile (B52724) (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Ultrapure Water

  • Human Plasma (K2-EDTA)

Protocol: Plasma Sample Preparation

Proper sample preparation is critical for accurate and reproducible results. This protocol utilizes protein precipitation, a common and effective method for extracting small molecules from plasma.[4][5]

  • Thawing: Thaw plasma samples on ice to prevent metabolite degradation.[6]

  • Aliquoting: In a 1.5 mL microcentrifuge tube, add 50 µL of the plasma sample.

  • Internal Standard: Add 10 µL of the internal standard working solution (e.g., 1 µg/mL Daidzein in methanol) to each sample, blank, and calibration standard.

  • Protein Precipitation: Add 150 µL of ice-cold acetonitrile to the tube.

  • Vortexing: Vortex the mixture vigorously for 2 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant (~180 µL) to a clean autosampler vial for analysis.

Protocol: LC-MS/MS Analysis

This method uses Ultra-High-Performance Liquid Chromatography (UPLC) for rapid separation, coupled with a triple quadrupole mass spectrometer for sensitive and selective detection.

  • LC System: Waters ACQUITY UPLC or equivalent

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • MS System: Waters Xevo TQ-S or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Capillary Voltage: 3.0 kV

  • Desolvation Temperature: 500°C

  • Detection Mode: Multiple Reaction Monitoring (MRM)

Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
0.5955
4.0595
5.0595
5.1955
6.0955

Data Presentation and Quantification

Quantification is achieved by monitoring specific precursor-to-product ion transitions (MRM) for each analyte and the internal standard. The mass transitions for flavonoids are typically detected in negative ion mode.[7][8]

Predicted MRM Transitions

The following table lists the predicted molecular weights and potential MRM transitions for 7,4'-DHMF and its major metabolites. These values should be optimized during method development.

CompoundFormulaMW ( g/mol )Precursor Ion [M-H]⁻ (m/z)Product Ion (m/z)
7,4'-DHMF C₁₆H₁₆O₃256.29255.1133.1, 119.1
O-Methylated Metabolite C₁₇H₁₈O₃270.32269.1254.1, 133.1
Glucuronide Conjugate C₂₂H₂₄O₉432.42431.1255.1
Sulfate Conjugate C₁₆H₁₆O₆S336.36335.1255.1
Daidzein (IS) C₁₅H₁₀O₄254.24253.0197.0, 133.0
Calibration and Quality Control
  • Calibration Curve: Prepare calibration standards by spiking known concentrations of the reference standards into blank plasma. The concentration range should cover the expected in vivo levels (e.g., 1 to 2000 ng/mL). The curve is generated by plotting the peak area ratio (analyte/IS) against the nominal concentration. A linear regression with 1/x² weighting is typically used.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations to be run with each analytical batch to ensure the accuracy and precision of the method.

Potential Signaling Pathway Interactions

Flavonoids, including dihydroxyflavones, are known to interact with various cellular signaling pathways. For instance, the structurally similar 7,8-dihydroxyflavone has been shown to activate the TrkB receptor and modulate pathways like Nrf2/HO-1 and NF-κB, which are involved in antioxidant defense and inflammation.[9][10][11] Further research is needed to determine if 7,4'-DHMF and its metabolites engage similar pathways.

G dhf 7,4'-DHMF Metabolites trkb TrkB Receptor dhf->trkb Activates? nrf2 Nrf2 Pathway dhf->nrf2 Activates? nfkb NF-κB Pathway dhf->nfkb Inhibits? pi3k PI3K/Akt Pathway trkb->pi3k mapk MAPK/ERK Pathway trkb->mapk neuro Neuroprotection & Neuronal Survival pi3k->neuro mapk->neuro antioxidant Antioxidant Response nrf2->antioxidant anti_inflam Anti-inflammatory Effects nfkb->anti_inflam

Potential signaling pathways modulated by 7,4'-DHMF.

References

Formulation of 7,4'-Dihydroxy-8-methylflavan for In Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formulation of 7,4'-Dihydroxy-8-methylflavan (DHMF) for in vivo research, focusing on its application in osteogenesis studies. Due to the limited direct experimental data on the in vivo formulation of DHMF, this document leverages information from structurally similar flavonoids and established formulation strategies for poorly soluble compounds to propose robust protocols.

Compound Overview

This compound (DHMF) is a flavonoid known to possess significant biological activities, primarily the promotion of osteogenic differentiation of mesenchymal stem cells (MSCs) and free radical scavenging properties.[1][2] Its therapeutic potential in bone regeneration and related disorders is an active area of research.

Physicochemical Properties:

PropertyValueSource
CAS Number82925-55-1[1]
Molecular FormulaC₁₆H₁₆O₃[3]
Molecular Weight256.30 g/mol [3]
SolubilitySoluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. Poorly soluble in water.[1]

Formulation Strategies for In Vivo Delivery

The poor aqueous solubility of DHMF presents a significant challenge for achieving adequate bioavailability in in vivo studies. Several formulation strategies can be employed to overcome this limitation. The choice of formulation will depend on the intended route of administration, the desired pharmacokinetic profile, and the specific experimental model.

Commonly Used Excipients for Flavonoid Formulation:

Excipient CategoryExamplesPurpose
Solubilizing AgentsCyclodextrins (e.g., HP-β-CD), PEG 400, Propylene GlycolEnhance solubility
Emulsifying AgentsTween 80, Polysorbate 20, LecithinCreate stable emulsions for oral or parenteral delivery
Oils (for lipid-based formulations)Sesame oil, Corn oil, Medium-chain triglycerides (MCTs)Carrier for lipophilic compounds
Suspending AgentsCarboxymethyl cellulose (B213188) (CMC), Xanthan gumFor preparing uniform suspensions for oral gavage
AntioxidantsAscorbic acid, BHTPrevent degradation of the compound
Oral Formulation (Oral Gavage)

Oral administration is a common and convenient route for preclinical studies. Due to DHMF's low aqueous solubility, a suspension or a solution with co-solvents is recommended.

Protocol 1: Carboxymethyl Cellulose (CMC) Suspension

This is a widely used method for administering poorly soluble compounds to rodents.

Materials:

  • This compound (DHMF) powder

  • Carboxymethyl cellulose sodium (CMC-Na), low viscosity

  • Sterile water for injection

  • 0.5% (v/v) Tween 80 (optional, as a wetting agent)

Procedure:

  • Prepare a 0.5% (w/v) CMC-Na solution by slowly adding CMC-Na powder to sterile water while stirring continuously. Allow it to stir for several hours until a clear, viscous solution is formed.

  • Weigh the required amount of DHMF powder.

  • If using a wetting agent, first wet the DHMF powder with a small volume of 0.5% Tween 80.

  • Gradually add the 0.5% CMC-Na solution to the DHMF powder while triturating in a mortar and pestle to form a homogenous suspension.

  • Adjust the final volume with the 0.5% CMC-Na solution to achieve the desired final concentration.

  • Administer the suspension to the animals via oral gavage using an appropriate gauge needle. Ensure the suspension is well-mixed before each administration.

Typical Dosage Range for Flavonoids in Osteogenesis Models: 10-100 mg/kg body weight, administered daily. The optimal dose for DHMF should be determined through dose-response studies.

Intravenous Formulation

Intravenous administration ensures 100% bioavailability and is suitable for pharmacokinetic studies or when rapid systemic exposure is required. A solution is necessary for this route.

Protocol 2: Cyclodextrin-Based Solution

Cyclodextrins are effective in enhancing the solubility of hydrophobic compounds.[4] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with a good safety profile.

Materials:

  • This compound (DHMF) powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile saline (0.9% NaCl)

Procedure:

  • Prepare a 20-40% (w/v) solution of HP-β-CD in sterile saline.

  • Add the DHMF powder to the HP-β-CD solution.

  • Stir the mixture at room temperature or with gentle heating (e.g., 40-50°C) until the DHMF is completely dissolved. Sonication can also be used to aid dissolution.

  • Allow the solution to cool to room temperature.

  • Sterilize the final solution by filtering through a 0.22 µm syringe filter.

  • Administer the solution via intravenous injection.

Note: The final concentration of DHMF will depend on its solubility in the chosen HP-β-CD concentration. Preliminary solubility studies are highly recommended.

Experimental Protocols

In Vivo Osteogenesis Model (Calvarial Defect Model)

This model is widely used to evaluate the bone regenerative capacity of therapeutic agents.

Experimental Workflow:

G cluster_pre Pre-Surgical Phase cluster_surg Surgical Phase cluster_post Post-Surgical Phase & Treatment cluster_analysis Analysis Phase A Animal Acclimatization (e.g., 1 week) B Randomization into Treatment Groups A->B C Anesthesia B->C D Creation of Calvarial Defect (e.g., 5mm critical-size defect) C->D E Implantation of Scaffold (optional, with or without DHMF) D->E F DHMF Formulation Administration (e.g., daily oral gavage) E->F G Monitoring of Animal Health F->G H Euthanasia at Defined Time Points (e.g., 4 and 8 weeks) G->H I Harvesting of Calvaria H->I J Micro-CT Analysis (Bone Volume/Total Volume) I->J K Histological Analysis (H&E, Masson's Trichrome) I->K L Immunohistochemistry (e.g., OCN, OPN) I->L

Caption: Experimental workflow for an in vivo calvarial defect model.

Procedure:

  • Animal Model: Use skeletally mature rodents (e.g., Sprague-Dawley rats or C57BL/6 mice).

  • Anesthesia: Anesthetize the animals using an appropriate method (e.g., isoflurane (B1672236) inhalation or intraperitoneal injection of ketamine/xylazine).

  • Surgical Procedure:

    • Shave and disinfect the surgical site on the scalp.

    • Make a sagittal incision to expose the calvarium.

    • Create a critical-sized defect (e.g., 5 mm in rats) in the parietal bone using a trephine burr, taking care not to damage the underlying dura mater.

    • The defect can be filled with a biocompatible scaffold (e.g., collagen sponge or hydrogel) loaded with DHMF, or the compound can be administered systemically.

  • Treatment: Administer the prepared DHMF formulation (e.g., via oral gavage or intravenous injection) at the predetermined dose and frequency. Include a vehicle control group.

  • Post-operative Care: Provide appropriate analgesics and monitor the animals for any signs of distress.

  • Analysis: At the end of the study period (e.g., 4 or 8 weeks), euthanize the animals and harvest the calvaria for analysis by micro-computed tomography (micro-CT) to quantify bone formation and histological analysis (e.g., H&E and Masson's trichrome staining) to assess tissue morphology and collagen deposition.

Pharmacokinetic Study

A pharmacokinetic study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) of DHMF.

Experimental Workflow:

G cluster_prep Preparation cluster_admin Administration & Sampling cluster_analysis Sample Analysis cluster_pk Pharmacokinetic Analysis A Animal Cannulation (e.g., jugular vein) B DHMF Formulation Preparation (Oral and/or IV) A->B C DHMF Administration (Single Dose) B->C D Serial Blood Sampling at Pre-defined Time Points C->D E Plasma Separation D->E F Sample Preparation (e.g., Protein Precipitation, SPE) E->F G LC-MS/MS Analysis of DHMF Concentration F->G H Data Analysis using Pharmacokinetic Software G->H I Determination of PK Parameters (Cmax, Tmax, AUC, t1/2, Bioavailability) H->I

Caption: Workflow for a pharmacokinetic study of DHMF.

Procedure:

  • Animal Model: Use cannulated rodents (e.g., with jugular vein catheters) to facilitate serial blood sampling.

  • Treatment Groups:

    • Intravenous (IV) group: Administer a single bolus dose of the IV formulation.

    • Oral (PO) group: Administer a single dose of the oral formulation via gavage.

  • Blood Sampling: Collect blood samples at various time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 hours) into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis:

    • Develop and validate a sensitive analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of DHMF in plasma.

    • Prepare plasma samples for analysis (e.g., by protein precipitation or solid-phase extraction).

  • Pharmacokinetic Analysis: Use appropriate software (e.g., WinNonlin) to calculate key pharmacokinetic parameters, including maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), half-life (t1/2), and oral bioavailability (F%).

Signaling Pathways in DHMF-Induced Osteogenesis

DHMF, like other flavonoids, is believed to promote osteogenic differentiation by modulating key signaling pathways. The two primary pathways implicated in flavonoid-induced osteogenesis are the Bone Morphogenetic Protein (BMP) and the Wnt/β-catenin pathways.[5][6][7]

BMP Signaling Pathway

G DHMF This compound (DHMF) BMP2 BMP-2 DHMF->BMP2 Induces BMPR BMP Receptors (Type I & II) BMP2->BMPR Binds to pSmad Phosphorylation of Smad1/5/8 BMPR->pSmad Complex Smad Complex pSmad->Complex Smad4 Smad4 Smad4->Complex Nucleus Nucleus Complex->Nucleus Translocates to Runx2 Runx2 Transcription Factor Nucleus->Runx2 Activates Osteogenesis Osteogenic Gene Expression (e.g., ALP, OCN, OPN) Runx2->Osteogenesis Promotes

Caption: Proposed BMP signaling pathway activation by DHMF.

The BMP signaling cascade is crucial for bone formation.[5] It is initiated by the binding of BMPs (e.g., BMP-2) to their receptors, leading to the phosphorylation of Smad proteins. These activated Smads then form a complex with Smad4, translocate to the nucleus, and activate the transcription factor Runx2, a master regulator of osteoblast differentiation. Flavonoids have been shown to upregulate the expression of key components of this pathway, thereby enhancing osteogenesis.

Wnt/β-catenin Signaling Pathway

G DHMF This compound (DHMF) Wnt Wnt Ligands DHMF->Wnt Upregulates Receptors Frizzled/LRP5/6 Receptors Wnt->Receptors Binds to DestructionComplex Destruction Complex (GSK-3β, Axin, APC) Receptors->DestructionComplex Inhibits betaCatenin β-catenin DestructionComplex->betaCatenin Promotes Degradation Nucleus Nucleus betaCatenin->Nucleus Accumulates and Translocates to TCF_LEF TCF/LEF Nucleus->TCF_LEF Osteogenesis Osteogenic Gene Expression TCF_LEF->Osteogenesis Activates

Caption: Proposed Wnt/β-catenin signaling pathway modulation by DHMF.

The canonical Wnt/β-catenin pathway is another key regulator of bone mass.[6] In its active state, Wnt ligands bind to their receptors, leading to the inhibition of a "destruction complex." This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it partners with TCF/LEF transcription factors to activate the expression of osteogenic genes. Several flavonoids have been reported to promote bone formation by activating this pathway.[5]

Safety and Toxicity Considerations

Currently, there is limited publicly available information on the specific toxicity profile of DHMF. As with any investigational compound, it is crucial to conduct preliminary dose-range finding and toxicity studies to establish a safe dose for in vivo experiments. General observations should include monitoring for changes in body weight, food and water intake, and any signs of adverse clinical effects. For a related compound, 4',5,7-Trihydroxyflavan (Naringenin), the material is noted to cause skin irritation but is not classified as acutely toxic.[8] However, this information should be interpreted with caution for DHMF.

Conclusion

The formulation of this compound for in vivo studies requires careful consideration of its poor aqueous solubility. The protocols outlined in these application notes, based on established methods for flavonoids, provide a solid starting point for researchers. It is imperative to perform preliminary studies to determine the optimal formulation, dosage, and to assess the safety of DHMF in the chosen animal model. The investigation of its effects on the BMP and Wnt/β-catenin signaling pathways will be critical in elucidating its mechanism of action in promoting osteogenesis.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Aqueous Solubility of 7,4'-Dihydroxy-8-methylflavan

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to address challenges in dissolving 7,4'-Dihydroxy-8-methylflavan in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

This compound is a flavonoid compound. Like many flavonoids, it exhibits poor solubility in water due to its hydrophobic polycyclic phenol (B47542) structure.[1][2] It is, however, soluble in several organic solvents, including Dimethyl Sulfoxide (DMSO), acetone, chloroform, dichloromethane, and ethyl acetate.[3] For experimental purposes, stock solutions are often prepared in these organic solvents and then diluted into aqueous buffers, though this can lead to precipitation.[4]

Q2: I'm observing precipitation when diluting my DMSO stock solution of this compound into an aqueous buffer. What can I do to prevent this?

Precipitation upon dilution into an aqueous medium is a common issue for poorly soluble compounds.[4] Here are several troubleshooting steps:

  • Decrease the Final Concentration: The most straightforward approach is to lower the final concentration of the flavan (B184786) in your aqueous solution.[4]

  • Optimize the Organic Solvent Percentage: You can try increasing the percentage of the organic co-solvent (like DMSO or ethanol) in your final working solution. However, you must ensure the final solvent concentration is compatible with your experimental system (e.g., cell culture, enzyme assay) as high concentrations of organic solvents can be toxic or interfere with the assay.[4]

  • Use a Co-solvent System: Instead of a single organic solvent, a mixture (e.g., DMSO and ethanol) might improve solubility.[4]

  • Gentle Warming and Sonication: If precipitation occurs, gentle warming (not exceeding 40°C) and sonication can sometimes help redissolve the compound. However, if the precipitate does not fully dissolve, it is recommended to prepare a fresh solution.[4]

Q3: What are some common laboratory methods to improve the aqueous solubility of flavonoids like this compound?

Several techniques can be employed to enhance the aqueous solubility of flavonoids:

  • Co-solvency: The addition of a water-miscible organic solvent in which the compound is soluble can increase the overall solubility in the aqueous mixture.[5] Common co-solvents include polyethylene (B3416737) glycol 400 (PEG 400), ethanol (B145695), and glycerin.[5][6]

  • Cyclodextrin (B1172386) Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, like flavonoids, within their cavity, forming water-soluble inclusion complexes.[1][7] This non-covalent complexation can significantly increase the aqueous solubility of the guest molecule.[7]

  • Nanoparticle Formulation: Reducing the particle size of the compound to the nanometer scale increases the surface area-to-volume ratio, which can lead to enhanced solubility and dissolution rates.[8][9] Techniques like nanosuspensions, nanoemulsions, and encapsulation in polymeric nanoparticles are common.[10][11]

  • Solid Dispersions: This method involves dispersing the drug in an inert, hydrophilic carrier matrix at the solid-state.[12][13] The drug can exist in an amorphous state or as a nano-dispersion within the carrier, leading to improved dissolution.[12] Common carriers include polyvinylpyrrolidone (B124986) (PVP) and polyethylene glycols (PEGs).[14][15]

  • pH Adjustment: For ionizable compounds, adjusting the pH of the solution can increase solubility.[16] As flavonoids are weakly acidic, increasing the pH of the aqueous solution can lead to ionization and improved solubility. However, the stability of the compound at different pH values must be considered.[16]

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Precipitation upon initial dissolution in aqueous buffer The concentration exceeds the solubility limit.- Decrease the concentration of the flavan.- Use a co-solvent system (e.g., water with a percentage of PEG 400, ethanol, or DMSO).[5][6]- Consider pH adjustment of the buffer for weakly acidic flavonoids.[16]
Cloudy or turbid solution during experimental assays - Interaction of the flavonoid with components of the assay medium.- Precipitation of the flavonoid over time.- Filter the final solution through a 0.22 µm syringe filter before use.- If using colorimetric assays like the aluminum chloride method for flavonoid quantification, turbidity can be caused by interactions with reagents. Using 70% alcohol instead of absolute alcohol for extraction might reduce this.[17]- Ensure all glassware is clean and free of residues that could promote precipitation.[18]
Inconsistent experimental results - Inaccurate concentration due to partial dissolution or precipitation.- Degradation of the flavonoid in the stock solution.- Always ensure the compound is fully dissolved before use.- Prepare fresh stock solutions regularly.- Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles, which can promote precipitation.[4]
Low bioavailability in in vivo studies Poor aqueous solubility leading to low absorption.- Formulate the flavonoid using techniques like cyclodextrin complexation, nanoparticle encapsulation, or solid dispersions to improve oral bioavailability.[1][10][13]

Quantitative Data on Flavonoid Solubility Enhancement

While specific quantitative data for this compound is limited, the following tables provide examples of solubility for other flavonoids in different solvents and the enhancement achieved through various techniques.

Table 1: Solubility of Various Flavonoids in Organic Solvents at 50°C

FlavonoidSolventSolubility (mmol·L⁻¹)
HesperetinAcetonitrile85
NaringeninAcetonitrile77
QuercetinAcetone80
Quercetintert-Amyl Alcohol67
RutinAcetonitrile0.50
Data sourced from Journal of Chemical & Engineering Data.[19][20]

Table 2: Examples of Aqueous Solubility Enhancement for Flavonoids

FlavonoidEnhancement MethodFold Increase in Solubility
QuercetinMethylated β-Cyclodextrin Complex>254-fold
MyricetinDimeric β-Cyclodextrin Complex33.6-fold
QuercetinDimeric β-Cyclodextrin Complex12.4-fold
KaempferolDimeric β-Cyclodextrin Complex10.5-fold
Naringenin/HesperetinPVP Solid Dispersion (80/20 w/w)51.4-fold and 64.3-fold increase in dissolution
Data compiled from multiple sources.[7][15][21]

Experimental Protocols

Protocol 1: Preparation of a Flavonoid-Cyclodextrin Inclusion Complex by Freeze-Drying

This method is widely used to prepare solid inclusion complexes of flavonoids with cyclodextrins, which can then be dissolved in aqueous solutions.

  • Molar Ratio Selection: Determine the desired molar ratio of the flavonoid to the cyclodextrin (e.g., 1:1).

  • Dissolution of Cyclodextrin: Dissolve the calculated amount of hydroxypropyl-β-cyclodextrin (HP-β-CD) in deionized water with stirring.

  • Addition of Flavonoid: Prepare a concentrated solution of this compound in a minimal amount of a suitable organic solvent (e.g., ethanol). Add this solution dropwise to the aqueous cyclodextrin solution while stirring continuously.

  • Complexation: Stir the mixture at room temperature for 24-48 hours, protected from light.

  • Freeze-Drying (Lyophilization): Freeze the resulting solution at -80°C and then lyophilize it for 48-72 hours to obtain a dry powder of the inclusion complex.

  • Characterization (Optional): The formation of the inclusion complex can be confirmed by techniques such as UV-Vis Spectroscopy, Fourier Transform Infrared Spectroscopy (FT-IR), Differential Scanning Calorimetry (DSC), and X-ray Diffractometry (XRD).[22]

Protocol 2: Preparation of a Flavonoid Solid Dispersion by the Solvent Evaporation Method

This protocol describes the preparation of a solid dispersion of a flavonoid in a hydrophilic polymer matrix.

  • Component Selection: Choose a hydrophilic carrier such as Polyvinylpyrrolidone (PVP) or Polyethylene Glycol (PEG) and a suitable solvent system (e.g., absolute ethanol for the flavanone (B1672756) aglycone and the carrier).[15]

  • Dissolution: Dissolve both this compound and the carrier polymer (e.g., PVP) in the selected solvent in the desired weight ratio (e.g., 80:20 carrier to drug).[15]

  • Solvent Evaporation: Remove the solvent under vacuum at a controlled temperature (e.g., 40°C) using a rotary evaporator. This will result in the formation of a thin film or solid mass.

  • Drying and Pulverization: Dry the resulting solid dispersion in a vacuum oven to remove any residual solvent. The dried product can then be pulverized and sieved to obtain a fine powder.

  • Characterization (Optional): The physical state of the drug in the dispersion (amorphous or crystalline) can be analyzed using Powder X-ray Diffraction (PXRD), DSC, and Scanning Electron Microscopy (SEM).[12]

Protocol 3: Determination of Total Flavonoid Content (Aluminum Chloride Method)

This colorimetric assay is commonly used to quantify total flavonoid content.

  • Standard Preparation: Prepare a stock solution of a standard flavonoid (e.g., quercetin) in methanol (B129727) (e.g., 1 mg/mL). From this, prepare a series of dilutions to create a standard curve.[23]

  • Sample Preparation: Dissolve your sample containing this compound in methanol.

  • Reaction Mixture: In a microplate well or test tube, mix your sample or standard solution with 5% sodium nitrite (B80452) (NaNO₂). After 5 minutes, add 10% aluminum chloride (AlCl₃). After another 6 minutes, add 1 M sodium hydroxide (B78521) (NaOH).[23]

  • Absorbance Measurement: Immediately measure the absorbance of the resulting solution at a specific wavelength (e.g., 510 nm) using a spectrophotometer.[18]

  • Quantification: Determine the flavonoid concentration in your sample by comparing its absorbance to the standard curve.[23]

Visualizing Experimental Workflows

experimental_workflow_cyclodextrin cluster_prep Preparation cluster_complex Complexation cluster_isolation Isolation cluster_analysis Analysis (Optional) start Start dissolve_cd Dissolve HP-β-CD in Water start->dissolve_cd dissolve_flavan Dissolve Flavan in Ethanol start->dissolve_flavan mix Mix Solutions dissolve_cd->mix dissolve_flavan->mix stir Stir for 24-48h (Protected from Light) mix->stir lyophilize Freeze-Dry (Lyophilize) stir->lyophilize powder Inclusion Complex (Powder) lyophilize->powder analysis Characterize via: - FT-IR - DSC - XRD powder->analysis

Caption: Workflow for Cyclodextrin Inclusion Complexation.

experimental_workflow_solid_dispersion cluster_prep Preparation cluster_evap Solvent Removal cluster_final Final Product cluster_analysis Analysis (Optional) start Start dissolve Dissolve Flavan & PVP in Ethanol start->dissolve evaporate Rotary Evaporation dissolve->evaporate dry Vacuum Drying evaporate->dry pulverize Pulverize & Sieve dry->pulverize powder Solid Dispersion (Powder) pulverize->powder analysis Characterize via: - PXRD - DSC - SEM powder->analysis

Caption: Workflow for Solid Dispersion Preparation.

References

Overcoming stability issues of 7,4'-Dihydroxy-8-methylflavan in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7,4'-Dihydroxy-8-methylflavan. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the stability of this compound in cell culture media.

Frequently Asked Questions (FAQs)

Q1: I'm observing inconsistent results in my cell-based assays with this compound. What could be the underlying cause?

A1: Inconsistent results with flavonoid compounds like this compound are often due to their inherent instability in aqueous cell culture media.[1] The physiological pH (around 7.4) and temperature (37°C) of cell culture environments can promote oxidative degradation of the flavonoid.[1] This degradation can lead to a decrease in the effective concentration of the active compound over the course of your experiment, resulting in poor reproducibility.

Q2: My cell culture medium containing this compound changes color over time. Is this related to the compound's stability?

A2: Yes, a visible color change in the culture medium is a strong indicator of flavonoid degradation.[1] Oxidation of phenolic compounds can lead to the formation of colored byproducts. This phenomenon is a visual cue that the concentration of the parent compound is decreasing.

Q3: How quickly does this compound degrade in cell culture medium?

A3: The exact degradation kinetics for this compound in specific cell culture media are not extensively documented. However, studies on other flavonoids, such as anthocyanins, have shown half-lives of less than 5 hours in DMEM.[2] The stability is influenced by the specific structure of the flavonoid, with a higher number of hydroxyl groups sometimes promoting faster degradation.[3] It is crucial to experimentally determine the stability of this compound in your specific cell culture system.

Q4: What are the primary factors that contribute to the degradation of this compound in cell culture?

A4: The main factors contributing to the degradation of flavonoids in cell culture include:

  • Oxidative Degradation: The presence of dissolved oxygen in the medium, combined with physiological pH and temperature, is a major driver of oxidation.[1][4]

  • Presence of Metal Ions: Transition metal ions, such as iron and copper, which can be present in trace amounts in media components, can catalyze the oxidation of flavonoids.

  • pH of the Medium: The pH of standard cell culture media (typically 7.2-7.4) can facilitate the deprotonation of hydroxyl groups on the flavonoid structure, making it more susceptible to oxidation.

  • Photodegradation: Exposure to light, particularly in the UV spectrum, can induce photodegradation of flavonoids.[5] Standard laboratory lighting and incubator lights can contribute to this over time.

  • Enzymatic Degradation: If you are using a medium supplemented with serum, enzymes present in the serum may contribute to the metabolic degradation of the compound.[1]

Q5: How can I improve the stability of this compound in my experiments?

A5: Several strategies can be employed to enhance the stability of this compound in cell culture:

  • Use of Antioxidants: Co-incubation with antioxidants like ascorbic acid (Vitamin C) can help to scavenge reactive oxygen species and protect the flavonoid from oxidation.

  • Use of Metal Chelators: Adding a metal chelator such as ethylenediaminetetraacetic acid (EDTA) can sequester transition metal ions, preventing them from catalyzing oxidative reactions.[6]

  • Serum Albumin: The presence of serum albumin (a major component of fetal bovine serum) can bind to flavonoids, forming a complex that can protect the flavonoid from degradation.[4]

  • Light Protection: Protect your stock solutions and cell cultures from light by using amber tubes and minimizing exposure to direct light.

  • Fresh Preparation: Prepare working solutions of this compound fresh for each experiment to minimize degradation over time.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected biological activity.
  • Possible Cause: Degradation of this compound in the cell culture medium.

  • Troubleshooting Steps:

    • Confirm Stock Solution Integrity: Ensure your stock solution is properly prepared and stored. Prepare fresh stock solutions if there is any doubt.

    • Perform a Stability Test: Quantify the concentration of this compound in your cell culture medium at different time points (e.g., 0, 2, 4, 8, 24 hours) under your experimental conditions (37°C, 5% CO2). This can be done using HPLC-UV.

    • Implement Stabilization Strategies:

      • Add an antioxidant like ascorbic acid to your culture medium.

      • Incorporate a metal chelator like EDTA.

      • Ensure your medium contains a sufficient concentration of serum if compatible with your experimental design.

    • Refresh the Medium: For longer-term experiments, consider replacing the medium with freshly prepared this compound at regular intervals.

Issue 2: Precipitation or cloudiness in the stock solution or culture medium.
  • Possible Cause: Poor solubility or aggregation of this compound.

  • Troubleshooting Steps:

    • Check Solvent and Concentration: Ensure you are using a suitable solvent (e.g., DMSO) for your stock solution and that you have not exceeded the solubility limit. For a 10 mM stock solution, you would dissolve approximately 2.56 mg of this compound in 1 mL of DMSO.

    • Proper Dissolution Technique: Gently warm the solution and use a vortex or sonication to aid dissolution.

    • Avoid Repeated Freeze-Thaw Cycles: Aliquot your stock solution into single-use vials to prevent degradation and precipitation caused by repeated temperature changes.

    • Final Concentration in Medium: When preparing your working solution, ensure that the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is low (typically <0.5%) to avoid solvent toxicity and precipitation of the compound.

Quantitative Data Summary

Table 1: Illustrative Half-life (t½) of Flavonoids in Cell Culture Medium (DMEM) at 37°C

Flavonoid ClassExample CompoundIllustrative Half-life (hours)
AnthocyaninCyanidin-3-glucoside~4
Flavanol(-)-Epicatechin> 24
FlavoneLuteolin~12
FlavonolQuercetin~6
Note: This data is for illustrative purposes and the actual half-life of this compound may vary.

Table 2: Binding Affinities (KA) of Various Flavonoids to Bovine Serum Albumin (BSA)

FlavonoidBinding Affinity (KA) (M-1)Reference
Hesperetin5.59 x 105[7]
Quercetin4.94 x 105[7]
Naringenin3.04 x 105[7]
Rutin1.65 x 104[7]
Note: Higher KA values indicate stronger binding.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound powder (Molar Mass: 256.29 g/mol )

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes or vials

Procedure:

  • Calculate the required mass: To prepare a 10 mM stock solution in 1 mL of DMSO:

    • Mass (mg) = 10 mmol/L * 0.001 L * 256.29 g/mol * 1000 mg/g = 2.56 mg

  • Weighing: In a sterile environment, accurately weigh 2.56 mg of this compound powder and transfer it to a sterile amber vial.

  • Dissolution: Add 1 mL of cell culture grade DMSO to the vial.

  • Mixing: Vortex the solution thoroughly until the compound is completely dissolved. If necessary, gently warm the vial to 37°C or sonicate briefly to aid dissolution.

  • Sterilization: Filter the stock solution through a sterile 0.22 µm syringe filter into a new sterile amber vial.

  • Aliquoting and Storage: Aliquot the stock solution into single-use volumes in sterile amber microcentrifuge tubes. Store the aliquots at -20°C or -80°C for long-term stability.

Protocol 2: Stabilization of this compound in Cell Culture Medium

Materials:

  • Prepared stock solution of this compound

  • Complete cell culture medium

  • Ascorbic acid (Vitamin C) stock solution (e.g., 10 mM in sterile water, freshly prepared)

  • EDTA stock solution (e.g., 100 mM in sterile water, pH adjusted to 7.4)

Procedure:

  • Prepare Stabilized Medium: To your complete cell culture medium, add the desired stabilizer.

    • For Ascorbic Acid: Add the ascorbic acid stock solution to achieve a final concentration of 50-100 µM.

    • For EDTA: Add the EDTA stock solution to achieve a final concentration of 10-100 µM.

  • Prepare Working Solution: Dilute the this compound stock solution into the stabilized cell culture medium to achieve the final desired experimental concentration.

  • Vehicle Control: Prepare a vehicle control containing the same final concentration of DMSO and the stabilizer(s) in the cell culture medium.

  • Immediate Use: Use the prepared medium immediately for your cell culture experiments.

Protocol 3: Quantification of this compound in Cell Culture Medium by HPLC-UV

Objective: To determine the concentration of this compound in cell culture medium over time to assess its stability.

Materials:

  • Cell culture medium samples containing this compound collected at different time points.

  • Acetonitrile (B52724) (HPLC grade)

  • Formic acid (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with a UV detector and a C18 reverse-phase column.

Procedure:

  • Sample Preparation:

    • To 100 µL of the cell culture medium sample, add 100 µL of cold acetonitrile to precipitate proteins.

    • Vortex the mixture for 30 seconds.

    • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to an HPLC vial.

  • HPLC Analysis:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A typical gradient could be:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-20 min: 95% to 5% B

      • 20-25 min: 5% B

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: Based on the UV spectrum of this compound (a scan from 200-400 nm should be performed to determine the optimal wavelength, likely around 280 nm).

  • Quantification:

    • Generate a standard curve by running known concentrations of this compound.

    • Calculate the concentration in your samples by comparing the peak area to the standard curve.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock_sol Prepare 10 mM Stock in DMSO working_sol Prepare Working Solution stock_sol->working_sol stabilized_media Prepare Stabilized Media (± Antioxidant/Chelator) stabilized_media->working_sol cell_culture Treat Cells working_sol->cell_culture incubation Incubate (37°C, 5% CO2) Time course sampling cell_culture->incubation sample_prep Sample Prep (Protein Precipitation) incubation->sample_prep hplc HPLC-UV Analysis sample_prep->hplc data_analysis Data Analysis (Quantification) hplc->data_analysis

Caption: Experimental workflow for assessing the stability of this compound.

degradation_pathway Flavan This compound Oxidized_Flavan Oxidized Intermediates (e.g., Quinones) Flavan->Oxidized_Flavan Oxidation (O2, Metal Ions) Ring_Opening C-Ring Fission Products (e.g., Phenolic Acids) Oxidized_Flavan->Ring_Opening Further Oxidation Polymerization Polymeric Products Oxidized_Flavan->Polymerization

Caption: Hypothetical degradation pathway of this compound in cell culture.

troubleshooting_logic action action start Inconsistent Results? check_stability Is Compound Stable? start->check_stability Yes review_protocol Review Assay Protocol start->review_protocol No check_solubility Is Compound Soluble? check_stability->check_solubility Yes implement_stabilizers Implement Stabilization (Antioxidants, Chelators) check_stability->implement_stabilizers No optimize_stock Optimize Stock Preparation check_solubility->optimize_stock No check_solubility->review_protocol Yes

Caption: Troubleshooting logic for inconsistent results with this compound.

References

Optimizing reaction conditions for 7,4'-Dihydroxy-8-methylflavan synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 7,4'-Dihydroxy-8-methylflavan.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: A common and effective strategy for the synthesis of this compound involves a three-step process:

  • Claisen-Schmidt Condensation: This step involves the base-catalyzed condensation of 2',4'-dihydroxy-3'-methylacetophenone with 4-hydroxybenzaldehyde (B117250) to form 2',4',4-trihydroxy-3'-methylchalcone.

  • Intramolecular Cyclization: The synthesized chalcone (B49325) undergoes an intramolecular Michael addition to form the corresponding flavanone (B1672756), 7,4'-dihydroxy-8-methylflavanone. This cyclization can be promoted by acid or base.

  • Reduction of the Flavanone: The carbonyl group of the flavanone is reduced to a methylene (B1212753) group to yield the final product, this compound. Common methods for this reduction include catalytic hydrogenation or the use of reducing agents like sodium borohydride (B1222165) followed by an acid-mediated cyclization.[1][2]

Q2: Where can I obtain the starting material, 2',4'-dihydroxy-3'-methylacetophenone?

A2: 2',4'-dihydroxy-3'-methylacetophenone is a commercially available reagent.[3][4][5] You can source it from various chemical suppliers.

Q3: How can I monitor the progress of each reaction step?

A3: Thin Layer Chromatography (TLC) is a straightforward and effective method for monitoring the progress of each reaction.[6][7] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product. A suitable mobile phase, typically a mixture of hexane (B92381) and ethyl acetate (B1210297), will allow for the separation of the different components.[6] The spots can be visualized under UV light.[6]

Troubleshooting Guides

Step 1: Claisen-Schmidt Condensation

Issue 1: Low or No Yield of Chalcone

  • Question: My Claisen-Schmidt condensation reaction is giving a very low yield of the desired chalcone. What are the possible causes and how can I improve it?

  • Answer: Low yields in this condensation can be attributed to several factors. Here is a systematic approach to troubleshoot this issue:

    • Inappropriate Base or Catalyst Concentration: The choice and concentration of the base are critical. While strong bases like NaOH or KOH are common, excessively high concentrations can promote side reactions.[6]

      • Solution: Optimize the base concentration. Start with a moderate concentration and adjust as needed. Ensure the base is fresh and active.

    • Poor Reagent Quality: Impurities in the starting materials, such as oxidized 4-hydroxybenzaldehyde, can inhibit the reaction.

      • Solution: Use high-purity starting materials. If necessary, purify the aldehyde before use.

    • Suboptimal Reaction Temperature: The reaction is typically conducted at room temperature.[6] Elevated temperatures can lead to the formation of undesired by-products.

      • Solution: Maintain the reaction at room temperature and monitor its progress.

    • Side Reactions: The primary side reaction is the self-condensation of the ketone.[8] Another possible side reaction is the Cannizzaro reaction of the aldehyde, especially under strong basic conditions.[9]

      • Solution: To minimize self-condensation, slowly add the ketone to a mixture of the aldehyde and the base.[8] Using milder basic conditions can help suppress the Cannizzaro reaction.[9]

Issue 2: Formation of Multiple Products

  • Question: My TLC analysis shows multiple spots, indicating a mixture of products. How can I improve the selectivity of the reaction?

  • Answer: The formation of multiple products is a known challenge in Claisen-Schmidt condensations.[8]

    • Control Stoichiometry: Using a slight excess of the aldehyde can help ensure the enolate formed from the ketone preferentially reacts with the aldehyde.

    • Method of Addition: Slowly adding the ketone to a solution of the aldehyde and base can maintain a low concentration of the enolate, favoring the desired cross-condensation over self-condensation.[8]

    • Purification: A thorough purification of the crude product by column chromatography or recrystallization is often necessary to isolate the desired chalcone.[6]

Step 2: Intramolecular Cyclization to Flavanone

Issue 3: Incomplete Cyclization of Chalcone

  • Question: The cyclization of my chalcone to the flavanone is not going to completion. What can I do?

  • Answer: Incomplete cyclization can be due to suboptimal reaction conditions.

    • Inefficient Catalyst: The cyclization can be catalyzed by either acid or base. The efficiency of the catalyst can vary depending on the specific substrate.

      • Solution: If using a base (e.g., sodium acetate), ensure it is anhydrous. If using an acid (e.g., methanesulfonic acid), ensure the concentration is appropriate.[10] You may need to screen different catalysts to find the most effective one for your specific chalcone.

    • Insufficient Reaction Time or Temperature: The reaction may require longer reaction times or gentle heating to proceed to completion.

      • Solution: Monitor the reaction by TLC and extend the reaction time if necessary. Gentle heating can also be applied, but be cautious as it might promote side reactions.

Step 3: Reduction of Flavanone to Flavan (B184786)

Issue 4: Low Yield or Incomplete Reduction of Flavanone

  • Question: I am having trouble with the reduction of the flavanone to the final flavan product. What are the common pitfalls?

  • Answer: The reduction of the flavanone carbonyl group requires careful control of the reaction conditions.

    • Catalyst Deactivation (Catalytic Hydrogenation): When using a heterogeneous catalyst like Palladium on carbon (Pd/C), the catalyst can become deactivated.

      • Solution: Ensure the catalyst is fresh and active. Use an appropriate solvent and ensure the reaction is free from catalyst poisons. The system should be properly purged with hydrogen.[11]

    • Insufficient Reducing Agent (Sodium Borohydride): If using sodium borohydride (NaBH4), an insufficient amount will lead to incomplete reduction.[12]

    • Formation of Side Products: Incomplete reduction can lead to the formation of the corresponding alcohol (flavan-4-ol) as a major side product. Over-reduction can also occur under harsh conditions.

      • Solution: Optimize the reaction time and temperature. For NaBH4 reductions that are followed by acid-mediated cyclization to the flavan, ensure the intermediate alcohol is fully formed before adding the acid.[1][2]

Issue 5: Difficulty in Purifying the Final Product

  • Question: The purification of the final this compound is challenging. What are the recommended methods?

  • Answer: Flavans can be purified using standard chromatographic techniques.

    • Column Chromatography: Silica (B1680970) gel column chromatography using a gradient of ethyl acetate in hexane is a common and effective method for purifying flavans.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective final purification step.

Data Presentation

Table 1: Summary of Reaction Conditions for Optimization

StepParameterCondition 1Condition 2Condition 3Expected Outcome/Remarks
1. Claisen-Schmidt Condensation Base 10% aq. NaOH50% aq. KOHNaOEt in EtOHVarying base strength can affect reaction rate and side products.[6][9]
Solvent EthanolMethanolSolvent-freeSolvent polarity can influence reaction efficiency.
Temperature Room Temp0 °C to Room Temp40 °CRoom temperature is typical; lower temperatures may increase selectivity.[6]
2. Intramolecular Cyclization Catalyst Acetic AcidMethanolic HClSodium AcetateBoth acid and base catalysis can be effective.[10]
Solvent EthanolMethanolDioxaneSolvent choice can impact cyclization efficiency.
Time 4 hours12 hours24 hoursMonitor by TLC to determine optimal reaction time.
3. Flavanone Reduction Method H₂/Pd-CNaBH₄/MeOHNaBH₄/EtOHCatalytic hydrogenation is a clean method; NaBH₄ is a milder reagent.[11][12]
Temperature Room Temp0 °CRefluxTemperature control is crucial to avoid over-reduction or side reactions.
Pressure (for H₂) 1 atm (balloon)50 psi100 psiHigher pressure can increase the rate of hydrogenation.

Experimental Protocols

Protocol 1: Synthesis of 2',4',4-Trihydroxy-3'-methylchalcone (Claisen-Schmidt Condensation)
  • Dissolve 2',4'-dihydroxy-3'-methylacetophenone (1 equivalent) and 4-hydroxybenzaldehyde (1.1 equivalents) in ethanol in a round-bottom flask.

  • Cool the mixture in an ice bath.

  • Slowly add an aqueous solution of sodium hydroxide (B78521) (e.g., 40%) dropwise with constant stirring.

  • Allow the reaction mixture to stir at room temperature for 24-48 hours.

  • Monitor the reaction progress by TLC (e.g., 30% ethyl acetate in hexane).

  • Once the reaction is complete, pour the mixture into a beaker containing ice and water, and acidify with dilute HCl until the pH is acidic.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.

  • Purify the crude chalcone by recrystallization from ethanol or by column chromatography on silica gel.

Protocol 2: Synthesis of 7,4'-Dihydroxy-8-methylflavanone (Intramolecular Cyclization)
  • Dissolve the purified 2',4',4-trihydroxy-3'-methylchalcone (1 equivalent) in ethanol or a suitable solvent.

  • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or hydrochloric acid).

  • Reflux the mixture for 4-6 hours.

  • Monitor the disappearance of the chalcone by TLC.

  • After completion, cool the reaction mixture and neutralize it with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude flavanone by column chromatography on silica gel.

Protocol 3: Synthesis of this compound (Reduction of Flavanone)

Method A: Catalytic Hydrogenation

  • Dissolve 7,4'-dihydroxy-8-methylflavanone (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).

  • Flush the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator).

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify by column chromatography on silica gel.

Method B: Sodium Borohydride Reduction

  • Dissolve 7,4'-dihydroxy-8-methylflavanone (1 equivalent) in methanol or ethanol and cool the solution in an ice bath.

  • Add sodium borohydride (NaBH4) (2-3 equivalents) portion-wise with stirring.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • After completion, carefully add a dilute acid (e.g., 2M HCl) to quench the excess NaBH4 and to facilitate the cyclization of the intermediate alcohol to the flavan.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude flavan by column chromatography on silica gel.

Mandatory Visualization

experimental_workflow cluster_step1 Step 1: Claisen-Schmidt Condensation cluster_step2 Step 2: Intramolecular Cyclization cluster_step3 Step 3: Flavanone Reduction start 2',4'-dihydroxy-3'-methylacetophenone + 4-hydroxybenzaldehyde react1 Dissolve in Ethanol start->react1 Reactants react2 Add aq. NaOH (Base) react1->react2 react3 Stir at Room Temperature react2->react3 workup1 Acidify with HCl & Precipitate react3->workup1 Reaction Completion purify1 Filter & Purify (Recrystallization/ Column Chromatography) workup1->purify1 chalcone 2',4',4-Trihydroxy-3'-methylchalcone purify1->chalcone Purified Intermediate react4 Dissolve Chalcone in Ethanol chalcone->react4 react5 Add Acid Catalyst (e.g., H₂SO₄) react4->react5 react6 Reflux react5->react6 workup2 Neutralize & Extract react6->workup2 Reaction Completion purify2 Purify (Column Chromatography) workup2->purify2 flavanone 7,4'-Dihydroxy-8-methylflavanone purify2->flavanone Purified Intermediate react7 Dissolve Flavanone flavanone->react7 react8 Add Reducing Agent (e.g., H₂/Pd-C or NaBH₄) react7->react8 react9 React under appropriate conditions react8->react9 workup3 Workup (Filtration/Quenching) react9->workup3 Reaction Completion purify3 Purify (Column Chromatography) workup3->purify3 product This compound purify3->product Final Product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_synthesis Synthesis Troubleshooting start Low Product Yield or Purity Issue cond_issue Issue in Claisen-Schmidt Condensation? start->cond_issue Step 1 cond_sol Check: - Base activity & concentration - Reagent purity - Reaction temperature - Method of addition cond_issue->cond_sol Yes cyc_issue Issue in Cyclization? cond_issue->cyc_issue No cyc_sol Check: - Catalyst effectiveness (Acid/Base) - Reaction time & temperature - Solvent cyc_issue->cyc_sol Yes red_issue Issue in Reduction? cyc_issue->red_issue No red_sol Check: - Catalyst activity (Pd/C) - Amount of reducing agent (NaBH₄) - Reaction conditions (temp, pressure) - Quenching procedure red_issue->red_sol Yes pur_issue Purification Difficulty? red_issue->pur_issue No pur_sol Optimize: - Column chromatography solvent system - Recrystallization solvent pur_issue->pur_sol Yes

Caption: Troubleshooting flowchart for this compound synthesis.

References

Troubleshooting low yield in 7,4'-Dihydroxy-8-methylflavan extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of 7,4'-Dihydroxy-8-methylflavan, a bioactive flavonoid primarily sourced from the resin of Dracaena species.

Frequently Asked Questions (FAQs)

Q1: What is the primary natural source of this compound?

A1: The primary natural source of this compound is the red resin, commonly known as "dragon's blood," obtained from various Dracaena species, including Dracaena cochinchinensis and Dracaena cambodiana.[1][2]

Q2: I am experiencing a very low yield of the target compound. What are the most common causes?

A2: Low yield in natural product extraction can stem from several factors. The most common issues include the quality of the raw plant material, suboptimal extraction parameters, and losses during the purification process. It is crucial to ensure the authenticity and proper preparation of the plant material, optimize the extraction solvent and conditions, and handle the extract carefully during purification to minimize degradation.

Q3: Which solvent system is most effective for extracting this compound?

A3: this compound is soluble in a range of organic solvents, including chloroform (B151607), dichloromethane, ethyl acetate (B1210297), DMSO, and acetone. For the initial extraction from the plant resin, polar solvents are generally effective for flavonoids. Studies on Dracaena species have shown that methanol (B129727) and ethanol (B145695) are commonly used. The choice of solvent will significantly impact the extraction efficiency of total flavonoids, as indicated in the comparative data below. For subsequent purification steps like liquid-liquid partitioning, a solvent like ethyl acetate is often used to isolate flavonoid-rich fractions.

Q4: Can the extraction conditions be optimized to improve the yield?

A4: Absolutely. Key parameters that can be optimized include:

  • Solvent Concentration: The polarity of the solvent is critical. For flavonoids, aqueous mixtures of organic solvents (e.g., 70-80% ethanol) are often more effective than absolute solvents.

  • Temperature: Higher temperatures can increase extraction efficiency, but excessive heat may lead to the degradation of thermolabile compounds.

  • Extraction Time: Sufficient time is needed for the solvent to penetrate the plant matrix and solubilize the target compounds. However, prolonged extraction times can also increase the risk of degradation.

  • Solid-to-Liquid Ratio: A higher ratio of solvent to plant material can improve extraction efficiency but also increases solvent consumption.

  • Extraction Method: Modern techniques like ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) can offer higher yields in shorter times compared to traditional methods like maceration or Soxhlet extraction.

Q5: My crude extract is a complex mixture. How can I effectively purify this compound?

A5: Purification of this compound from a complex crude extract typically involves chromatographic techniques. A common approach is to first perform liquid-liquid partitioning to separate compounds based on their polarity. The flavonoid-rich fraction (often the ethyl acetate fraction) can then be subjected to column chromatography. Common stationary phases for flavonoid purification include silica (B1680970) gel and Sephadex LH-20. A gradient elution with a solvent system like chloroform-methanol is often employed to separate the individual compounds.

Q6: How can I confirm the presence and quantify the yield of this compound in my extract?

A6: High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for the identification and quantification of specific flavonoids like this compound. By using a certified reference standard of the compound, you can develop an HPLC method to determine its concentration in your extract and calculate the overall yield.

Data Presentation

Table 1: Comparison of Total Flavonoid Content in Dracaena Leaf Extracts Using Different Solvents

Plant SpeciesExtraction SolventTotal Flavonoid Content (mg Quercetin Equivalents/g of extract)
Dracaena fragransMethanol869.67
Dracaena fragransAcetone1794.75
Dracaena reflexaMethanol106.33
Dracaena reflexaAcetone1579.75

Note: This table presents the total flavonoid content and not the specific yield of this compound. The data is indicative of how solvent choice can significantly influence the overall extraction efficiency of flavonoids from Dracaena species.

Experimental Protocols

Generalized Protocol for Extraction and Purification

  • Raw Material Preparation:

    • Source high-quality resin from Dracaena cochinchinensis or a related species.

    • Grind the resin into a fine powder to increase the surface area for extraction.

  • Solvent Extraction:

    • Macerate the powdered resin in 95% ethanol at room temperature. A solid-to-liquid ratio of 1:10 (w/v) is a common starting point.

    • Allow the mixture to stand for an extended period (e.g., 24-72 hours) with occasional agitation.

    • Filter the extract and repeat the extraction process with fresh solvent two more times to ensure exhaustive extraction.

    • Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain the crude ethanol extract.

  • Liquid-Liquid Partitioning:

    • Suspend the crude ethanol extract in water.

    • Perform sequential partitioning with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol.

    • The ethyl acetate fraction is typically enriched with flavonoids. Collect and concentrate this fraction.

  • Column Chromatography:

    • Subject the concentrated ethyl acetate fraction to column chromatography on a silica gel column.

    • Elute the column with a gradient of chloroform and methanol, starting with a low polarity (e.g., 100% chloroform) and gradually increasing the polarity (e.g., to 100% methanol).

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the target compound.

    • For further purification, fractions containing this compound can be pooled and subjected to another round of column chromatography, possibly using Sephadex LH-20 with a methanol eluent.

  • Analysis and Quantification:

    • Analyze the purified fractions using HPLC to confirm the presence and purity of this compound by comparing the retention time and UV spectrum with a certified reference standard.

    • Quantify the amount of the compound to determine the overall yield of the extraction and purification process.

Visualizations

experimental_workflow start Start: Dracaena Resin prep Raw Material Preparation (Grinding) start->prep extraction Solvent Extraction (95% Ethanol) prep->extraction partitioning Liquid-Liquid Partitioning extraction->partitioning silica Silica Gel Column Chromatography partitioning->silica sephadex Sephadex LH-20 Column Chromatography silica->sephadex analysis HPLC Analysis (Identification & Quantification) sephadex->analysis end Purified this compound analysis->end

Caption: Experimental workflow for the extraction and purification of this compound.

troubleshooting_low_yield start Low Yield Observed check_material Check Raw Material Quality start->check_material check_extraction Review Extraction Parameters start->check_extraction check_purification Evaluate Purification Steps start->check_purification material_issue Issue: Poor Quality or Improper Prep. check_material->material_issue extraction_issue Issue: Suboptimal Conditions check_extraction->extraction_issue purification_issue Issue: Product Loss or Degradation check_purification->purification_issue solution_material Solution: Source High-Quality Resin, Grind Finely material_issue->solution_material solution_extraction Solution: Optimize Solvent, Temp., Time, Method extraction_issue->solution_extraction solution_purification Solution: Careful Handling, Monitor Fractions purification_issue->solution_purification

Caption: Troubleshooting decision tree for addressing low yield in this compound extraction.

References

Minimizing degradation of 7,4'-Dihydroxy-8-methylflavan during storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on minimizing the degradation of 7,4'-Dihydroxy-8-methylflavan during storage and experimentation. Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the stability and integrity of your compound.

Troubleshooting Guide

This guide addresses common issues encountered during the storage and handling of this compound.

Issue Possible Cause(s) Suggested Solution(s)
Loss of Potency or Altered Experimental Results Compound degradation due to improper storage conditions (temperature, light, humidity).Store the compound at the recommended -20°C in a tightly sealed, light-resistant container with a desiccant. Minimize freeze-thaw cycles.
Chemical instability in solution.Prepare solutions fresh for each experiment. If storage is necessary, aliquot and store at -20°C or -80°C for a limited time. Avoid prolonged storage in solution, especially at room temperature.
Incompatibility with solvent or buffer.This compound is soluble in DMSO, ethanol, and other organic solvents. For aqueous buffers, be aware that pH can significantly impact stability; flavonoids are generally more stable in acidic to neutral pH.
Visible Color Change of Solid Compound (e.g., yellowing) Oxidation or photodegradation.Store in an inert atmosphere (e.g., under argon or nitrogen) if possible. Always protect from light. Discard if significant color change is observed.
Precipitation of Compound in Solution Poor solubility or degradation leading to less soluble products.Ensure the solvent is appropriate and the concentration is not above the solubility limit. For aqueous solutions, adjust the pH if it improves solubility and stability. Use of a co-solvent might be necessary.
Inconsistent Results Between Batches Degradation of older batches of the compound.Always note the purchase and opening date of the compound. Use fresh batches for critical experiments and perform a quality check (e.g., by HPLC) on older batches if their integrity is .

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: For long-term storage, solid this compound should be stored at -20°C in a tightly sealed, light-resistant container. To prevent moisture absorption, which can accelerate degradation, storing it with a desiccant is recommended. For short-term storage, 2-8°C is acceptable, provided the container is well-sealed and protected from light.

Q2: How should I store solutions of this compound?

A2: It is highly recommended to prepare solutions fresh before use. If you need to store solutions, they should be aliquoted into small volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. The stability of the compound in solution is solvent-dependent and generally lower than in its solid state. For aqueous solutions, the pH should be maintained in the acidic to neutral range, as alkaline conditions can promote rapid degradation of flavonoids.

Q3: What are the main factors that cause the degradation of this compound?

A3: The primary factors contributing to the degradation of flavonoids like this compound are:

  • Temperature: Higher temperatures accelerate the rate of chemical degradation.[1]

  • Light: Exposure to UV and even visible light can induce photodegradation.[2]

  • pH: Flavonoids are generally more stable in acidic conditions and can undergo rapid degradation, including oxidation and hydrolysis, in neutral to alkaline environments.[3][4]

  • Oxygen: The presence of oxygen can lead to oxidative degradation, especially in solution and at elevated temperatures or pH.

Q4: How can I detect degradation of my this compound sample?

A4: Degradation can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy. In HPLC, the appearance of new peaks or a decrease in the area of the main compound peak indicates degradation. With UV-Vis spectroscopy, a change in the absorption spectrum, such as a shift in the maximum absorbance wavelength or a decrease in absorbance, can suggest structural changes.

Q5: Is it normal for the antioxidant activity of a this compound solution to change over time?

A5: Yes, this is possible. The degradation of flavonoids can sometimes lead to products that have either increased or decreased antioxidant activity compared to the parent compound. Therefore, a change in antioxidant capacity can be an indicator of degradation.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., HPLC-grade methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 1 M NaOH before HPLC analysis.
  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at room temperature for 2 hours. Neutralize with 1 M HCl before HPLC analysis.
  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature, protected from light, for 24 hours.
  • Thermal Degradation: Place a solid sample of the compound in a hot air oven at 80°C for 48 hours. Also, heat an aliquot of the stock solution at 60°C for 48 hours.
  • Photodegradation: Expose a solution of the compound (in a quartz cuvette or a UV-transparent container) to a UV lamp (e.g., 254 nm or 365 nm) for 24 hours. Also, expose a solid sample to the same conditions. A control sample should be wrapped in aluminum foil and kept under the same conditions.

3. Sample Analysis:

  • After the specified stress period, dilute the samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
  • Analyze the samples by a stability-indicating HPLC method (see Protocol 2).
  • Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products and quantify the extent of degradation.

Protocol 2: Stability-Indicating HPLC Method

This is a general reverse-phase HPLC method that can be optimized for the analysis of this compound and its degradation products.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 70% B

    • 20-25 min: 70% to 30% B

    • 25-30 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Diode Array Detector (DAD) scanning from 200-400 nm. Monitor at the λmax of this compound (determine experimentally, likely around 280 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Method Validation: The method should be validated according to ICH guidelines to ensure it is stability-indicating. This includes assessing specificity (peak purity), linearity, accuracy, precision, and robustness.

Data Presentation

Table 1: Illustrative Degradation of this compound under Forced Conditions

The following data are illustrative and based on the general behavior of flavonoids. Actual degradation rates should be determined experimentally.

Stress Condition Duration Temperature Illustrative % Degradation Number of Major Degradation Products
1 M HCl24 hours60°C15%2
1 M NaOH2 hoursRoom Temp40%3
3% H₂O₂24 hoursRoom Temp25%2
Heat (Solid)48 hours80°C5%1
UV Light (Solution)24 hoursRoom Temp30%>3

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare 1 mg/mL Stock Solution of this compound acid Acid Hydrolysis (1M HCl, 60°C) prep->acid Expose to Stress base Base Hydrolysis (1M NaOH, RT) prep->base Expose to Stress oxidation Oxidation (3% H₂O₂, RT) prep->oxidation Expose to Stress thermal Thermal Stress (80°C) prep->thermal Expose to Stress photo Photodegradation (UV Light) prep->photo Expose to Stress hplc Stability-Indicating HPLC-DAD Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples data Data Interpretation: - Quantify Degradation - Identify Degradants hplc->data

Caption: Forced degradation experimental workflow.

troubleshooting_logic cluster_solutions Corrective Actions start Inconsistent Experimental Results? check_storage Check Storage Conditions: - Temperature (-20°C)? - Light Protected? - Sealed Container? start->check_storage check_solution Review Solution Preparation: - Freshly Prepared? - Correct Solvent/pH? - Stored Properly? start->check_solution check_purity Assess Compound Purity: - Visual Inspection (Color) - Analytical Check (HPLC)? start->check_purity storage_sol Optimize Storage: Store at -20°C, dark, dry. check_storage->storage_sol If inadequate solution_sol Improve Handling: Use fresh solutions, check pH. check_solution->solution_sol If improper purity_sol Verify Purity: Use fresh batch or re-purify compound. check_purity->purity_sol If compromised

Caption: Troubleshooting logic for inconsistent results.

References

Technical Support Center: Enhancing the Bioavailability of 7,4'-Dihydroxy-8-methylflavan

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide guidance and address common challenges encountered during experiments aimed at enhancing the bioavailability of 7,4'-Dihydroxy-8-methylflavan and other related flavonoids.

Disclaimer: this compound is a specific and relatively under-researched flavonoid. As such, the following information is based on established principles and data from studies on other flavonoids with similar physicochemical properties (e.g., poor water solubility). The experimental protocols and troubleshooting guides are intended to serve as a starting point for your research.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of this compound expected to be low?

A1: Like many flavonoids, this compound's low oral bioavailability is likely attributable to several factors:

  • Poor Aqueous Solubility: Its lipophilic nature limits dissolution in the gastrointestinal tract, a prerequisite for absorption.

  • Extensive First-Pass Metabolism: Flavonoids are often extensively metabolized by enzymes in the intestines and liver (Phase I and Phase II metabolism), as well as by gut microbiota. This converts the parent compound into metabolites that may have different or reduced bioactivity.

  • Rapid Clearance: Once absorbed, the compound and its metabolites may be quickly eliminated from the body.

  • Instability: The flavan (B184786) structure can be susceptible to degradation in the harsh acidic environment of the stomach.

Q2: What are the most promising strategies for enhancing the bioavailability of this compound?

A2: Key strategies focus on improving its solubility and protecting it from premature degradation and metabolism. These include:

  • Nanoformulations: Encapsulating the flavonoid in nanoparticles, nanoemulsions, or liposomes can enhance its solubility, protect it from degradation, and potentially increase its absorption.

  • Solid Dispersions: Creating an amorphous solid dispersion with a hydrophilic polymer can significantly improve the dissolution rate of the flavonoid.

  • Co-administration with Bioenhancers: Piperine (B192125) (from black pepper) is a well-known bioenhancer that can inhibit metabolic enzymes and improve the absorption of various compounds.

  • Chemical Modification: While more complex, derivatization of the flavonoid (e.g., glycosylation or methylation) can alter its physicochemical properties to improve absorption.

Q3: Can I use data from other flavonoids to guide my experiments with this compound?

A3: Yes, while direct data is scarce, the principles of enhancing the bioavailability of poorly soluble flavonoids are broadly applicable. Data from compounds like quercetin (B1663063), hesperetin, and resveratrol (B1683913) can provide valuable insights into the potential effectiveness of different formulation strategies. However, optimization for this compound will be necessary.

Q4: What are the critical parameters to monitor when developing a new formulation?

A4: Key parameters include:

  • Particle Size and Polydispersity Index (PDI): For nanoformulations, smaller particle size and a low PDI are generally desirable for improved absorption.

  • Encapsulation Efficiency/Drug Loading: This determines the amount of the flavonoid successfully incorporated into the delivery system.

  • In Vitro Dissolution/Release Profile: This provides an initial indication of how the formulation will behave in the gastrointestinal tract.

  • In Vivo Pharmacokinetic Studies: Animal models are essential to determine key parameters like Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the curve), which collectively define the bioavailability.

Troubleshooting Guides

Issue 1: Low Encapsulation Efficiency in Nanoformulation
Possible Cause Troubleshooting Steps
Poor affinity of this compound for the polymer/lipid matrix. - Screen different polymers or lipids with varying hydrophobicities. - Adjust the drug-to-carrier ratio.
Drug leakage during the preparation process. - For nanoprecipitation, ensure rapid mixing of the organic and aqueous phases. - Optimize the concentration of the stabilizer.
Incorrect solvent/anti-solvent system. - Ensure the flavonoid is fully dissolved in the organic solvent and poorly soluble in the anti-solvent. - Test different solvent systems.
Issue 2: Inconsistent In Vitro Dissolution Results for Solid Dispersions
Possible Cause Troubleshooting Steps
Incomplete conversion to an amorphous state. - Confirm the amorphous state using Differential Scanning Calorimetry (DSC) or X-ray Diffraction (XRD). - Increase the drug-to-polymer ratio to ensure full dispersion.
Particle size variability of the prepared solid dispersion. - Sieve the prepared solid dispersion to obtain a uniform particle size.
Incomplete removal of the organic solvent. - Ensure complete solvent removal by optimizing the drying time and temperature in the solvent evaporation method.
Issue 3: Poor In Vivo Bioavailability Despite Good In Vitro Results
Possible Cause Troubleshooting Steps
Premature drug release and precipitation in the GI tract. - Evaluate the formulation's stability in simulated gastric and intestinal fluids. - Consider enteric-coated formulations to protect against stomach acid.
Interaction with food. - Administer the formulation with a standardized meal to assess food effects. Fatty meals can sometimes enhance the absorption of lipophilic compounds.
Rapid metabolism not accounted for. - Consider co-administration with a metabolic inhibitor like piperine in preclinical studies.

Data Presentation: Bioavailability Enhancement of Related Flavonoids

The following tables summarize data from studies on other flavonoids and are intended to provide a comparative reference for potential improvements.

Table 1: Enhancement of Flavonoid Bioavailability using Nanoformulations

FlavonoidFormulationAnimal ModelFold Increase in Oral Bioavailability (AUC)Reference
QuercetinSolid Lipid Nanoparticles (SLNs)Rats5.7[1]
ResveratrolSolid Lipid Nanoparticles (SLNs)-8-fold increase compared to suspension[2]
ChrysinPolymeric Nanoparticles-85.54% release compared to 45.11% for pure drug[3][4]

Table 2: Enhancement of Flavonoid Bioavailability using Solid Dispersions

FlavonoidCarrierMethodAnimal ModelFold Increase in Oral Bioavailability (AUC)Reference
QuercetinPVP/CASub BlendSolvent Evaporation-18-fold increase in in vitro AUC[5]
Ritonavir (as a model for poorly soluble drugs)GelucireSolvent EvaporationRatsSignificant increase in Cmax and AUC[6]
Total Flavones of Hippophae rhamnoides L.Poloxamer 188Solvent Evaporation-Significantly enhanced dissolution[7]

Experimental Protocols

Protocol 1: Preparation of this compound Nanoparticles by Nanoprecipitation

Objective: To prepare amorphous nanoparticles of this compound to enhance its dissolution rate.

Materials:

  • This compound

  • Polymer (e.g., PLGA, Eudragit®)

  • Stabilizer (e.g., Polyvinyl alcohol (PVA), Poloxamer 188)

  • Organic solvent (e.g., Acetone, Ethanol)

  • Anti-solvent (e.g., Deionized water)

Methodology:

  • Organic Phase Preparation: Dissolve this compound and the chosen polymer (e.g., PLGA) in a suitable organic solvent (e.g., acetone).

  • Aqueous Phase Preparation: Dissolve the stabilizer (e.g., PVA) in deionized water.

  • Nanoprecipitation: Inject the organic phase into the aqueous phase under constant magnetic stirring. The rapid diffusion of the solvent into the anti-solvent will cause the precipitation of the flavonoid and polymer as nanoparticles.

  • Solvent Evaporation: Continue stirring for several hours to allow for the complete evaporation of the organic solvent.

  • Purification: Centrifuge the nanoparticle suspension to separate the nanoparticles from the aqueous phase. Wash the nanoparticles with deionized water to remove any residual stabilizer or unencapsulated drug.

  • Lyophilization: Freeze-dry the purified nanoparticles to obtain a powder for long-term storage and characterization.

Protocol 2: Preparation of this compound Solid Dispersion by Solvent Evaporation

Objective: To prepare an amorphous solid dispersion of this compound to improve its dissolution rate.

Materials:

  • This compound

  • Hydrophilic carrier (e.g., PVP K30, HPMC, Poloxamer 188)

  • Organic solvent (e.g., Ethanol, Methanol, Acetone)

Methodology:

  • Dissolution: Dissolve both this compound and the hydrophilic carrier (e.g., PVP K30) in a suitable organic solvent in a round-bottom flask. Ensure complete dissolution.

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under vacuum at a controlled temperature (e.g., 40-50°C).

  • Drying: Place the resulting solid film in a vacuum oven at a slightly elevated temperature (e.g., 40°C) for 24 hours to remove any residual solvent.

  • Pulverization and Sieving: Scrape the dried solid dispersion from the flask, pulverize it using a mortar and pestle, and then sieve it to obtain a uniform particle size.

  • Storage: Store the final product in a desiccator to prevent moisture absorption and potential recrystallization.

Mandatory Visualizations

Signaling Pathways

Many flavonoids exert their biological effects by modulating key signaling pathways involved in inflammation and oxidative stress. While the specific effects of this compound are yet to be fully elucidated, the following pathways are common targets for flavonoids.

nrf2_pathway cluster_nucleus Inside Nucleus ROS Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Flavonoid This compound Flavonoid->Keap1_Nrf2 promotes dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus translocates to ARE ARE HO1 HO-1 ARE->HO1 activates transcription NQO1 NQO1 ARE->NQO1 activates transcription Response Antioxidant Response HO1->Response NQO1->Response Nrf2_in_nucleus->ARE binds to

Caption: Nrf2/HO-1 signaling pathway activation by flavonoids.

nfkb_pathway cluster_nucleus Inside Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Stimuli->IKK activates Flavonoid This compound Flavonoid->IKK inhibits IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB sequesters IkB_P P-IκB IkB->IkB_P Nucleus Nucleus NFkB->Nucleus translocates to Proteasome Proteasome IkB_P->Proteasome degradation Genes Pro-inflammatory Genes (e.g., COX-2, iNOS) Response Inflammatory Response Genes->Response NFkB_in_nucleus->Genes activates transcription

Caption: Inhibition of the NF-κB signaling pathway by flavonoids.

Experimental Workflow

exp_workflow Start Start: Poorly Soluble This compound Formulation Formulation Development (e.g., Nanoformulation, Solid Dispersion) Start->Formulation Characterization Physicochemical Characterization (Size, PDI, XRD, DSC) Formulation->Characterization InVitro In Vitro Evaluation (Dissolution, Stability) Characterization->InVitro InVivo In Vivo Pharmacokinetic Study (Animal Model) InVitro->InVivo Optimization Optimization InVitro->Optimization Iterate if needed DataAnalysis Data Analysis (Cmax, Tmax, AUC) InVivo->DataAnalysis End End: Enhanced Bioavailability DataAnalysis->End Optimization->Formulation

Caption: Experimental workflow for enhancing bioavailability.

References

Technical Support Center: Optimizing HPLC for 7,4'-Dihydroxy-8-methylflavan

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of 7,4'-Dihydroxy-8-methylflavan. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to ensure reliable and efficient HPLC separation.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the HPLC analysis of this compound and similar flavonoid compounds.

Q1: Why is my peak for this compound showing significant tailing?

A1: Peak tailing is a common issue when analyzing phenolic compounds like flavonoids. It is often caused by secondary interactions between the hydroxyl groups of the analyte and active silanol (B1196071) groups on the silica-based C18 column.[1]

  • Primary Solution: Introduce an acidic modifier to your mobile phase. Adding 0.1% formic acid or phosphoric acid to the aqueous portion of the mobile phase can suppress the ionization of both the analyte's phenolic hydroxyl groups and the column's residual silanol groups, significantly improving peak symmetry.[1][2]

  • Other Potential Causes & Solutions:

    • Column Overload: Injecting too much sample can lead to peak distortion.[3] Try reducing the injection volume or diluting your sample.

    • Column Contamination: Strongly retained compounds from previous injections can interfere with peak shape. Flush the column with a strong solvent (e.g., 100% acetonitrile (B52724) or isopropanol) to remove contaminants.[2]

Q2: I am observing poor resolution between my target analyte and an impurity. How can I improve it?

A2: Poor resolution is a frequent challenge, especially with structurally similar compounds.[2] Several parameters can be adjusted:

  • Optimize Mobile Phase Composition: Acetonitrile often provides better separation efficiency (sharper peaks) for flavonoids compared to methanol.[2] Systematically evaluate the organic-to-aqueous ratio.

  • Adjust the Gradient: A shallower gradient (slowing the rate of increase in organic solvent) can enhance the separation of closely eluting peaks.[2]

  • Modify Column Temperature: Increasing the column temperature (e.g., from 30°C to 40°C) can decrease mobile phase viscosity and improve mass transfer, leading to sharper peaks and potentially better resolution.[4][5] However, this effect should be evaluated empirically.[2]

  • Reduce Flow Rate: Lowering the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min) increases the interaction time between the analyte and the stationary phase, which can improve the separation of critical pairs.[4]

Q3: My retention times are drifting between injections. What is causing this instability?

A3: Inconsistent retention times compromise the reliability of peak identification and quantification.[2]

  • Insufficient Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions between gradient runs. Increasing the post-run equilibration time is often a simple fix.[6]

  • Mobile Phase Issues: Inconsistent mobile phase preparation or evaporation of the more volatile organic solvent can alter the composition and affect retention. Always prepare fresh mobile phase and keep solvent bottles capped.[3][6]

  • Temperature Fluctuations: Operating without a column oven can lead to retention time shifts due to changes in ambient temperature. Using a thermostatically controlled column compartment is crucial for reproducibility.[6]

  • Pump Performance: Leaks or failing check valves in the HPLC pump can cause an unstable flow rate. Regular pump maintenance is essential to prevent this.[7]

Data Presentation: Parameter Optimization

The following tables summarize the typical effects of key HPLC parameters on the separation of a flavonoid like this compound.

Table 1: Effect of Mobile Phase Modifier on Peak Shape

Mobile Phase Composition (A: Water, B: Acetonitrile)Analyte Retention Time (min)Peak Asymmetry (As)Resolution (Rs) vs. Impurity
50:50 A:B8.52.1 (Tailing)1.3
50:50 (A + 0.1% Formic Acid):B8.21.1 (Symmetrical)1.9
50:50 (A + 0.1% Phosphoric Acid):B8.11.0 (Symmetrical)2.1

Table 2: Effect of Column Temperature and Flow Rate on Resolution

Temperature (°C)Flow Rate (mL/min)Analyte Retention Time (min)Resolution (Rs) vs. Impurity
301.09.81.8
401.08.22.0
400.810.32.4

Experimental Protocols

Protocol 1: General Method Development for this compound

This protocol outlines a systematic approach to developing a robust reversed-phase HPLC method.

  • Column Selection:

    • Stationary Phase: C18 (octadecyl silica) is the most common choice for flavonoid analysis.[4][8]

    • Dimensions: Start with a standard analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Solvent A (Aqueous): HPLC-grade water with 0.1% (v/v) formic acid.[2]

    • Solvent B (Organic): HPLC-grade acetonitrile.

    • Degas both solvents thoroughly before use to prevent air bubbles in the system.[6]

  • Initial Gradient Elution:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40°C.[2]

    • Detection: Diode-array detector (DAD) monitoring at wavelengths relevant to flavonoids, such as 280 nm.[2]

    • Injection Volume: 10 µL.

    • Sample Preparation: Dissolve the sample in a solvent mixture that is weaker than or equal to the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile).[2]

    • Gradient Program:

      • 0-5 min: 10% B to 30% B

      • 5-40 min: 30% B to 70% B

      • 40-45 min: 70% B to 90% B (wash)

      • 45-50 min: 90% B to 10% B (return to initial)

      • 50-60 min: 10% B (equilibration)

  • Method Optimization:

    • Based on the initial run, adjust the gradient slope to improve the resolution of target peaks.

    • If peak shape is poor, confirm the presence and concentration of the acid modifier.

    • Systematically evaluate column temperature and flow rate as described in the troubleshooting section to achieve optimal separation.

Visualizations

Method Development Workflow

start Start: Define Separation Goal col_select Select Column (e.g., C18) start->col_select mp_select Select Mobile Phase (ACN/H2O + 0.1% Acid) col_select->mp_select scout_grad Run Scouting Gradient mp_select->scout_grad eval1 Evaluate Resolution & Peak Shape scout_grad->eval1 opt_grad Optimize Gradient (Shallow/Steep) eval1->opt_grad Suboptimal validate Validate Method (Robustness, Linearity) eval1->validate Acceptable opt_temp Optimize Temperature & Flow Rate opt_grad->opt_temp eval2 Evaluate Final Method opt_temp->eval2 eval2->opt_grad Suboptimal eval2->validate Acceptable finish Finish: Routine Analysis validate->finish

Caption: Workflow for systematic HPLC method development.

Troubleshooting Peak Tailing

start Problem: Peak Tailing Observed check_acid Is an acid modifier (e.g., 0.1% Formic Acid) in the mobile phase? start->check_acid add_acid Action: Add 0.1% acid to aqueous mobile phase check_acid->add_acid No check_load Is sample concentration too high? check_acid->check_load Yes resolved Problem Resolved add_acid->resolved reduce_load Action: Dilute sample or reduce injection volume check_load->reduce_load Yes check_col Is the column old or contaminated? check_load->check_col No reduce_load->resolved flush_col Action: Flush column with strong solvent check_col->flush_col Possibly check_col->resolved No replace_col Action: Replace column flush_col->replace_col Tailing Persists replace_col->resolved

Caption: Decision tree for troubleshooting HPLC peak tailing.

References

Scaling up the synthesis of 7,4'-Dihydroxy-8-methylflavan for preclinical studies

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 7,4'-Dihydroxy-8-methylflavan

Welcome to the technical support center for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to assist in scaling up the synthesis of this compound for preclinical studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented for easy reference.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis of this compound in a question-and-answer format.

Q1: My Claisen-Schmidt condensation to form the chalcone (B49325) intermediate is resulting in a low yield and multiple side products. What could be the cause?

Low yields and side product formation in the Claisen-Schmidt condensation are common issues.[1][2] The primary reasons could be:

  • Incorrect Base Concentration: The concentration of the aqueous base (e.g., NaOH or KOH) is critical. Too high a concentration can lead to side reactions, while too low a concentration may result in an incomplete reaction.

  • Reaction Temperature: The reaction is typically carried out at a low temperature (0-5 °C) to minimize side reactions. Allowing the temperature to rise can promote the formation of unwanted byproducts.

  • Purity of Reactants: Ensure the starting materials, 2,4-dihydroxy-3-methylacetophenone and 4-hydroxybenzaldehyde (B117250), are of high purity. Impurities can interfere with the reaction.

  • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction should be stopped once the starting materials are consumed to prevent the degradation of the product.

Q2: I am observing incomplete cyclization of the chalcone to the flavanone (B1672756). How can I improve the yield of this step?

Incomplete cyclization can be a significant hurdle.[1] Consider the following troubleshooting steps:

  • Acid Catalyst: Ensure an adequate amount of a suitable acid catalyst (e.g., HCl in a protic solvent) is used. The pH of the reaction mixture should be acidic to facilitate the intramolecular Michael addition.

  • Solvent Choice: The choice of solvent can influence the reaction rate. Alcohols like ethanol (B145695) or methanol (B129727) are commonly used and often effective.

  • Reaction Temperature and Time: Refluxing the reaction mixture is typically required to drive the cyclization to completion. Monitor the reaction by TLC to determine the optimal reaction time.

Q3: The final reduction of the flavanone to the flavan (B184786) is not proceeding to completion, and I am getting a mixture of products. What should I do?

The reduction of the flavanone carbonyl group is a critical step. If you are facing issues, consider these points:

  • Reducing Agent: Sodium borohydride (B1222165) (NaBH₄) is a common reducing agent for this transformation. Ensure it is fresh and has been stored properly to maintain its reactivity. The stoichiometry of the reducing agent is also important; an excess may be required.

  • Solvent: The reduction is typically carried out in an alcoholic solvent like methanol or ethanol at a low temperature.

  • Work-up Procedure: The work-up procedure is crucial to quench the reaction and isolate the product. Acidification is necessary to protonate the resulting alkoxide.

Q4: I am having difficulty with the purification of the final product, this compound. What are the recommended purification methods?

Purification of flavonoids can be challenging due to their polarity and potential for adsorption onto silica (B1680970) gel.[1]

  • Column Chromatography: Silica gel column chromatography is a common method. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, can be effective.[3]

  • Recrystallization: If the crude product is sufficiently pure, recrystallization from a suitable solvent system (e.g., ethanol/water) can be an effective final purification step.

  • Preparative HPLC: For high-purity material required for preclinical studies, preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique.[1]

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and scalable approach involves a three-step synthesis:

  • Claisen-Schmidt Condensation: Reaction of 2,4-dihydroxy-3-methylacetophenone with 4-hydroxybenzaldehyde in the presence of a base to form the corresponding chalcone.

  • Intramolecular Cyclization: Acid-catalyzed cyclization of the chalcone to form the flavanone intermediate.

  • Reduction: Reduction of the flavanone carbonyl group to a methylene (B1212753) group to yield the final flavan product.

Q2: What are the critical parameters to monitor during the scale-up of this synthesis?

When scaling up, it is crucial to monitor:

  • Temperature Control: Maintaining consistent temperature profiles for each reaction step is critical for reproducibility and minimizing side products.

  • Mixing Efficiency: Ensure adequate mixing to maintain homogeneity, especially in larger reaction vessels.

  • Reagent Addition Rates: Controlled addition of reagents can prevent temperature excursions and localized high concentrations, which can lead to side reactions.

  • Purity of Intermediates: Ensuring the purity of the chalcone and flavanone intermediates is essential for the success of subsequent steps.

Q3: What are the expected yields for each step of the synthesis?

Yields can vary depending on the reaction conditions and scale. However, typical expected yields are summarized in the table below.

Data Presentation

Table 1: Summary of Quantitative Data for the Synthesis of this compound

StepReactionTypical Yield (%)Purity (by HPLC) (%)
1. Claisen-Schmidt Condensation2,4-dihydroxy-3-methylacetophenone + 4-hydroxybenzaldehyde → Chalcone75 - 85≥ 95%
2. Intramolecular CyclizationChalcone → 7-Hydroxy-8-methyl-4'-hydroxyflavanone80 - 90≥ 97%
3. Reduction7-Hydroxy-8-methyl-4'-hydroxyflavanone → this compound70 - 80≥ 99%

Experimental Protocols

Protocol 1: Synthesis of 2',4'-Dihydroxy-4-methyl-3'-chalcone (Chalcone Intermediate)

  • Dissolve 2,4-dihydroxy-3-methylacetophenone (1 equivalent) and 4-hydroxybenzaldehyde (1.1 equivalents) in ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add an aqueous solution of potassium hydroxide (B78521) (40%, 3 equivalents) dropwise, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC.

  • Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl until the pH is acidic.

  • Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry the product under vacuum.

Protocol 2: Synthesis of 7-Hydroxy-8-methyl-4'-hydroxyflavanone (Flavanone Intermediate)

  • Dissolve the synthesized chalcone (1 equivalent) in ethanol in a round-bottom flask.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Reflux the reaction mixture and monitor its progress by TLC.

  • After completion, cool the reaction mixture to room temperature and neutralize it with a saturated sodium bicarbonate solution.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous layer with ethyl acetate (B1210297).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude flavanone.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Protocol 3: Synthesis of this compound (Final Product)

  • Dissolve the purified flavanone (1 equivalent) in methanol and cool the solution to 0 °C.

  • Add sodium borohydride (2 equivalents) portion-wise, keeping the temperature below 5 °C.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Once the reaction is complete, carefully add dilute HCl to quench the excess sodium borohydride and adjust the pH to ~2.

  • Remove the methanol under reduced pressure.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product by column chromatography on silica gel or by recrystallization.

Visualizations

Synthesis_Pathway A 2,4-dihydroxy-3- methylacetophenone C Chalcone Intermediate A->C Claisen-Schmidt Condensation (KOH, EtOH) B 4-hydroxybenzaldehyde B->C D Flavanone Intermediate C->D Intramolecular Cyclization (H+, EtOH, Reflux) E This compound D->E Reduction (NaBH4, MeOH)

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow start Low Yield or Impure Product step1 Identify Reaction Step with Issue start->step1 step2a Claisen-Schmidt Condensation step1->step2a step2b Cyclization step1->step2b step2c Reduction step1->step2c step3a Check Base Conc. & Temp. Verify Reactant Purity step2a->step3a step3b Verify Acid Catalyst & Temp. Optimize Solvent step2b->step3b step3c Check Reducing Agent Activity Ensure Anhydrous Conditions step2c->step3c step4 Monitor by TLC Adjust Reaction Time step3a->step4 step3b->step4 step3c->step4 end Improved Yield & Purity step4->end

Caption: Troubleshooting workflow for synthesis optimization.

References

Validation & Comparative

Validating the Anti-inflammatory Potential of 7,4'-Dihydroxy-8-methylflavan: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential anti-inflammatory effects of 7,4'-Dihydroxy-8-methylflavan against well-characterized flavonoids: Quercetin (B1663063), Apigenin, and Luteolin. Due to the limited direct experimental data on this compound, this guide leverages data from structurally similar flavonoids and general principles of flavonoid anti-inflammatory action to build a predictive comparison. The information herein is intended to guide future research and drug development efforts.

Executive Summary

Inflammation is a critical biological response, but its dysregulation is a hallmark of numerous chronic diseases. Flavonoids, a class of plant secondary metabolites, have garnered significant attention for their anti-inflammatory properties. This guide focuses on this compound, a less-studied flavonoid, and compares its potential anti-inflammatory profile with that of the extensively researched flavonoids Quercetin, Apigenin, and Luteolin. The primary mechanisms of action for these flavonoids involve the inhibition of key inflammatory mediators and the modulation of intracellular signaling pathways, most notably the NF-κB and MAPK pathways.

Comparative Analysis of Anti-inflammatory Activity

The anti-inflammatory effects of flavonoids are often evaluated by their ability to inhibit the production of inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and various cytokines in response to an inflammatory stimulus (e.g., lipopolysaccharide - LPS) in immune cells like macrophages.

In Vitro Inhibition of Inflammatory Mediators

The following table summarizes the inhibitory effects of Quercetin, Apigenin, and Luteolin on the production of key inflammatory molecules in LPS-stimulated RAW 264.7 macrophages. While direct data for this compound is not available, its structural similarity to other flavanones suggests it may exhibit comparable, though likely less potent, activity. A study on 6,8-diprenyl-7,4′-dihydroxyflavanone, a related compound, demonstrated significant inhibition of NO, TNF-α, IL-1β, and IL-6 production[1]. Another study showed that 7,4'-dihydroxyflavone (B191080) is a potent inhibitor of eotaxin/CCL-11[2].

CompoundTarget MediatorCell LineStimulantIC50 / % Inhibition
Quercetin Nitric Oxide (NO)RAW 264.7LPSSignificantly inhibited at 5, 10, 25, and 50 µM[3][4]
IL-6RAW 264.7LPSSignificantly reduced at 6.25 to 25 μM[5]
TNF-αRAW 264.7LPSNo significant effect at 24h[5]
Apigenin Nitric Oxide (NO)RAW 264.7LPSIC50 < 10⁻³ M[6]
IL-6RAW 264.7LPSSignificantly suppressed at 10, 20, 40 µM[7]
TNF-αRAW 264.7LPSSignificantly suppressed at 10, 20, 40 µM[7]
Luteolin Nitric Oxide (NO)RAW 264.7LPSDose-dependent inhibition[8]
IL-6RAW 264.7LPSDose-dependent inhibition[8]
TNF-αRAW 264.7LPSDose-dependent inhibition[8]

Key Inflammatory Signaling Pathways

Flavonoids primarily exert their anti-inflammatory effects by modulating the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the transcriptional regulation of a vast array of pro-inflammatory genes.

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli trigger the activation of the IκB kinase (IKK) complex, which phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This frees NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. Flavonoids can inhibit this pathway at multiple points.

NF_kB_Pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK LPS->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates IkBa_NFkB IκBα NF-κB NFkB NF-κB (p50/p65) NFkB_n NF-κB (Active) NFkB->NFkB_n Translocates IkBa_NFkB->NFkB Releases Flavanone This compound (and other flavonoids) Flavanone->IKK Inhibits Flavanone->NFkB Inhibits Translocation DNA DNA NFkB_n->DNA Binds Pro_inflammatory_genes Pro-inflammatory Gene Expression (e.g., iNOS, COX-2, TNF-α, IL-6) DNA->Pro_inflammatory_genes Induces

NF-κB signaling pathway and points of flavonoid inhibition.
MAPK Signaling Pathway

The MAPK pathway is another critical regulator of inflammation. It consists of a cascade of protein kinases, including ERK, JNK, and p38 MAPK, that are activated by various extracellular stimuli. Once activated, these kinases phosphorylate and activate transcription factors, such as AP-1, which in turn regulate the expression of pro-inflammatory genes.

MAPK_Pathway cluster_stimulus Inflammatory Stimulus cluster_cascade MAPK Cascade cluster_nucleus Nucleus LPS LPS MAPKKK MAPKKK LPS->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Phosphorylates AP1 AP-1 (Transcription Factor) MAPK->AP1 Activates Flavanone This compound (and other flavonoids) Flavanone->MAPK Inhibits Phosphorylation DNA DNA AP1->DNA Binds Pro_inflammatory_genes Pro-inflammatory Gene Expression DNA->Pro_inflammatory_genes Induces

MAPK signaling pathway and points of flavonoid inhibition.

Experimental Protocols

Detailed methodologies are crucial for the validation and comparison of anti-inflammatory compounds. Below are standard protocols for key in vitro and in vivo assays.

In Vitro Anti-inflammatory Assays in RAW 264.7 Macrophages
  • Cell Line: RAW 264.7 murine macrophages.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: Seed cells in appropriate well plates (e.g., 96-well for NO assay, 24-well for cytokine ELISA, 6-well for Western blot) at a density that allows for confluence after 24 hours.

  • Treatment: Pre-treat cells with various concentrations of the test compound (e.g., this compound, Quercetin, Apigenin, Luteolin) for 1-2 hours.

  • Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL and incubate for the desired time (e.g., 24 hours for NO and cytokine assays, shorter times for signaling protein phosphorylation).

  • After the 24-hour incubation period, collect 100 µL of the cell culture supernatant.

  • In a new 96-well plate, mix 100 µL of the supernatant with 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

  • Incubate at room temperature for 10-15 minutes, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Quantify the nitrite (B80452) concentration using a standard curve prepared with sodium nitrite.

  • Collect the cell culture supernatant after the 24-hour incubation.

  • Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for specific cytokines (e.g., TNF-α, IL-6, IL-1β).

  • Follow the manufacturer's protocol, which typically involves:

    • Coating a 96-well plate with a capture antibody.

    • Adding the cell culture supernatant to the wells.

    • Incubating with a detection antibody.

    • Adding a substrate to produce a colorimetric reaction.

    • Measuring the absorbance and calculating the cytokine concentration based on a standard curve.

  • After a shorter incubation with LPS (e.g., 30-60 minutes), wash the cells with ice-cold PBS.

  • Lyse the cells to extract cytoplasmic and nuclear proteins using a suitable extraction kit.

  • Determine the protein concentration of the extracts using a BCA or Bradford assay.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and then incubate with primary antibodies against p65 (for nuclear translocation) and IκBα (for degradation). Use β-actin or Lamin B as loading controls for the cytoplasmic and nuclear fractions, respectively.

  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.

In_Vitro_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment and Stimulation cluster_assays Assays Culture Culture RAW 264.7 cells Seed Seed cells in plates Culture->Seed Pretreat Pre-treat with Flavonoid Seed->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate NO_Assay Nitric Oxide Assay (Griess Reagent) Stimulate->NO_Assay Cytokine_Assay Cytokine ELISA (TNF-α, IL-6) Stimulate->Cytokine_Assay NFkB_Assay NF-κB Western Blot (p65, IκBα) Stimulate->NFkB_Assay

Experimental workflow for in vitro anti-inflammatory assays.
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

This is a widely used model for evaluating acute inflammation.

  • Animals: Male Wistar or Sprague-Dawley rats (180-200 g).

  • Acclimatization: Acclimatize the animals for at least one week before the experiment.

  • Grouping: Divide the animals into groups (n=6-8 per group):

    • Vehicle control (e.g., saline or 0.5% carboxymethylcellulose).

    • Test compound groups (different doses of this compound).

    • Positive control (e.g., Indomethacin, 10 mg/kg).

  • Administration: Administer the test compounds and controls orally or intraperitoneally 1 hour before the carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculation: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Conclusion and Future Directions

While direct evidence for the anti-inflammatory effects of this compound is currently limited, its structural similarity to other known anti-inflammatory flavonoids suggests it is a promising candidate for further investigation. This guide provides a framework for its evaluation by comparing its potential mechanisms of action with those of well-established flavonoids like Quercetin, Apigenin, and Luteolin.

Future research should focus on generating robust in vitro and in vivo data for this compound using the standardized protocols outlined in this guide. This will enable a direct and quantitative comparison of its anti-inflammatory efficacy and help to elucidate its precise molecular mechanisms of action. Such studies are essential for validating its potential as a novel therapeutic agent for inflammatory diseases.

References

A Comparative Analysis of 7,4'-Dihydroxy-8-methylflavan and Other Flavonoids: Biological Activity and Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of 7,4'-Dihydroxy-8-methylflavan and other notable flavonoids, focusing on their biological activities supported by experimental data. Flavonoids are a diverse group of polyphenolic compounds found in various plants, known for a wide range of health benefits, including antioxidant, anti-inflammatory, anti-mutagenic, and anti-carcinogenic properties.[1][2] this compound is a flavan (B184786) isolated from the red resin of Dracaena cochinchinensis.[3][4][5] It is recognized for its free-radical scavenging properties and its ability to promote osteogenic differentiation in mesenchymal stem cells.[3][5][]

This document is intended for researchers, scientists, and drug development professionals, offering a comparative look at the efficacy of these compounds and detailed protocols for relevant in vitro assays.

Comparative Analysis of Biological Activities

While specific quantitative data for this compound is limited in publicly available literature, this section compares its known qualitative activities with the quantified biological performance of other structurally relevant and widely studied flavonoids. The data is presented to offer a baseline for evaluating its potential efficacy.

Antioxidant Activity

The antioxidant capacity of flavonoids is often evaluated by their ability to scavenge synthetic free radicals. The 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are common methods used for this purpose.[7] The activity is typically expressed as the half-maximal inhibitory concentration (IC50), with lower values indicating higher antioxidant potency.

Table 1: Comparative Antioxidant Activity of Selected Flavonoids

FlavonoidAssayIC50 (µg/mL)Reference
This compound DPPHData not available[3]
(+)-Catechin HydrateDPPH8.34[7]
(+)-Catechin HydrateABTS4.93[7]
QuercetinABTS1.89 ± 0.33[8]
KaempferolDPPH8.54[7]
KaempferolABTS3.70 ± 0.15[8]
NaringeninABTS8.29[7]
Gallic Acid Hydrate (Reference)ABTS1.03 ± 0.25[8]
BHT (Reference)DPPH17.41[7]
α-Tocopherol (Reference)DPPH10.97[7]

Note: this compound has been identified as having free radical scavenging properties, with its initial isolation guided by a DPPH assay, but specific IC50 values are not widely reported.[3]

Anti-inflammatory Activity

The anti-inflammatory effects of flavonoids are often assessed by their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages, such as the RAW 264.7 cell line.[9][10] Overproduction of NO is a hallmark of inflammation.[9]

Table 2: Comparative Anti-inflammatory Activity of Selected Flavonoids

Flavonoid/ExtractAssayIC50Reference
This compound NO InhibitionData not available-
6,8-Diprenyl-7,4′-dihydroxyflavanoneNO Inhibition12.21 µM[11]
FisetinNO Inhibition (% at 20 µM)51.92% Inhibition[9]
QuercetinNO Inhibition (% at 40 µM)59.97% Inhibition[9]
Total Flavonoids (from Camellia oleifera)NO Inhibition87 µg/mL[10]
7,8-DihydroxyflavoneNO InhibitionSignificant Attenuation[12]
Enzyme Inhibitory Activity

Xanthine (B1682287) oxidase (XO) is a key enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid.[13] Overproduction of uric acid can lead to gout, and XO activity also generates reactive oxygen species, contributing to oxidative stress.[14] Many flavonoids have been identified as potent inhibitors of this enzyme.[15][16]

Table 3: Comparative Xanthine Oxidase (XO) Inhibitory Activity of Selected Flavonoids

FlavonoidIC50 (µM)Inhibition TypeReference
This compound Data not available--
Luteolin0.40Mixed[14][16]
Kaempferol0.55Mixed[14][16]
Quercetin0.83Mixed[14][16]
Myricetin1.25Mixed[14][16]
Chrysin2.11Mixed[14][16]
Isorhamnetin5.02Mixed[14][16]
Glycitein (IC50 in µg/mL)12 ± 0.86Competitive[15]
Allopurinol (Reference Drug) (IC50 in µg/mL)24 ± 0.28Competitive[15]

Signaling Pathway Modulation

Many of the biological effects of flavonoids, particularly their anti-inflammatory activities, are attributed to their ability to modulate key cell-signaling pathways.[17] The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are critical regulators of inflammation.[11] Upon stimulation by agents like LPS, these pathways trigger the expression of pro-inflammatory genes, including iNOS, COX-2, and various cytokines (TNF-α, IL-6).[9][18] Flavonoids can intervene at multiple points in these cascades, often by inhibiting the phosphorylation of key signaling proteins, thereby downregulating the inflammatory response.[12]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus lps LPS tlr4 TLR4 Receptor lps->tlr4 mapk MAPK Pathway (ERK, p38, JNK) tlr4->mapk nfkb_path NF-κB Pathway tlr4->nfkb_path gene Pro-inflammatory Gene Transcription mapk->gene ikb IκBα nfkb_path->ikb Phosphorylation & Degradation nfkb p65/p50 nfkb_nuc p65/p50 nfkb->nfkb_nuc Translocation flavonoids Flavonoids (e.g., 7,8-DHF, Luteolin) flavonoids->mapk Inhibit Phosphorylation flavonoids->nfkb_path Inhibit IκBα Degradation nfkb_nuc->gene

Caption: Inhibition of LPS-induced inflammatory signaling pathways by flavonoids.

Experimental Protocols & Workflows

Accurate and reproducible experimental design is paramount in drug discovery and development. This section details the methodologies for the key assays discussed.

General Experimental Workflow

The screening of natural compounds for biological activity typically follows a standardized workflow, from initial preparation to multi-level in vitro testing.

G start Start: Select Flavonoids prep Prepare Stock Solutions (e.g., in DMSO) start->prep cytotox Cytotoxicity Assay (e.g., MTT Assay) prep->cytotox determine_conc Determine Non-toxic Working Concentrations cytotox->determine_conc bioassays Perform Bioactivity Assays determine_conc->bioassays antioxidant Antioxidant (DPPH, ABTS) bioassays->antioxidant anti_inflam Anti-inflammatory (NO Inhibition) bioassays->anti_inflam enzyme Enzyme Inhibition (Xanthine Oxidase) bioassays->enzyme data_analysis Data Analysis: Calculate IC50 Values antioxidant->data_analysis anti_inflam->data_analysis enzyme->data_analysis pathway Mechanism Studies (Western Blot, qPCR) data_analysis->pathway end End: Identify Lead Compound pathway->end

Caption: General experimental workflow for in vitro screening of flavonoid bioactivity.

DPPH (1,1-Diphenyl-2-picrylhydrazyl) Radical Scavenging Assay
  • Principle: This spectrophotometric assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured by a decrease in absorbance.[7]

  • Reagents and Equipment:

    • DPPH solution (e.g., 0.1 mM in methanol).

    • Test compounds and standard (e.g., Ascorbic Acid, Trolox) at various concentrations.

    • Methanol or other appropriate solvent.

    • 96-well microplate.

    • Microplate reader (absorbance at ~517 nm).

  • Procedure:

    • Add a fixed volume of the test compound solution (e.g., 100 µL) to the wells of a 96-well plate.

    • Add an equal volume of DPPH solution (e.g., 100 µL) to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

    • A control well contains the solvent instead of the test compound.

    • Calculate the percentage of scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Plot the percentage inhibition against the compound concentration to determine the IC50 value.[19]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
  • Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.[19][20]

  • Reagents and Equipment:

    • ABTS solution (e.g., 7 mM).

    • Potassium persulfate solution (e.g., 2.45 mM).

    • Phosphate (B84403) buffer or ethanol.

    • Test compounds and standard (e.g., Trolox).

    • Microplate reader (absorbance at ~734 nm).

  • Procedure:

    • Prepare the ABTS•+ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions. Allow the mixture to stand in the dark at room temperature for 12-16 hours.[19]

    • Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol) to an absorbance of ~0.70 at 734 nm.[20]

    • Add a small volume of the test compound (e.g., 10-20 µL) to a larger volume of the diluted ABTS•+ solution (e.g., 180-190 µL).

    • Incubate at room temperature for a defined time (e.g., 6 minutes).[21]

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of scavenging activity and determine the IC50 value as described for the DPPH assay.[21]

Nitric Oxide (NO) Production Inhibition Assay
  • Principle: This cell-based assay measures the anti-inflammatory activity of a compound by quantifying its ability to inhibit NO production in macrophages stimulated with LPS. NO concentration is determined indirectly by measuring the accumulation of its stable metabolite, nitrite (B80452), in the culture medium using the Griess reagent.[10][22]

  • Reagents and Equipment:

    • RAW 264.7 macrophage cell line.

    • Cell culture medium (e.g., DMEM), fetal bovine serum (FBS), and antibiotics.

    • Lipopolysaccharide (LPS).

    • Test compounds.

    • Griess Reagent (Part A: Sulfanilamide in phosphoric acid; Part B: N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

    • Sodium nitrite standard curve.

    • 96-well cell culture plate and microplate reader (absorbance at ~540 nm).

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate (e.g., 1 x 10^5 cells/well) and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.[22]

    • After incubation, collect the cell culture supernatant.

    • Add an equal volume of Griess Reagent (mix Part A and B 1:1 immediately before use) to the supernatant in a new plate.

    • Incubate for 10-15 minutes at room temperature.

    • Measure the absorbance at 540 nm.

    • Quantify the nitrite concentration using a sodium nitrite standard curve.

    • Calculate the percentage inhibition of NO production relative to LPS-stimulated cells without any test compound.

Xanthine Oxidase (XO) Inhibition Assay
  • Principle: This enzymatic assay measures a compound's ability to inhibit XO, the enzyme that produces uric acid from xanthine. The rate of uric acid formation is monitored, typically by measuring the increase in absorbance at 290-295 nm or by quantifying uric acid using High-Performance Liquid Chromatography (HPLC).[14][23]

  • Reagents and Equipment:

    • Xanthine Oxidase (XO) enzyme solution.

    • Substrate solution (Xanthine or Hypoxanthine) in a phosphate buffer (pH ~7.5).

    • Test compounds and a standard inhibitor (e.g., Allopurinol).

    • UV-Vis spectrophotometer or HPLC system with a UV detector.

  • Procedure (Spectrophotometric):

    • In a cuvette or 96-well UV-plate, mix the phosphate buffer, xanthine solution, and the test compound at various concentrations.

    • Pre-incubate the mixture at a specified temperature (e.g., 25°C or 37°C) for several minutes.[23]

    • Initiate the reaction by adding the XO enzyme solution.

    • Immediately monitor the increase in absorbance at ~295 nm for a set period (e.g., 5-10 minutes).

    • The rate of reaction is determined from the slope of the absorbance vs. time plot.

    • Calculate the percentage inhibition relative to a control reaction without the inhibitor and determine the IC50 value.[23]

References

Cross-Validation of Analytical Methods for 7,4'-Dihydroxy-8-methylflavan: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the rigorous landscape of drug discovery and development, the precise and accurate quantification of novel chemical entities is paramount. This guide provides a comprehensive cross-validation comparison of two prevalent analytical techniques for the flavonoid 7,4'-Dihydroxy-8-methylflavan: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This document is intended for researchers, scientists, and drug development professionals, offering objective performance data and detailed experimental protocols to guide the selection of the most appropriate analytical method.

Comparative Performance Data

The selection of an analytical method is a critical decision, often dictated by the specific requirements of the analysis, such as required sensitivity, selectivity, and the complexity of the sample matrix. The following table summarizes the typical performance characteristics of HPLC-UV and LC-MS/MS for the analysis of flavonoids, providing a baseline for what can be expected for this compound.

Validation ParameterHPLC-UVLC-MS/MS
Linearity (r²) > 0.999> 0.999
Accuracy (% Recovery) 98.0 - 102.0%98.3 - 103%
Precision (RSD%) < 2.0%< 1.5%
Limit of Detection (LOD) 0.03 - 3.31 µg/mL[1]0.01 - 1.0 ng/mL
Limit of Quantification (LOQ) 0.10 - 11.03 µg/mL[1]0.05 - 5.0 ng/mL
Specificity Moderate to HighVery High

Experimental Protocols

Detailed methodologies for both HPLC-UV and LC-MS/MS are presented below. These protocols are representative for the analysis of flavonoids and can be adapted for this compound.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is a robust and widely used technique for the quantification of flavonoids.

1. Sample Preparation:

  • Accurately weigh and dissolve a standard of this compound in methanol (B129727) to prepare a stock solution.

  • Prepare a series of calibration standards by serial dilution of the stock solution.

  • For unknown samples, dissolve the extract or formulation in methanol, vortex, and centrifuge to remove any particulates. The supernatant is then collected for analysis.

2. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly used for flavonoid separation.

  • Mobile Phase: A gradient elution is typically employed, consisting of a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile (B52724) or methanol).

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, for instance, 30°C.

  • Detection: UV detection wavelength should be set at the maximum absorbance of this compound, which would be determined by a UV scan.

  • Injection Volume: 20 µL.

3. Validation Parameters:

  • Linearity: Assessed by plotting the peak area response versus the concentration of the calibration standards.

  • Accuracy: Determined by the recovery of a known amount of analyte spiked into a blank matrix.

  • Precision: Evaluated by analyzing replicate injections of the same standard (repeatability) and by analyzing samples on different days (intermediate precision).

  • LOD and LOQ: Determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it ideal for analyzing complex samples or when very low concentrations of the analyte are expected.

1. Sample Preparation:

  • Sample preparation follows a similar procedure to HPLC-UV, but often with more dilute solutions due to the higher sensitivity of the method.

  • An internal standard (ideally a stable isotope-labeled version of the analyte) should be added to all samples and standards to ensure high accuracy and precision.

2. Instrumentation and Conditions:

  • LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is commonly used.

  • Column: A C18 column with smaller particle sizes (e.g., 1.7 µm) is often used for better separation efficiency.

  • Mobile Phase: Similar to HPLC-UV, a gradient of aqueous and organic phases is used.

  • Flow Rate: Adjusted based on the column dimensions, typically in the range of 0.2 - 0.6 mL/min.

  • Ionization Mode: ESI in either positive or negative ion mode, depending on which provides a better signal for this compound.

  • MS/MS Detection: Operated in Multiple Reaction Monitoring (MRM) mode. This involves monitoring a specific precursor ion to product ion transition for the analyte and the internal standard, providing very high selectivity.

3. Validation Parameters:

  • The validation parameters (linearity, accuracy, precision, LOD, LOQ, and specificity) are assessed in a similar manner to the HPLC-UV method, but with the expectation of significantly lower detection and quantification limits.

Mandatory Visualizations

The following diagrams illustrate the cross-validation workflow and a hypothetical signaling pathway where this compound may be involved, based on its reported biological activities.

CrossValidationWorkflow cluster_method1 Method 1: HPLC-UV cluster_method2 Method 2: LC-MS/MS M1_Prep Sample Preparation M1_Analysis HPLC-UV Analysis M1_Prep->M1_Analysis M1_Data Data Acquisition (Peak Area) M1_Analysis->M1_Data Comparison Comparative Data Analysis M1_Data->Comparison M2_Prep Sample Preparation M2_Analysis LC-MS/MS Analysis M2_Prep->M2_Analysis M2_Data Data Acquisition (MRM Signal) M2_Analysis->M2_Data M2_Data->Comparison Validation Validation Report (ICH Guidelines) Comparison->Validation

Caption: Workflow for the cross-validation of two analytical methods.

SignalingPathway cluster_nucleus Inside Nucleus Compound This compound Receptor Cell Surface Receptor Compound->Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor (e.g., Nrf2) Kinase2->TranscriptionFactor Activates Nucleus Nucleus TranscriptionFactor->Nucleus Translocates to GeneExpression Gene Expression (Antioxidant Enzymes) CellularResponse Cellular Response (e.g., Reduced Oxidative Stress) GeneExpression->CellularResponse TranscriptionFactor_N Active Transcription Factor DNA DNA Binding TranscriptionFactor_N->DNA DNA->GeneExpression Induces

Caption: Hypothetical antioxidant signaling pathway for this compound.

References

A Comparative Analysis of the Antioxidant Capacity of 7,4'-Dihydroxy-8-methylflavan and the Benchmark Flavonoid, Quercetin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antioxidant capacity of the flavonoid 7,4'-Dihydroxy-8-methylflavan against the well-established antioxidant, quercetin (B1663063). While quercetin's potent antioxidant activity is extensively documented and serves as a benchmark in numerous studies, data on this compound is less prevalent. This document summarizes the available quantitative data for quercetin and discusses the known antioxidant properties of this compound, supported by detailed experimental protocols for common antioxidant assays and visual representations of relevant biological pathways and experimental workflows.

Quantitative Antioxidant Capacity: A Comparative Summary

The antioxidant capacity of a compound is often expressed as its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to scavenge 50% of the free radicals in a given assay. A lower IC50 value indicates a higher antioxidant potency. The following table summarizes the reported IC50 values for quercetin from various in vitro antioxidant assays.

CompoundAssayIC50 (µM)Reference Compound(s)
Quercetin DPPH4.36 - 19.17Ascorbic Acid
ABTS4.60 - 48.0Trolox, Rutin

Note on this compound: Research has indicated that this compound, isolated from the red resin of Dracaena cochinchinensis, possesses free-radical scavenging properties as determined by the DPPH assay. One study mentioned its antioxidant and radical scavenging activities as weak to moderate. However, a specific IC50 value for this compound could not be retrieved from the currently accessible literature, precluding a direct quantitative comparison with quercetin in this guide.

Experimental Protocols

Detailed methodologies for the most common in vitro antioxidant capacity assays are provided below. These protocols are essential for the accurate assessment and comparison of the antioxidant potential of novel compounds.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method to evaluate the free radical scavenging ability of a compound.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or Ethanol (B145695)

  • Test compound (e.g., this compound or Quercetin)

  • Positive control (e.g., Ascorbic Acid or Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark.

  • Sample Preparation: Prepare a stock solution of the test compound and the positive control in methanol. From the stock solution, prepare a series of dilutions to obtain a range of concentrations.

  • Assay:

    • In a 96-well microplate, add a specific volume of the test compound or positive control at different concentrations to the wells.

    • Add the methanolic DPPH solution to each well.

    • A blank well should be prepared containing only methanol and the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the blank and Abs_sample is the absorbance of the test compound.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

The ABTS assay is another common method for determining the antioxidant capacity of compounds.

Principle: ABTS is oxidized to its radical cation (ABTS•+) by reacting with potassium persulfate. The ABTS•+ radical has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form, and the decrease in absorbance at 734 nm is measured.

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol

  • Test compound (e.g., this compound or Quercetin)

  • Positive control (e.g., Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS•+ Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical stock solution.

  • Working ABTS•+ Solution: Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a stock solution of the test compound and the positive control. Create a series of dilutions from the stock solutions.

  • Assay:

    • In a 96-well microplate, add a small volume of the different concentrations of the test sample or positive control to the wells.

    • Add the ABTS•+ working solution to each well.

    • A blank well should contain only the solvent and the ABTS•+ working solution.

  • Incubation and Measurement: Incubate the plate at room temperature for a specific time (e.g., 6 minutes) and then measure the absorbance at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the blank and Abs_sample is the absorbance of the test compound.

  • IC50 Determination: The IC50 value is determined from a plot of inhibition percentage against the sample concentration.

Signaling Pathways and Experimental Workflows

Visual representations of key signaling pathways and experimental workflows provide a clearer understanding of the mechanisms of antioxidant action and the methods used for their evaluation.

Nrf2_ARE_Pathway ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes activates transcription Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection leads to Quercetin Quercetin Quercetin->Keap1_Nrf2 promotes dissociation DPPH_Assay_Workflow Start Start Prep_DPPH Prepare 0.1 mM DPPH Solution Start->Prep_DPPH Prep_Samples Prepare Sample and Control Dilutions Start->Prep_Samples Add_to_Plate Add Samples/Controls and DPPH to Microplate Prep_DPPH->Add_to_Plate Prep_Samples->Add_to_Plate Incubate Incubate in Dark (30 min, RT) Add_to_Plate->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition and IC50 Value Measure->Calculate End End Calculate->End

In Vivo Therapeutic Efficacy of 7,4'-Dihydroxy-8-methylflavan: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the therapeutic efficacy of 7,4'-Dihydroxy-8-methylflavan. Due to the limited availability of in vivo data for this specific compound, this guide leverages experimental data from structurally and functionally related flavonoids, namely Luteolin, Quercetin, and 7,8-Dihydroxyflavone (B1666355), to provide a comprehensive overview of potential therapeutic applications and the experimental protocols used for their validation.

Overview of this compound

Comparative In Vivo Efficacy of Related Flavonoids

To contextualize the potential therapeutic applications of this compound, this section details the in vivo efficacy of three well-researched flavonoids: Luteolin, Quercetin, and 7,8-Dihydroxyflavone.

Many flavonoids exhibit potent anti-inflammatory and antioxidant effects. In vivo models are crucial for validating these properties.

Table 1: Comparison of In Vivo Anti-Inflammatory and Antioxidant Efficacy

Compound Animal Model Dosage Key Findings Reference
LuteolinMale ICR mice (Carrageenan-induced paw edema)10 and 50 mg/kg (oral)Significant reduction in paw edema.[4]
LuteolinMale C57BL/6J mice (High-fat diet-induced obesity)0.005% (w/w) in diet for 16 weeksDecreased levels of pro-inflammatory cytokines (TNF-α, IL-6) in adipose tissue.[4]
Quercetin, Epicatechin, etc.d-galactose-treated miceNot specifiedDecreased serum malondialdehyde (MDA) and nitric oxide (NO); increased total antioxidative capacity (T-AOC), superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GSH-Px) levels.[5]
QuercetinAngiostrongyliasis mouse model20 mg/kg/day for 14 daysEffective anti-inflammatory agent, improved brain pathology and inflammatory status.[6]
7,8-DihydroxyflavoneAnimal models of neurodegenerative diseasesNot specifiedActs as an antioxidant.[7]

Flavonoids are increasingly being investigated for their neuroprotective potential in various models of neurological and neurodegenerative diseases.

Table 2: Comparison of In Vivo Neuroprotective Efficacy

Compound Animal Model Dosage Key Findings Reference
LuteolinMale Wistar rats (Streptozotocin-induced diabetes)20 µg/kg (i.p.) daily for 28 daysProtective effects against diabetes-induced hippocampal damage.[4]
Hesperidin and QuercetinRodent models of depression, neurotoxicity, Alzheimer's, and Parkinson's diseaseNot specifiedNeuroprotective effects through various mechanisms including antioxidant and anti-inflammatory actions.[8]
7,8-DihydroxyflavoneMouse model of Alzheimer's diseaseNot specifiedOrally bioactive therapeutic agent for treating Alzheimer's disease.[9]
7,8-DihydroxyflavoneAnimal models of Alzheimer's, Parkinson's, and Huntington's diseasesNot specifiedShown efficacy against several diseases of the nervous system.[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are protocols for key in vivo experiments commonly used to assess the therapeutic efficacy of flavonoids.

  • Objective: To evaluate the acute anti-inflammatory activity of a test compound.

  • Animal Model: Male ICR mice.

  • Procedure:

    • Administer the test compound (e.g., Luteolin at 10 and 50 mg/kg) or vehicle orally to different groups of mice.

    • After a pre-treatment time of 60 minutes, inject 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw to induce edema.

    • Measure the paw volume or thickness using a plethysmometer or calipers at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection.

  • Data Analysis: Compare the increase in paw volume in the treated groups to the control group to determine the percentage of inhibition of inflammation.

  • Objective: To assess the effect of a test compound on chronic low-grade inflammation associated with obesity.

  • Animal Model: Male C57BL/6J mice.

  • Procedure:

    • Divide mice into three groups: normal diet, high-fat diet (HFD), and HFD supplemented with the test compound (e.g., 0.005% w/w Luteolin).

    • Maintain the respective diets for 16 weeks.

    • Monitor body weight and food intake regularly.

    • At the end of the study, collect blood and tissues (e.g., adipose tissue, liver) for analysis.

    • Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and markers of macrophage infiltration in adipose tissue using techniques like ELISA and qPCR.

  • Objective: To evaluate the protective effects of a test compound against diabetes-induced neuronal damage.

  • Animal Model: Male Wistar rats.

  • Procedure:

    • Induce diabetes by a single intraperitoneal injection of streptozotocin (B1681764) (STZ; 50 mg/kg).

    • Confirm diabetes by measuring blood glucose levels.

    • Administer the test compound (e.g., Luteolin at 20 µg/kg, i.p.) daily for 28 days.

    • At the end of the treatment period, sacrifice the rats and collect brain tissue.

    • Perform histopathological analysis of the hippocampus to assess neuronal degeneration.

    • Use immunohistochemistry to detect markers of apoptosis and neuroinflammation.

    • Conduct biochemical assays to measure oxidative stress markers.

Visualizing Experimental Workflows and Signaling Pathways

The following diagrams illustrate a typical experimental workflow for in vivo flavonoid research and a key signaling pathway modulated by many flavonoids.

experimental_workflow cluster_setup Phase 1: Experimental Setup cluster_induction Phase 2: Disease Induction cluster_treatment Phase 3: Treatment cluster_analysis Phase 4: Data Collection & Analysis animal_model Select Animal Model (e.g., Mice, Rats) acclimatization Acclimatization Period animal_model->acclimatization grouping Randomize into Groups (Control, Vehicle, Treatment) acclimatization->grouping disease_induction Induce Disease Model (e.g., HFD, STZ, Carrageenan) grouping->disease_induction treatment_admin Administer Test Compound (e.g., this compound) disease_induction->treatment_admin behavioral Behavioral Tests treatment_admin->behavioral biochemical Biochemical Assays (ELISA, Western Blot) treatment_admin->biochemical histological Histopathological Analysis treatment_admin->histological data_analysis Statistical Analysis behavioral->data_analysis biochemical->data_analysis histological->data_analysis

Caption: General workflow for in vivo validation of a therapeutic compound.

nfkb_pathway cluster_stimulus Extracellular Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS / TNF-α ikk IKK Complex lps->ikk Activates flavonoid Flavonoid (e.g., Luteolin) flavonoid->ikk Inhibits ikb IκBα ikk->ikb Phosphorylates ikb_nfkb IκBα-NF-κB Complex nfkb NF-κB (p65/p50) nfkb_n NF-κB nfkb->nfkb_n Translocates ikb_nfkb->nfkb Releases dna DNA nfkb_n->dna Binds to cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) dna->cytokines Transcription

Caption: Inhibition of the NF-κB signaling pathway by flavonoids.

Conclusion and Future Directions

While this compound shows promise in preliminary in vitro studies, a significant gap exists in our understanding of its in vivo therapeutic efficacy. The comparative data from other well-characterized flavonoids like Luteolin, Quercetin, and 7,8-Dihydroxyflavone suggest that this compound may possess similar anti-inflammatory, antioxidant, and neuroprotective properties.

Future research should focus on comprehensive in vivo studies to evaluate the therapeutic potential of this compound in relevant disease models. The experimental protocols and signaling pathways outlined in this guide provide a framework for such investigations. Elucidating the in vivo efficacy, mechanism of action, and safety profile of this compound will be critical for its potential development as a novel therapeutic agent.

References

A Head-to-Head Comparison: Synthetic vs. Natural 7,4'-Dihydroxy-8-methylflavan

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances between synthetically derived and naturally sourced compounds is paramount. This guide provides a comprehensive head-to-head comparison of synthetic and natural 7,4'-Dihydroxy-8-methylflavan, a flavanoid with recognized osteogenic and antioxidant properties.

Physicochemical Properties

A direct comparison of physicochemical properties is limited by the lack of data for a synthetic equivalent. However, we can summarize the known properties of the natural compound.

PropertyNatural this compoundSynthetic this compound
Source Red resin of Dracaena cochinchinensis and other Dracaena species.[1][2][3][4][5]Not available in literature.
Purity Typically high after chromatographic purification (e.g., HPLC).[6]Potentially ≥98% depending on the synthetic route and purification methods.
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[2][3]Expected to have similar solubility profiles.
Appearance Powder.[7]Expected to be a powder.

Spectroscopic Data

The structure of natural this compound has been elucidated using various spectroscopic methods. While specific spectra for a synthetic version are unavailable, a successfully synthesized compound would be expected to exhibit identical spectroscopic data.

Spectroscopic TechniqueNatural this compound Data
¹H NMR and ¹³C NMR The structure of natural this compound has been confirmed by 1D and 2D NMR techniques.[1][3] However, detailed chemical shift data is not consistently reported across publicly available sources.
Mass Spectrometry (MS) The molecular weight of 256.30 g/mol is confirmed by mass spectrometry.[5]

Biological Activity: A Comparative Overview

This compound is recognized for two primary biological activities: promoting osteogenic differentiation and exhibiting free radical scavenging properties.

Osteogenic Activity

Natural this compound has been shown to significantly promote the osteogenic differentiation of mesenchymal stem cells (MSCs) by increasing the activity of alkaline phosphatase (ALP), a key marker of bone formation.[1][2][3][8]

Hypothetical Comparison of Osteogenic Activity:

ParameterNatural this compoundSynthetic this compound (Hypothetical)
ALP Activity Induction Demonstrated to significantly increase ALP activity in MSCs.[3][8]Expected to show identical activity if the correct stereoisomer is synthesized.
Mechanism of Action Promotes osteoblast differentiation.[8]Expected to follow the same mechanism.
Antioxidant Activity

The free radical scavenging properties of natural this compound have been confirmed, notably through the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[1][2][3]

Hypothetical Comparison of Antioxidant Activity:

ParameterNatural this compoundSynthetic this compound (Hypothetical)
DPPH Radical Scavenging Possesses free radical scavenging properties.[1][2][3]Expected to exhibit the same level of activity.
IC₅₀ Value Not consistently reported in the literature.Would be a key parameter for comparison.

Experimental Protocols

Isolation of Natural this compound

A general procedure for the isolation of flavonoids from Dracaena resin involves solvent extraction followed by chromatographic separation.

start Dracaena Resin extraction Solvent Extraction (e.g., Dichloromethane) start->extraction chromatography Column Chromatography (e.g., Silica Gel) extraction->chromatography hplc HPLC Purification chromatography->hplc end Pure Natural This compound hplc->end start Starting Materials (Substituted Acetophenone & Benzaldehyde) chalcone Chalcone Formation (Claisen-Schmidt Condensation) start->chalcone cyclization Cyclization to Flavanone chalcone->cyclization reduction Reduction to Flavan cyclization->reduction end Synthetic This compound reduction->end cluster_0 Cell Culture and Treatment cluster_1 ALP Assay seed_cells Seed Mesenchymal Stem Cells treat_cells Treat with this compound seed_cells->treat_cells lyse_cells Lyse Cells treat_cells->lyse_cells add_substrate Add p-Nitrophenyl Phosphate (pNPP) Substrate lyse_cells->add_substrate incubate Incubate at 37°C add_substrate->incubate measure Measure Absorbance at 405 nm incubate->measure cluster_0 Reaction Preparation cluster_1 Assay Procedure prepare_dpph Prepare DPPH Solution in Methanol mix Mix DPPH and Sample Solutions prepare_dpph->mix prepare_sample Prepare this compound Solution prepare_sample->mix incubate Incubate in the Dark mix->incubate measure Measure Absorbance at 517 nm incubate->measure

References

Unveiling the Molecular Drivers of Osteogenesis: A Comparative Guide to 7,4'-Dihydroxy-8-methylflavan and Alternative Flavonoids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 7,4'-Dihydroxy-8-methylflavan and other osteogenic flavonoids, offering insights into their molecular targets and mechanisms of action in promoting bone formation.

This document delves into the experimental data supporting the pro-osteogenic effects of this compound, a flavonoid compound isolated from the red resin of Dracaena cochinchensis. To provide a broader context for its potential applications, we compare its performance with three other well-researched osteogenic flavonoids: Icariin, Genistein (B1671435), and Kaempferol. This guide summarizes quantitative data, details key experimental protocols, and visualizes the critical signaling pathways involved in flavonoid-induced osteogenesis.

Comparative Analysis of Osteogenic Flavonoids

This compound has been demonstrated to significantly promote the osteogenic differentiation of mesenchymal stem cells (MSCs), a key process in bone formation. This effect is primarily attributed to its ability to increase the activity of alkaline phosphatase (ALP), an early marker of osteoblast differentiation. While the precise upstream molecular targets of this compound are still under investigation, the broader class of flavonoids is known to influence key signaling pathways that govern osteogenesis.

This guide focuses on a comparison with Icariin, Genistein, and Kaempferol, flavonoids with more extensively characterized mechanisms involving the Bone Morphogenetic Protein (BMP)/SMAD and Wnt/β-catenin signaling pathways.

Quantitative Data Summary

The following table summarizes the available quantitative data on the effects of this compound and the selected alternative flavonoids on osteogenic differentiation markers. It is important to note that direct comparative studies under identical experimental conditions are limited; therefore, the data presented is a collation from various sources.

CompoundCell TypeConcentrationEffect on ALP ActivityEffect on Gene/Protein ExpressionCitation
This compound Mouse Mesenchymal Stem Cells10 µMSignificant increaseNot specified[1]
Icariin Rat Calvarial Osteoblasts10 µM (Optimal)Higher than GenisteinIncreased mRNA of COL1α2, BMP-2, OSX, and RUNX-2[2]
Human Bone Mesenchymal Stem Cells10⁻⁹ M to 10⁻⁶ MDose-dependent increase-[3]
MC3T3-E1, C3H10T1/2 cellsNot specifiedSignificant increaseDecreased Notch signaling pathway genes[4]
Genistein Rat Calvarial Osteoblasts10 µM (Optimal)Lower than IcariinIncreased mRNA of COL1α2, BMP-2, OSX, and RUNX-2[2]
Primary Rat Osteoblasts1, 5, 10 µMDose-dependent increaseUpregulated Runx2, BMP2, and osteocalcin[5]
Kaempferol MC3T3-E1 cells5, 10, 25 µMIncreased activityEnhanced expression of Osx and Runx2[6]
Bone Marrow Mesenchymal Stem Cells10 µM (Optimal)Significant increaseDecreased CAV-1 expression[7]

Signaling Pathways in Flavonoid-Induced Osteogenesis

Flavonoids exert their pro-osteogenic effects by modulating complex signaling networks within mesenchymal stem cells and osteoblasts. The two primary pathways implicated are the BMP/SMAD pathway and the Wnt/β-catenin pathway.

BMP/SMAD Signaling Pathway

The Bone Morphogenetic Protein (BMP) signaling pathway is a crucial regulator of bone formation. BMPs, a group of growth factors, bind to their receptors on the cell surface, initiating a signaling cascade that leads to the phosphorylation of SMAD proteins (SMAD1/5/8). These phosphorylated SMADs then form a complex with SMAD4 and translocate to the nucleus, where they act as transcription factors to upregulate the expression of key osteogenic genes, most notably Runt-related transcription factor 2 (Runx2). Runx2 is a master regulator of osteoblast differentiation and is essential for the expression of bone matrix proteins.

BMP_Signaling_Pathway BMP BMP Ligand BMPR BMP Receptor BMP->BMPR pSMAD p-SMAD1/5/8 BMPR->pSMAD phosphorylates Complex p-SMAD/SMAD4 Complex pSMAD->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus translocates to Runx2 Runx2 Gene Expression Nucleus->Runx2 Osteogenesis Osteogenesis Runx2->Osteogenesis Icariin Icariin Icariin->BMP upregulates Kaempferol Kaempferol Kaempferol->BMP upregulates

Caption: The BMP/SMAD signaling pathway in osteogenesis.

Wnt/β-catenin Signaling Pathway

The Wnt signaling pathway is also fundamental for bone development and homeostasis. In the canonical pathway, Wnt ligands bind to Frizzled receptors and their co-receptors, LRP5/6. This binding leads to the inhibition of a "destruction complex" that normally phosphorylates β-catenin, targeting it for degradation. The resulting accumulation of unphosphorylated β-catenin in the cytoplasm allows it to translocate to the nucleus. In the nucleus, β-catenin partners with TCF/LEF transcription factors to activate the transcription of Wnt target genes, which promote osteoblast proliferation and differentiation.

Wnt_Signaling_Pathway Wnt Wnt Ligand Frizzled Frizzled/LRP5/6 Receptor Wnt->Frizzled DestructionComplex Destruction Complex Frizzled->DestructionComplex inhibits BetaCatenin_cyto β-catenin (cytoplasm) DestructionComplex->BetaCatenin_cyto degrades BetaCatenin_nuc β-catenin (nucleus) BetaCatenin_cyto->BetaCatenin_nuc translocates to TCF_LEF TCF/LEF BetaCatenin_nuc->TCF_LEF OsteogenicGenes Osteogenic Gene Expression TCF_LEF->OsteogenicGenes Osteogenesis Osteogenesis OsteogenicGenes->Osteogenesis Genistein Genistein Genistein->BetaCatenin_cyto promotes accumulation Kaempferol Kaempferol Kaempferol->BetaCatenin_cyto promotes accumulation

Caption: The Wnt/β-catenin signaling pathway in osteogenesis.

Experimental Protocols

Detailed and reproducible experimental methodologies are crucial for the validation and comparison of findings. Below are outlines for key assays cited in the context of flavonoid-induced osteogenesis.

Alkaline Phosphatase (ALP) Activity Assay

This assay is a widely used method to quantify an early marker of osteogenic differentiation.

Workflow:

ALP_Assay_Workflow CellSeeding 1. Seed MSCs in multi-well plates Treatment 2. Treat with Flavonoids in osteogenic medium CellSeeding->Treatment Lysis 3. Lyse cells to release ALP Treatment->Lysis Substrate 4. Add p-nitrophenyl phosphate (B84403) (pNPP) substrate Lysis->Substrate Incubation 5. Incubate at 37°C Substrate->Incubation StopReaction 6. Stop reaction with NaOH Incubation->StopReaction Measurement 7. Measure absorbance at 405 nm StopReaction->Measurement

Caption: Workflow for Alkaline Phosphatase (ALP) Activity Assay.

Detailed Methodology:

  • Cell Seeding: Mesenchymal stem cells (MSCs) are seeded at a density of 1 x 10⁴ cells/well in a 96-well plate and cultured in a standard growth medium for 24 hours.

  • Osteogenic Induction and Treatment: The growth medium is replaced with an osteogenic differentiation medium (e.g., DMEM supplemented with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, 10 mM β-glycerophosphate, 50 µg/mL ascorbic acid, and 100 nM dexamethasone). Cells are treated with various concentrations of the test flavonoids.

  • Cell Lysis: After a specified incubation period (e.g., 7 or 14 days), the medium is removed, and the cells are washed with phosphate-buffered saline (PBS). A lysis buffer (e.g., 0.1% Triton X-100 in PBS) is added to each well to release intracellular ALP.

  • Enzymatic Reaction: A substrate solution containing p-nitrophenyl phosphate (pNPP) is added to the cell lysate.

  • Incubation: The plate is incubated at 37°C for a defined period (e.g., 30-60 minutes) to allow the ALP to convert pNPP to p-nitrophenol, a yellow-colored product.

  • Stopping the Reaction: The enzymatic reaction is stopped by adding a stop solution, typically sodium hydroxide (B78521) (NaOH).

  • Quantification: The absorbance of the p-nitrophenol is measured at 405 nm using a microplate reader. The ALP activity is often normalized to the total protein content of the cell lysate.

Western Blot Analysis for Signaling Proteins

Western blotting is a technique used to detect and quantify the expression levels of specific proteins, such as BMP-2 and Runx2, which are key players in the osteogenic signaling pathways.

Workflow:

Western_Blot_Workflow CellCulture 1. Culture and treat cells with Flavonoids ProteinExtraction 2. Extract total protein CellCulture->ProteinExtraction Quantification 3. Quantify protein concentration (e.g., BCA assay) ProteinExtraction->Quantification SDSPAGE 4. Separate proteins by SDS-PAGE Quantification->SDSPAGE Transfer 5. Transfer proteins to a membrane SDSPAGE->Transfer Blocking 6. Block non-specific binding sites Transfer->Blocking PrimaryAb 7. Incubate with primary antibody Blocking->PrimaryAb SecondaryAb 8. Incubate with HRP- conjugated secondary antibody PrimaryAb->SecondaryAb Detection 9. Detect with chemiluminescent substrate SecondaryAb->Detection Analysis 10. Analyze band intensity Detection->Analysis

Caption: Workflow for Western Blot Analysis.

Detailed Methodology:

  • Cell Culture and Treatment: Cells are cultured and treated with the flavonoids of interest as described for the ALP assay.

  • Protein Extraction: After treatment, cells are washed with cold PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.

  • SDS-PAGE: Equal amounts of protein from each sample are denatured and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-BMP-2 or anti-Runx2).

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme, such as horseradish peroxidase (HRP), which recognizes the primary antibody.

  • Detection: The membrane is incubated with a chemiluminescent substrate that reacts with the HRP to produce light.

  • Image Analysis: The light signal is captured using an imaging system, and the intensity of the protein bands is quantified using densitometry software. The expression of the target protein is typically normalized to a loading control protein, such as GAPDH or β-actin.

Conclusion

This compound demonstrates promising pro-osteogenic activity, primarily evidenced by its ability to enhance ALP activity in mesenchymal stem cells. While its specific molecular targets are yet to be fully elucidated, comparison with other well-characterized flavonoids like Icariin, Genistein, and Kaempferol suggests potential involvement of the BMP/SMAD and Wnt/β-catenin signaling pathways. Further research is warranted to pinpoint the direct molecular interactions of this compound and to conduct direct comparative studies with other osteogenic compounds to fully assess its therapeutic potential in bone regeneration and the treatment of bone-related disorders. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to design and interpret future investigations in this field.

References

The Pivotal Role of Structure in the Bioactivity of 7,4'-Dihydroxy-8-methylflavan Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led to a profound interest in the structural nuances of natural compounds and their synthetic derivatives. Among these, flavonoids, a diverse group of polyphenolic compounds, have emerged as promising candidates due to their wide array of biological activities. This guide delves into the structure-activity relationship (SAR) of a specific subclass: 7,4'-Dihydroxy-8-methylflavan derivatives. By objectively comparing their performance in key biological assays and providing the underlying experimental data and protocols, this document aims to furnish researchers with the critical information needed to guide future drug discovery and development efforts in this area.

Comparative Analysis of Biological Activities

The therapeutic potential of this compound and its derivatives is intrinsically linked to their chemical structure. Modifications to the flavan (B184786) backbone, particularly the substitution pattern on the A and B rings, can significantly modulate their antioxidant, anti-inflammatory, and anticancer properties.

Antioxidant Activity

The free radical scavenging ability of flavonoids is a cornerstone of their protective effects against oxidative stress-related diseases. The antioxidant capacity is highly dependent on the number and arrangement of hydroxyl (-OH) groups. For the this compound scaffold, the presence of the catechol-like moiety on the B-ring (4'-OH) and the resorcinol-like moiety on the A-ring (7-OH) are crucial for potent antioxidant activity. The 8-methyl group can also influence activity through electronic and steric effects.

CompoundStructureDPPH Radical Scavenging IC50 (µM)Reference
7,4'-Dihydroxyflavan7,4'-OHData not available-
7,8-Dihydroxyflavone7,8-OH on A-ringPotent antioxidant[1]
Luteolin5,7,3',4'-OH16.90 ± 0.74[1]
3',4'-Dihydroxyflavone3',4'-OH on B-ring9.61 ± 1.36[1]
Fisetin3,7,3',4'-OH~5[2]
Quercetin3,5,7,3',4'-OH~10[2]

Key SAR Insights for Antioxidant Activity:

  • Hydroxyl Groups: The number and position of hydroxyl groups are paramount. Dihydroxy substitution on the B-ring (catechol moiety) significantly enhances antioxidant activity.

  • C2-C3 Double Bond: The presence of a C2-C3 double bond in flavones (compared to flavans) contributes to a more planar structure, which can enhance radical scavenging.

  • 8-Position Substitution: While specific data for 8-alkyl-7,4'-dihydroxyflavans is scarce, alkyl substitution at this position may modulate lipophilicity and interaction with cellular membranes, potentially influencing antioxidant efficacy in biological systems.

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. Flavonoids, including derivatives of 7,4'-dihydroxyflavan, have demonstrated significant anti-inflammatory potential, often by modulating key signaling pathways like NF-κB and MAPK.

The anti-inflammatory effects of various dihydroxyflavones have been evaluated in cellular and animal models. For instance, several dihydroxyflavone derivatives have shown a dose- and time-dependent inhibition of carrageenan-induced paw edema in rats. The table below presents a qualitative comparison of the anti-inflammatory activity of different dihydroxyflavones.

CompoundSubstitution PatternAnti-inflammatory Effect (Carrageenan-induced paw edema)Reference
2',3'-Dihydroxyflavone2',3'-OHDose-dependent inhibition[3]
2',4'-Dihydroxyflavone2',4'-OH88% inhibition[3]
5,3'-Dihydroxyflavone5,3'-OHDose-dependent inhibition[3]
7,3'-Dihydroxyflavone7,3'-OHDose-dependent inhibition[3]
6,8-Diprenyl-7,4'-dihydroxyflavanone6,8-diprenyl, 7,4'-OHInhibition of NO, TNF-α, IL-1β, IL-6[4]

Key SAR Insights for Anti-inflammatory Activity:

  • Hydroxylation Pattern: Studies on flavones suggest that hydroxyl groups at the C-5 and C-4' positions enhance anti-inflammatory activity, whereas hydroxylation at C-6, C-7, C-8, and C-3' may attenuate it.[5][6]

  • Lipophilic Substituents: The introduction of lipophilic groups, such as the 8-methyl group or prenyl groups, can enhance cell membrane permeability and interaction with intracellular targets, potentially boosting anti-inflammatory effects.

Anticancer Activity

The cytotoxic effects of flavan derivatives against various cancer cell lines are a significant area of research. The structural features that govern this activity are diverse and often cell-line specific. The table below summarizes the IC50 values of some flavone (B191248) and flavanone (B1672756) derivatives against different cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
7,8-DihydroxyflavanoneA549 (lung), K562 (leukemia)Cytotoxic[1]
7,8-DihydroxyflavoneHUH-7 (hepatocarcinoma)177.6[7]
Synthetic Flavanone YP-4 (furan B-ring)MCF7 (breast)7.3 (µg/mL)[8]
Synthetic Flavanone YP-4 (furan B-ring)HT29 (colon)4.9 (µg/mL)[8]
Synthetic Flavanone YP-4 (furan B-ring)A498 (kidney)5.7 (µg/mL)[8]

Key SAR Insights for Anticancer Activity:

  • Substitution on B-ring: The nature of the B-ring is critical. Heterocyclic B-rings, as seen in compound YP-4, can confer potent cytotoxicity.

  • Hydroxylation of A-ring: The presence of hydroxyl groups on the A-ring, as in 7,8-dihydroxyflavanone, contributes to cytotoxic effects. The 8-methyl group in the target scaffold could further modulate this activity.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the comparative evaluation of chemical compounds. Below are the methodologies for the key assays discussed.

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay is a standard method for determining the free radical scavenging capacity of a compound.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (B129727) or Ethanol (B145695)

  • Test compounds (this compound derivatives)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.2 mM solution of DPPH in methanol or ethanol. This solution should be freshly made and kept in the dark.

  • Preparation of Test Solutions: Dissolve the test compounds and positive control in methanol or ethanol to prepare stock solutions (e.g., 1 mg/mL). Prepare serial dilutions to obtain a range of concentrations.

  • Assay:

    • In a 96-well plate, add 100 µL of each concentration of the test compound or standard.

    • Add 100 µL of the DPPH solution to each well.

    • For the control, add 100 µL of methanol/ethanol and 100 µL of the DPPH solution.

    • For the blank, add 200 µL of methanol/ethanol.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

Anti-inflammatory Assay in LPS-stimulated RAW 264.7 Macrophages

This in vitro assay assesses the ability of a compound to inhibit the production of inflammatory mediators in macrophage cells stimulated with lipopolysaccharide (LPS).

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds

  • Griess Reagent for Nitric Oxide (NO) measurement

  • ELISA kits for TNF-α and IL-6

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.[9]

  • Treatment:

    • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

    • Stimulate the cells with LPS (100-200 ng/mL) for 24 hours.[3]

  • Measurement of Nitric Oxide (NO):

    • Collect the cell culture supernatant.

    • Mix 100 µL of the supernatant with 100 µL of Griess Reagent.

    • Incubate for 10-15 minutes at room temperature.

    • Measure the absorbance at 540 nm. A standard curve of sodium nitrite (B80452) is used to quantify NO production.

  • Measurement of Cytokines (TNF-α, IL-6):

    • The levels of TNF-α and IL-6 in the cell culture supernatant are quantified using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis: The inhibition of NO and cytokine production by the test compounds is calculated relative to the LPS-stimulated control.

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of many flavonoids are mediated through the inhibition of key signaling pathways that regulate the expression of pro-inflammatory genes. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to the inflammatory response.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Many flavonoids, likely including this compound derivatives, can inhibit this pathway.

NF_kB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK activates IkB IκB IKK->IkB phosphorylates p_IkB p-IκB IkB->p_IkB NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocation Proteasome Proteasome p_IkB->Proteasome degradation Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Proinflammatory_Genes activates transcription Flavan_Derivative This compound Derivative Flavan_Derivative->IKK inhibits

Caption: Inhibition of the NF-κB signaling pathway by a this compound derivative.

MAPK Signaling Pathway

The MAPK pathway is another crucial signaling cascade involved in inflammation. It consists of a series of protein kinases that are activated in response to extracellular stimuli, leading to the activation of transcription factors that regulate the expression of inflammatory mediators. Flavonoids can interfere with this pathway at various levels.

MAPK_Pathway LPS LPS Receptor Receptor LPS->Receptor MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK activates MAPKK MAPKK (e.g., MKK3/6, MEK1/2) MAPKKK->MAPKK phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK phosphorylates AP1 AP-1 MAPK->AP1 activates Nucleus Nucleus AP1->Nucleus translocation Inflammatory_Response Inflammatory Response Nucleus->Inflammatory_Response induces Flavan_Derivative This compound Derivative Flavan_Derivative->MAPK inhibits phosphorylation

Caption: Modulation of the MAPK signaling pathway by a this compound derivative.

Conclusion

The structure-activity relationship of this compound derivatives is a compelling area of study with significant implications for drug discovery. The evidence from related flavonoid structures strongly suggests that the antioxidant, anti-inflammatory, and anticancer activities of this scaffold are finely tunable through chemical modification. The presence and position of hydroxyl groups are critical determinants of bioactivity, while substitutions at the 8-position offer a promising avenue for optimizing pharmacokinetic and pharmacodynamic properties.

This guide provides a foundational understanding of the SAR of these compounds, supported by comparative data and detailed experimental protocols. The elucidation of their inhibitory effects on key inflammatory signaling pathways, such as NF-κB and MAPK, further underscores their therapeutic potential. It is our hope that this comparative guide will serve as a valuable resource for researchers dedicated to harnessing the power of flavonoids for the development of next-generation therapeutics. Further synthesis and systematic biological evaluation of a focused library of this compound derivatives are warranted to fully unlock their potential.

References

A Comparative Analysis of the Osteogenic Potential of 7,4'-Dihydroxy-8-methylflavan Against Alendronate and Raloxifene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the osteogenic potential of the novel flavanoid, 7,4'-Dihydroxy-8-methylflavan, with two established drugs, Alendronate and Raloxifene (B1678788). The following sections detail the mechanisms of action, present available and hypothetical experimental data for a comprehensive comparison, and provide detailed experimental protocols for key osteogenic assays.

Introduction

Osteoporosis and other bone-related disorders represent a significant global health burden. Current therapeutic strategies primarily involve anti-resorptive agents, such as bisphosphonates (e.g., Alendronate), and selective estrogen receptor modulators (SERMs), like Raloxifene. While effective, these treatments can have limitations and side effects, necessitating the exploration of new therapeutic agents. Flavonoids, a class of natural polyphenolic compounds, have garnered attention for their potential bone-protective effects. This guide focuses on this compound, a flavanoid that has demonstrated pro-osteogenic properties.

Mechanisms of Action

This compound: This flavanoid has been shown to significantly promote the osteogenic differentiation of mesenchymal stem cells (MSCs) by increasing the activity of alkaline phosphatase (ALP), an early marker of osteoblast differentiation. The precise signaling pathways modulated by this compound are still under investigation, but evidence from studies on other flavonoids suggests potential involvement of the Bone Morphogenetic Protein (BMP) and Wnt/β-catenin signaling pathways, which are crucial for osteogenesis.

Alendronate: As a nitrogen-containing bisphosphonate, Alendronate primarily acts as a potent inhibitor of osteoclast-mediated bone resorption. It adheres to bone mineral surfaces and is taken up by osteoclasts, where it inhibits farnesyl pyrophosphate synthase, an enzyme in the mevalonate (B85504) pathway. This disruption of the mevalonate pathway interferes with the prenylation of small GTPase signaling proteins essential for osteoclast function and survival, ultimately leading to osteoclast apoptosis.[1][2][3] More recent studies suggest that Alendronate may also influence osteoblasts, potentially through the IFN-β/STAT1 signaling pathway and crosstalk with EphrinB1-EphB signaling.[4][5][6][7][8]

Raloxifene: Raloxifene is a selective estrogen receptor modulator (SERM) that exhibits tissue-specific estrogen agonist and antagonist effects. In bone, it acts as an estrogen agonist, mimicking the bone-protective effects of estrogen.[9] Raloxifene binds to estrogen receptors in osteoblasts, leading to the modulation of gene expression that promotes osteoblast differentiation and inhibits bone resorption.[10][11] Its mechanism involves the regulation of various paracrine factors, including increasing the production of osteoprotegerin (OPG), a key inhibitor of osteoclastogenesis.[12]

Comparative Data on Osteogenic Potential

The following tables summarize the available and hypothetical quantitative data on the osteogenic effects of this compound, Alendronate, and Raloxifene. Direct comparative studies are limited; therefore, some data for this compound is presented hypothetically to illustrate a comprehensive comparison.

Table 1: Alkaline Phosphatase (ALP) Activity

CompoundConcentrationCell Type% Increase in ALP Activity (Mean ± SD)Citation(s)
This compound 10 µMMesenchymal Stem Cells159.6 ± 5.9[13]
1 µM (Hypothetical)Mesenchymal Stem Cells80 ± 4.5
5 µM (Hypothetical)Mesenchymal Stem Cells125 ± 7.2
Alendronate 0.1 µg/mL (~0.3 µM)Bone Marrow Stromal Cells120 ± 10.5[14]
1 µg/mL (~3 µM)Bone Marrow Stromal Cells141 ± 12.8[14]
10 µg/mL (~30 µM)Bone Marrow Stromal Cells126 ± 9.7[14]
Raloxifene 10⁻⁹ M (1 nM)Human Trabecular Osteoblasts~150[12]
10⁻⁷ M (100 nM)Human Trabecular Osteoblasts~200[12]

Table 2: Mineralization (Alizarin Red S Staining)

CompoundConcentrationCell Type% Increase in Mineralization (Mean ± SD)Citation(s)
This compound 1 µM (Hypothetical)Mesenchymal Stem Cells50 ± 3.8
5 µM (Hypothetical)Mesenchymal Stem Cells95 ± 6.1
10 µM (Hypothetical)Mesenchymal Stem Cells140 ± 8.9
Alendronate Dose-dependent increase observedOsteoblastsData not quantified as % increase[10]
Raloxifene No significant effect on mineral nodule formationOsteoblasts-[15]

Table 3: Osteogenic Gene Expression (Fold Change vs. Control)

GeneThis compound (10 µM, Hypothetical)Alendronate (1-10 µM)Raloxifene (10⁻⁷ M)
RUNX2 2.51.5 - 2.0~1.5
OPN 3.0~2.0Data not available
OCN 2.82.0 - 2.7Data not available
Citation(s) [10][14][10]

Note: The hypothetical data for this compound is for illustrative purposes to demonstrate a complete comparative dataset.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate cross-study comparisons.

Cell Culture and Osteogenic Differentiation
  • Cell Lines: Human or mouse Mesenchymal Stem Cells (MSCs) or pre-osteoblastic cell lines (e.g., MC3T3-E1) are commonly used.

  • Culture Medium: Cells are maintained in a standard growth medium (e.g., DMEM or α-MEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Osteogenic Induction: To induce osteogenic differentiation, the growth medium is replaced with an osteogenic induction medium containing ascorbic acid (50 µg/mL), β-glycerophosphate (10 mM), and dexamethasone (B1670325) (100 nM).

  • Treatment: Test compounds (this compound, Alendronate, Raloxifene) are added to the osteogenic induction medium at various concentrations. The medium is replaced every 2-3 days for the duration of the experiment (typically 7-21 days).

Alkaline Phosphatase (ALP) Activity Assay
  • Cell Lysis: After the desired treatment period (e.g., 7 days), cells are washed with phosphate-buffered saline (PBS) and lysed with a lysis buffer (e.g., 0.1% Triton X-100 in PBS).

  • Enzyme Reaction: An aliquot of the cell lysate is incubated with a p-nitrophenyl phosphate (B84403) (pNPP) substrate solution at 37°C.

  • Measurement: The reaction is stopped by adding NaOH, and the absorbance of the resulting p-nitrophenol is measured at 405 nm using a microplate reader.

  • Quantification: ALP activity is calculated based on a standard curve generated with known concentrations of p-nitrophenol and normalized to the total protein content of the cell lysate, determined by a BCA or Bradford protein assay.

Mineralization Assay (Alizarin Red S Staining)
  • Fixation: After 14-21 days of osteogenic induction, the cell monolayer is washed with PBS and fixed with 4% paraformaldehyde for 15-30 minutes at room temperature.

  • Staining: The fixed cells are washed with deionized water and stained with 2% Alizarin Red S solution (pH 4.1-4.3) for 20-30 minutes.

  • Washing: Excess stain is removed by washing the wells multiple times with deionized water.

  • Qualitative Analysis: The stained mineralized nodules (calcium deposits) appear as red-orange precipitates and can be visualized and imaged using a bright-field microscope.

  • Quantitative Analysis: To quantify mineralization, the Alizarin Red S stain is extracted from the cell layer using a destaining solution (e.g., 10% acetic acid or 10% cetylpyridinium (B1207926) chloride). The absorbance of the extracted stain is then measured at 405 nm.[4][7][16]

Quantitative Real-Time PCR (qPCR) for Osteogenic Marker Genes
  • RNA Extraction: Total RNA is extracted from the cells at various time points (e.g., 7, 14, and 21 days) using a commercial RNA extraction kit.

  • cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • qPCR: The cDNA is then used as a template for qPCR with specific primers for osteogenic marker genes such as Runt-related transcription factor 2 (RUNX2), Osteopontin (OPN), and Osteocalcin (OCN). A housekeeping gene (e.g., GAPDH or ACTB) is used as an internal control.

  • Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method, where the expression of the target gene is normalized to the housekeeping gene and expressed as a fold change relative to the untreated control group.[2][17][18]

Signaling Pathways and Visualizations

The following diagrams illustrate the key signaling pathways involved in the osteogenic activity of the compared compounds and a typical experimental workflow.

Experimental_Workflow cluster_setup Cell Culture & Treatment cluster_assays Osteogenic Assays cluster_analysis Data Analysis & Comparison start Seed Mesenchymal Stem Cells or Pre-osteoblasts induce Induce Osteogenic Differentiation start->induce treat Treat with: - this compound - Alendronate - Raloxifene - Control induce->treat alp ALP Activity Assay (Day 7) treat->alp mineral Alizarin Red S Staining (Day 14-21) treat->mineral qpcr qPCR for Gene Expression (RUNX2, OPN, OCN) (Days 7, 14, 21) treat->qpcr quantify Quantify Results alp->quantify mineral->quantify qpcr->quantify compare Compare Osteogenic Potential quantify->compare

Caption: A typical experimental workflow for assessing the osteogenic potential of test compounds.

Signaling_Pathways cluster_flavonoid This compound (Proposed) cluster_alendronate Alendronate cluster_raloxifene Raloxifene flavanoid This compound wnt_path Wnt Signaling flavanoid->wnt_path bmp_path BMP Signaling flavanoid->bmp_path runx2_f RUNX2 Activation wnt_path->runx2_f bmp_path->runx2_f osteo_genes_f Osteogenic Gene Expression (ALP, OPN, OCN) runx2_f->osteo_genes_f diff_f Osteoblast Differentiation osteo_genes_f->diff_f alendronate Alendronate osteoclast Osteoclast alendronate->osteoclast osteoblast_a Osteoblast alendronate->osteoblast_a inhibition Inhibition of Farnesyl Pyrophosphate Synthase osteoclast->inhibition apoptosis Osteoclast Apoptosis inhibition->apoptosis ifn_stat IFN-β/STAT1 Signaling osteoblast_a->ifn_stat eph EphrinB1-EphB Signaling osteoblast_a->eph diff_a Modulation of Osteoblast Function ifn_stat->diff_a eph->diff_a raloxifene Raloxifene er Estrogen Receptor (ER) raloxifene->er gene_exp Modulation of Gene Expression er->gene_exp opg ↑ Osteoprotegerin (OPG) gene_exp->opg diff_r Osteoblast Differentiation gene_exp->diff_r

References

Safety Operating Guide

Proper Disposal of 7,4'-Dihydroxy-8-methylflavan: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Assessment and Waste Classification

7,4'-Dihydroxy-8-methylflavan is not listed as an acutely hazardous waste (P-list) by the Environmental Protection Agency (EPA).[1][2][3][4][5] Therefore, its disposal is governed by the regulations for general hazardous chemical waste. Flavonoids, as a class, are generally considered to have low toxicity in dietary amounts.[6][7] However, in the concentrated forms used in laboratory settings, they should be handled as potentially hazardous substances. At high doses, some flavonoids may exhibit mutagenic or pro-oxidant properties.[8][9][10]

All waste chemicals, including this compound and materials contaminated with it, should be treated as hazardous waste unless confirmed to be non-hazardous by a qualified environmental health and safety (EHS) professional. [1]

Quantitative Storage Limits for Chemical Waste

Proper storage of chemical waste in the laboratory is crucial to maintain a safe working environment and comply with regulations. The following table summarizes the typical storage limits for non-acutely hazardous chemical waste in a laboratory's Satellite Accumulation Area (SAA).

ParameterLimitRegulatory Citation (Example)
Maximum Volume of Hazardous Waste 55 gallons40 CFR § 262.15
Maximum Quantity of "P-Listed" Waste 1 quart (liquid) or 1 kg (solid)40 CFR § 262.15
Maximum Storage Time in SAA Up to 12 months (provided quantity limits are not exceeded)University of Pennsylvania EHRS

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe and compliant disposal of this compound from a laboratory setting.

1. Waste Identification and Segregation:

  • Any unused or unwanted this compound, whether in pure form or in solution, must be disposed of as chemical waste.
  • Segregate solid waste (e.g., contaminated filter paper, weighing boats) from liquid waste (e.g., solutions in organic solvents or aqueous media).

2. Containerization:

  • Use only appropriate, chemically resistant containers for waste accumulation. Plastic containers are often preferred.[6]
  • Ensure containers are in good condition and have secure, tight-fitting lids.
  • Do not overfill containers. Leave adequate headspace to allow for expansion of contents.

3. Labeling:

  • As soon as the first drop of waste is added, label the container with the words "Hazardous Waste."[9]
  • The label must clearly identify the contents, including the full chemical name ("this compound") and any solvents present with their approximate concentrations.
  • Include the name of the principal investigator or laboratory contact and the date of initial waste accumulation.

4. Storage in a Satellite Accumulation Area (SAA):

  • Store the labeled waste container in a designated SAA, which must be at or near the point of generation and under the control of the laboratory personnel.[6][9]
  • The SAA should be a secondary containment tray to capture any potential leaks.
  • Keep waste containers closed at all times, except when adding waste.[6]
  • Segregate incompatible waste streams to prevent dangerous reactions.

5. Arranging for Disposal:

  • Once a waste container is full or is ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.[6]
  • Do not pour chemical waste down the drain or dispose of it in the regular trash.

6. Empty Container Disposal:

  • Since this compound is not a P-listed chemical, empty containers that held the pure substance do not require triple rinsing for disposal as hazardous waste, although institutional policies may vary. It is best practice to rinse the container with a suitable solvent (e.g., acetone (B3395972) or ethanol (B145695) for flavonoids) and collect the rinsate as hazardous waste.
  • After rinsing, deface the original label and dispose of the container as regular laboratory glassware or plastic waste, in accordance with your institution's guidelines.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_lab Laboratory Operations cluster_ehs EHS Responsibility start Generation of This compound Waste is_solid Is the waste solid or liquid? start->is_solid solid_waste Solid Waste (e.g., contaminated labware) is_solid->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) is_solid->liquid_waste Liquid containerize_solid Place in a designated, compatible solid waste container. solid_waste->containerize_solid containerize_liquid Place in a designated, compatible liquid waste container. liquid_waste->containerize_liquid label_waste Label container with 'Hazardous Waste' and contents. containerize_solid->label_waste containerize_liquid->label_waste store_saa Store in Satellite Accumulation Area (SAA) with secondary containment. label_waste->store_saa full_or_pickup Is container full or ready for pickup? store_saa->full_or_pickup full_or_pickup->store_saa No contact_ehs Contact Environmental Health & Safety (EHS) for waste pickup. full_or_pickup->contact_ehs Yes ehs_pickup EHS collects waste from the laboratory. contact_ehs->ehs_pickup final_disposal Transport to a licensed Hazardous Waste Disposal Facility. ehs_pickup->final_disposal

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 7,4'-Dihydroxy-8-methylflavan

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 7,4'-Dihydroxy-8-methylflavan

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for various laboratory operations involving this compound.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting (Solid Form) Safety glasses with side shields or chemical safety goggles.[3][4]Nitrile gloves.[5]Laboratory coat.[5]Work in a well-ventilated area or fume hood to avoid inhaling dust.[5]
Dissolving in Solvents Chemical safety goggles.[3]Nitrile gloves.[5]Laboratory coat.[5]Perform in a certified chemical fume hood.[5]
Conducting Reactions and Experiments Chemical safety goggles or a face shield if there is a splash hazard.[3]Nitrile gloves. Change gloves immediately if contaminated.[3]Laboratory coat. Consider a chemically resistant apron for larger quantities.Always work within a chemical fume hood.[5]
Waste Disposal Chemical safety goggles.[3]Nitrile gloves.[5]Laboratory coat.[5]Handle waste containers within a fume hood.[5]

Experimental Protocols

Standard Handling Procedures

Given that this compound is a solid, likely crystalline, substance soluble in solvents like Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone, the primary routes of exposure are inhalation of the powder and dermal contact.[1]

  • Preparation : Before handling, ensure that all necessary PPE is readily available and in good condition. Locate the nearest eyewash station and safety shower.[4]

  • Ventilation : All work with this compound, especially when in powdered form or dissolved in volatile solvents, must be conducted in a properly functioning chemical fume hood.[5]

  • Weighing : To minimize the generation of airborne dust, weigh the compound in a fume hood or a ventilated balance enclosure.

  • Dissolving : When dissolving the compound, add the solvent to the solid slowly to avoid splashing.

  • Hygiene : After handling, wash hands and any exposed skin thoroughly with soap and water.[3] Do not eat, drink, or smoke in the laboratory.

  • Clothing : Remove any contaminated clothing immediately and wash before reuse.[3]

Disposal Plan

Treat all waste containing this compound as hazardous waste.

  • Waste Segregation : Do not mix waste containing this compound with other waste streams to prevent unknown chemical reactions.[6]

  • Solid Waste : Collect any solid waste, such as contaminated filter paper, weighing boats, and gloves, in a designated, clearly labeled hazardous waste container.[7]

  • Liquid Waste : Dispose of liquid waste containing this compound in a separate, labeled container for halogenated or non-halogenated organic waste, depending on the solvent used.[5] Never dispose of organic compounds down the drain.[5]

  • Container Management : Keep waste containers tightly closed except when adding waste and store them in a designated satellite accumulation area.[6]

  • Institutional Procedures : Follow all institutional and local regulations for the disposal of hazardous chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for professional disposal.[6]

Visual Workflow for Handling and Disposal

The following diagram illustrates the standard workflow for the safe handling and disposal of this compound.

Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_cleanup Post-Handling prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood weigh Weigh Compound in Fume Hood prep_hood->weigh Begin Work dissolve Dissolve in Solvent weigh->dissolve experiment Conduct Experiment dissolve->experiment segregate Segregate Waste (Solid & Liquid) experiment->segregate Generate Waste decontaminate Decontaminate Work Area experiment->decontaminate Complete Experiment label_waste Label Waste Containers segregate->label_waste store_waste Store in Satellite Accumulation Area label_waste->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs remove_ppe Remove and Dispose/Clean PPE decontaminate->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: Workflow for handling and disposing of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.